7-Chloroquinoline
Descripción
Propiedades
IUPAC Name |
7-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGUPQRODVPRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334803 | |
| Record name | 7-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612-61-3 | |
| Record name | 7-Chloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Chloroquinoline: A Comprehensive Technical Guide to Synthesis and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloroquinoline is a privileged heterocyclic scaffold of paramount importance in medicinal chemistry and drug development. It forms the core of numerous therapeutic agents, most notably the antimalarial drug chloroquine. The strategic placement of the chlorine atom at the 7-position, combined with the versatile reactivity of the quinoline (B57606) ring system, makes it a critical intermediate for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to this compound and its derivatives, and delineates its characteristic reactivity patterns. Detailed experimental protocols for key reactions, quantitative data summaries, and mechanistic diagrams are presented to serve as a practical resource for researchers in the field.
Synthesis of the this compound Core
The construction of the this compound skeleton can be achieved through several classical and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Named Reactions
The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which are key precursors to 4,7-dichloroquinoline (B193633). The reaction proceeds through the condensation of an appropriately substituted aniline (B41778) with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[1][2]
The general mechanism involves an initial nucleophilic substitution of the ethoxy group of DEEM by the aniline, followed by a thermally induced intramolecular cyclization.[1][3] Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline.
Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxy-7-chloroquinoline and subsequent conversion to 4,7-Dichloroquinoline [4]
-
Step 1: Synthesis of Ethyl 2,2-dicarboethoxy-β-(3-chloroanilino)acrylate: A mixture of m-chloroaniline (127.5 g, 1.0 mole) and diethyl ethoxymethylenemalonate (216 g, 1.0 mole) is heated on a steam bath for 1 hour. The ethanol (B145695) formed is removed by distillation under reduced pressure.
-
Step 2: Cyclization to Ethyl 7-Chloro-4-hydroxy-3-quinolinecarboxylate: The resulting intermediate is added to vigorously boiling Dowtherm A (1 L) and heated for 1 hour. The mixture is cooled, filtered, and the solid is washed with Skellysolve B to yield the cyclized product.
-
Step 3: Saponification: The ethyl ester is suspended in 10% aqueous sodium hydroxide (B78521) (1 L) and refluxed for 1 hour until all solid dissolves.
-
Step 4: Acidification: The cooled solution is acidified with concentrated hydrochloric acid to precipitate 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.
-
Step 5: Decarboxylation and Chlorination: The dried carboxylic acid is suspended in Dowtherm A (1 L) and boiled for 1 hour. After cooling, phosphorus oxychloride (90 mL, 0.98 mole) is added, and the mixture is heated to 135-140°C for 1 hour. The cooled reaction mixture is poured into ice and ether, neutralized with 10% sodium hydroxide, and the ether layer is separated. Evaporation of the ether and recrystallization from Skellysolve B affords 4,7-dichloroquinoline.
The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[5][6] For the synthesis of this compound derivatives, m-chloroaniline is the required starting material.
The mechanism involves the formation of an enamine intermediate from the aniline and β-diketone, which then undergoes acid-catalyzed cyclization and dehydration to form the quinoline ring.[7][8]
Experimental Protocol: Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline [9]
-
Step 1: Condensation: m-Chloroaniline is reacted with acetylacetone (B45752) in the presence of an acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA).
-
Step 2: Cyclization and Dehydration: The reaction mixture is heated to promote the cyclization of the enamine intermediate, followed by dehydration to yield 2,4-dimethyl-7-chloroquinoline. The product is then isolated by neutralization and purified by crystallization or chromatography.
Modern Synthetic Approaches
A highly efficient and green method for synthesizing 4-amino-7-chloroquinoline derivatives involves the ultrasound-assisted SNAr reaction of 4,7-dichloroquinoline with various amines.[10] Ultrasound irradiation significantly accelerates the reaction, leading to high yields in short reaction times.[10][11]
Experimental Protocol: Ultrasound-Assisted Synthesis of N¹-(7-chloroquinolin-4-yl)benzene-1,2-diamine [10]
-
Reaction Setup: In a round-bottom flask, 4,7-dichloroquinoline (0.01 mol) is dissolved in ethanol (15 mL). o-Phenylenediamine (0.01 mol) is added to the solution.
-
Ultrasonication: A reflux condenser is attached, and the flask is placed in an ultrasonic bath. The mixture is refluxed for 30 minutes at 90°C.
-
Work-up: The reaction progress is monitored by TLC. Upon completion, the mixture is cooled. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.
Reactivity Patterns of this compound
The reactivity of this compound is governed by the interplay of the electron-withdrawing pyridine (B92270) nitrogen and the directing effects of the chlorine substituent.
Nucleophilic Aromatic Substitution (SNAr)
The most significant reactivity pattern of this compound derivatives, particularly 4,7-dichloroquinoline, is nucleophilic aromatic substitution. The electron-withdrawing nature of the quinoline nitrogen atom strongly activates the C4 position towards nucleophilic attack.[10] This makes the chlorine atom at C4 exceptionally labile and readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides.[12][13] The chlorine at C7 is significantly less reactive towards SNAr.[14]
Table 1: Examples of Nucleophilic Aromatic Substitution on 4,7-Dichloroquinoline
| Nucleophile | Product | Yield (%) | Reference |
| o-Phenylenediamine | N¹-(7-chloroquinolin-4-yl)benzene-1,2-diamine | 78 | [14][15] |
| Thiosemicarbazide | 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide | 80 | [14][15] |
| 3-Amino-1,2,4-triazole | 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine | 81 | [14][15] |
| Morpholine | 4-(7-chloroquinolin-4-yl)morpholine | ~68 (Overall) | [16] |
Electrophilic Aromatic Substitution
Electrophilic substitution on the quinoline ring is generally less facile than on benzene (B151609) due to the deactivating effect of the protonated nitrogen atom under acidic conditions. The reaction occurs preferentially on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring.[17][18] The directing influence of the pyridine ring favors substitution at the C5 and C8 positions.[1][17]
For this compound, the outcome of electrophilic substitution is a balance between the C5/C8 directing effect of the pyridine ring and the ortho-, para-directing effect of the C7-chloro substituent. Therefore, electrophilic attack is predicted to occur primarily at the C5 and C8 positions, with potential for some substitution at the C6 position (ortho to the chlorine).
Predicted Regioselectivity for Electrophilic Attack:
-
Nitration (HNO₃/H₂SO₄): Expected to yield a mixture of 5-nitro-7-chloroquinoline and 8-nitro-7-chloroquinoline.
-
Halogenation (e.g., Br₂/H₂SO₄): Expected to yield a mixture of 5-bromo-7-chloroquinoline (B1526003) and 8-bromo-7-chloroquinoline.[1]
-
Sulfonation (SO₃/H₂SO₄): Expected to yield this compound-8-sulfonic acid as the major product, as sulfonation is often sterically sensitive and reversible.
Metal-Catalyzed Cross-Coupling Reactions
The halogen atoms on the this compound scaffold serve as versatile handles for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. By converting the chloro or iodo derivatives into organometallic intermediates (e.g., using magnesium or lithium reagents), a variety of electrophiles can be introduced.[7][19]
For instance, iodo-magnesium exchange of 7-chloro-4-iodoquinoline (B1588978) with i-PrMgCl·LiCl selectively generates an organomagnesium species at the C4 position. This intermediate can then be reacted with various electrophiles, such as aldehydes, to introduce new functional groups.[7]
Table 2: Yields for the Synthesis of Aryl(7-chloroquinolin-4-yl)methanol Derivatives via Iodo-Magnesium Exchange [19]
| Aldehyde Electrophile | Product | Yield (%) |
| Benzaldehyde | (7-Chloroquinolin-4-yl)(phenyl)methanol | 86 |
| 4-Methoxybenzaldehyde | (7-Chloroquinolin-4-yl)(4-methoxyphenyl)methanol | 90 |
| 4-(Trifluoromethyl)benzaldehyde | (7-Chloroquinolin-4-yl)(4-(trifluoromethyl)phenyl)methanol | 75 |
| 2-Naphthaldehyde | (7-Chloroquinolin-4-yl)(naphthalen-2-yl)methanol | 89 |
Spectroscopic Data
The structural characterization of this compound is confirmed by standard spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Spectral data available, specific shifts depend on solvent. | |
| ¹³C NMR | Spectral data available from multiple sources. | |
| Mass Spec. | Molecular Weight: 163.60 g/mol |
Conclusion
This compound remains a cornerstone of synthetic and medicinal chemistry. Its synthesis is well-established through both classical and modern, more efficient methods. The reactivity of the this compound scaffold is dominated by the highly facile nucleophilic aromatic substitution at the C4 position, a feature that has been extensively exploited in the development of pharmaceuticals. While electrophilic substitution is less common, its regioselectivity is predictable based on the electronic properties of the fused ring system. The continued exploration of metal-catalyzed cross-coupling reactions further expands the synthetic utility of this versatile intermediate, ensuring its relevance in the ongoing quest for novel therapeutic agents. This guide provides the fundamental knowledge, protocols, and data to effectively utilize this compound in research and drug development endeavors.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. gcwgandhinagar.com [gcwgandhinagar.com]
- 12. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 13. scielo.br [scielo.br]
- 14. m.youtube.com [m.youtube.com]
- 15. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 17. tutorsglobe.com [tutorsglobe.com]
- 18. Friedel-Crafts Acylation [organic-chemistry.org]
- 19. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 7-Chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C₉H₆ClN. It serves as a crucial building block in the synthesis of a wide array of functionalized molecules, most notably in the field of medicinal chemistry. The this compound scaffold is the core structure of several important antimalarial drugs, including chloroquine, hydroxychloroquine, and amodiaquine. Its physicochemical properties are fundamental to its reactivity, bioavailability, and overall suitability as a synthetic precursor in drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for the characterization of such small molecules.
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below. These parameters are critical for predicting the behavior of the molecule in various chemical and biological systems.
| General Properties | |
| Molecular Formula | C₉H₆ClN |
| Molecular Weight | 163.60 g/mol [1][2] |
| Appearance | Light yellow or tan solid[3] |
| Density | 1.3 ± 0.1 g/cm³[3] |
| Thermal Properties | |
| Melting Point | 31.5 °C[4] |
| Boiling Point | 268 °C (lit.)[4] |
| Solubility and Partitioning | |
| pKa | 3.36 ± 0.14 (Predicted)[4] |
| logP | 2.9[1][3] |
| Solubility | Slightly soluble in water; Soluble in acetone (B3395972) and chloroform.[4][5] |
Spectral Properties
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
UV-Vis Spectroscopy
The ultraviolet-visible spectrum of this compound in ethanol (B145695) exhibits a maximum absorption wavelength (λmax) at 319 nm.[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic peaks corresponding to its functional groups. Key vibrational modes include C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline (B57606) core, and the C-Cl stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound by providing information about the chemical environment of each proton and carbon atom.
Mass Spectrometry
Mass spectrometry of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below.
Melting Point Determination (Capillary Method)
Principle: The melting point is determined by heating a small sample in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid.[6] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[6]
Procedure:
-
A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[6]
Boiling Point Determination (Distillation Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For the purification and identification of volatile liquids, distillation is a common method.[7]
Procedure:
-
A sample of this compound is placed in a distillation flask.
-
The flask is heated, and the temperature of the vapor is monitored with a thermometer placed at the level of the side-arm leading to the condenser.
-
The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point.[7]
pKa Determination (Potentiometric Titration)
Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the compound with a standard acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.[8]
Procedure:
-
A standard solution of this compound is prepared in a suitable solvent system (e.g., water-ethanol mixture).
-
A calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted, and the pKa is determined from the inflection point of the curve.[8][9]
logP Determination (Shake-Flask Method)
Principle: The partition coefficient (logP) is a measure of the lipophilicity of a compound. It is determined by measuring the equilibrium distribution of the compound between two immiscible phases, typically n-octanol and water.[10][11][12]
Procedure:
-
A known amount of this compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
-
The mixture is shaken vigorously to ensure thorough mixing and allowed to stand for a period to reach equilibrium and for the two phases to separate completely.[10][12][13]
-
The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[10]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.[11]
Physicochemical Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a small molecule like this compound.
Caption: A generalized workflow for the synthesis, purification, and comprehensive physicochemical characterization of a small molecule.
References
- 1. asianpubs.org [asianpubs.org]
- 2. This compound | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 4. A physico-chemical investigation of fluorine-enriched quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Spectroscopic Analysis of 7-Chloroquinoline Derivatives: A Technical Guide
Introduction
The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, most notably the antimalarial drug chloroquine (B1663885).[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity during the drug discovery process. Spectroscopic techniques are the cornerstone of this characterization, providing detailed insights into the molecular structure, connectivity, and electronic environment of these compounds. This guide offers an in-depth overview of the primary spectroscopic methods used for the analysis of this compound derivatives, complete with experimental protocols and tabulated data for researchers, scientists, and drug development professionals.
Core Spectroscopic Techniques
The structural elucidation of this compound derivatives relies on a combination of several key spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound derivatives in solution.[6] It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
-
¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons and their electronic environments. The chemical shifts (δ) of the quinoline (B57606) ring protons are characteristic. For instance, the proton at the C3 position typically appears as a doublet around δ 6.5 ppm, while the proton at C6 often presents as a double doublet near δ 7.3 ppm.[3]
-
¹³C NMR Spectroscopy: Carbon NMR provides information about the different carbon environments in the molecule. The formation of certain derivatives can be confirmed by the appearance of specific signals, such as a carbinolic carbon in the range of 65-72 ppm for Morita-Baylis-Hillman adducts.[4]
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for the this compound Scaffold
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| H-2 | ~8.7 | d | ~152 |
| H-3 | ~7.4 | d | ~122 |
| H-4 | ~8.5 | d | ~149 |
| H-5 | ~8.1 | d | ~128 |
| H-6 | ~7.5 | dd | ~127 |
| C-7 | - | - | ~136 (C-Cl) |
| H-8 | ~7.9 | d | ~128 |
| C-4a | - | - | ~149 |
| C-8a | - | - | ~125 |
Note: Values are approximate and can vary significantly based on substitution and solvent.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound derivatives.[4] High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.[4][6] Fragmentation patterns observed in the mass spectrum can also offer valuable structural clues.
Table 2: Key Data from Mass Spectrometry Analysis
| Parameter | Description | Typical Observation for this compound Derivatives |
| Molecular Ion Peak ([M]⁺ or [M+H]⁺) | Corresponds to the molecular weight of the compound. | The most crucial peak for confirming molecular formula.[6] |
| Isotope Pattern | The presence of chlorine results in a characteristic M+2 peak with an intensity ratio of approximately 3:1 relative to the M peak. | Confirms the presence of one chlorine atom. |
| Fragmentation | Cleavage of the molecule into smaller, charged fragments. | Patterns depend on the specific substituents attached to the quinoline core. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] For this compound derivatives, IR spectra can confirm the presence of the quinoline core and any appended functional groups.
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| C=N (in quinoline ring) | Stretching | 1620 - 1580 |
| C=C (aromatic) | Stretching | 1580 - 1450 |
| C-Cl | Stretching | 850 - 750 |
| O-H (if present, e.g., alcohol) | Stretching (broad) | 3500 - 3200 |
| N-H (if present, e.g., amine/amide) | Stretching | 3500 - 3300 |
| C=O (if present, e.g., amide/ketone) | Stretching | 1750 - 1650 |
| S=O (if present, e.g., sulfonyl) | Stretching | ~1370 |
Reference for S=O stretch:[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV light, typically in the range of 200-400 nm.[7] The position and intensity of the absorption maxima (λmax) can be influenced by substituents on the ring and the solvent used. This technique is particularly useful for quantitative analysis and for monitoring reactions.[8]
Table 4: Typical UV-Vis Absorption Maxima for Quinoline Derivatives
| Solvent | Typical λmax Range (nm) |
| Ethanol | 220-250, 300-350 |
| Water | 220-250, 300-350 |
Note: The exact λmax values are highly dependent on the specific derivative's structure and conjugation.[7]
Experimental Protocols & Workflows
Accurate and reproducible spectroscopic data begins with meticulous sample preparation and standardized instrument operation.
General Experimental Workflow
The analysis of a newly synthesized this compound derivative typically follows a structured workflow to ensure comprehensive characterization.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6] Ensure the sample is fully dissolved.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[9]
-
Data Acquisition: Typical experiments include standard ¹H, ¹³C{¹H}, DEPT, COSY, HSQC, and HMBC to establish full connectivity.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to tetramethylsilane (B1202638) (TMS) or the residual solvent peak.[1]
Protocol 2: Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol (B129727) or acetonitrile.[6] The solution may be further diluted to the ng/mL or pg/mL range depending on instrument sensitivity.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.[1][10]
-
Data Acquisition: Infuse the sample solution directly or via an LC system into the mass spectrometer. Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the most probable elemental composition. Compare the measured isotopic distribution pattern with the theoretical pattern for the proposed formula to confirm the presence of chlorine.[10]
Protocol 3: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid, purified derivative directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is typically needed. For a KBr pellet, mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent disk.[6]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[5]
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum, typically by averaging 16-32 scans over a range of 4000-400 cm⁻¹.[7]
-
Data Analysis: Process the spectrum to identify the wavenumbers (cm⁻¹) of major absorption bands and assign them to the corresponding functional group vibrations.
Protocol 4: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, water).[7] Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Fill a quartz cuvette with the solvent to record a baseline. Then, record the spectrum of the sample solution over a range of approximately 200-600 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If performing quantitative analysis, create a calibration curve from standards of known concentration.[8]
Logical Relationships: Synthesis and Analysis
The spectroscopic analysis is intrinsically linked to the synthesis of the target compounds. A common synthetic route to functionalize the this compound core is through nucleophilic aromatic substitution (SNAE) at the C4 position, which is more reactive than the C7 position.[11][12] The diagram below illustrates a representative synthesis, which is the starting point for any subsequent analytical characterization.
This synthetic step produces the novel derivatives that are then subjected to the rigorous spectroscopic workflow detailed above to confirm their successful formation and purity.
References
- 1. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 2. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
The 7-Chloroquinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-chloroquinoline scaffold is a privileged heterocyclic motif that has established itself as a cornerstone in medicinal chemistry and drug discovery.[1] Its rigid, planar structure serves as a versatile framework for the development of therapeutic agents targeting a wide array of human diseases.[1] The historical success of the antimalarial drug chloroquine (B1663885), which features this core, spurred extensive research into the therapeutic potential of its derivatives.[1] This exploration has revealed a remarkable pharmacological diversity, with this compound-based compounds demonstrating potent anticancer, anti-inflammatory, antiviral, antibacterial, and neuroprotective properties.[2][3]
The chlorine atom at the 7-position and the amenability of the 4-position to substitution are critical features that modulate the biological activity of these compounds.[4] This guide provides a comprehensive technical overview of the this compound scaffold, encompassing its synthesis, multifaceted mechanisms of action, structure-activity relationships, and key experimental protocols for its evaluation.
Synthetic Methodologies
The functionalization of the this compound core, particularly at the C4 position, is a key strategy in the development of novel derivatives. The heightened reactivity of the C4 position towards nucleophilic aromatic substitution (SNAr) is a well-established principle guiding the synthesis of these compounds.[5]
General Synthesis of 4-Amino-7-Chloroquinoline Derivatives
A prevalent and robust method for synthesizing 4-amino-7-chloroquinoline derivatives involves the nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline (B193633) and a desired amine.[6] This reaction can be effectively carried out using conventional heating or accelerated via microwave irradiation.
Therapeutic Applications and Mechanisms of Action
The broad therapeutic potential of the this compound scaffold stems from its ability to interact with multiple biological targets, leading to diverse mechanisms of action.
Antimalarial Activity: Inhibition of Heme Detoxification
The most well-documented mechanism of action for this compound-based antimalarials, such as chloroquine, is the disruption of the parasite's heme detoxification pathway within its acidic food vacuole.[7][8] During its intraerythrocytic stage, the Plasmodium falciparum parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[8] To protect itself, the parasite polymerizes this toxic heme into an insoluble, non-toxic crystal called hemozoin.[8][9]
This compound derivatives accumulate in the acidic food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[2] This leads to the buildup of toxic free heme, which disrupts membrane function and ultimately leads to parasite lysis and death.[10]
Caption: Inhibition of hemozoin formation by this compound derivatives.
Anticancer Activity
This compound derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[11][12] Their anticancer effects are often multifactorial, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[13]
Several this compound derivatives function as kinase inhibitors, targeting pathways that are frequently dysregulated in cancer.[14] A notable target is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein whose signaling cascade plays a crucial role in cell proliferation, survival, and differentiation.[1][15] Overexpression or mutation of EGFR is common in many solid tumors.[16] this compound-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling through pathways such as the RAS-RAF-MAPK and PI3K-Akt cascades.[3][17]
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
Neuroprotective Activity: Modulation of NR4A2
Recent studies have highlighted the potential of 4-amino-7-chloroquinoline derivatives as neuroprotective agents, particularly for Parkinson's disease (PD).[18] This activity is linked to their ability to function as agonists for the nuclear receptor NR4A2 (also known as Nurr1).[18] NR4A2 is a critical transcription factor for the development, maintenance, and survival of midbrain dopaminergic neurons, the progressive loss of which is a hallmark of PD.[18][19] By activating NR4A2, these compounds can promote the expression of genes essential for dopaminergic neuron function and protect against neuroinflammation, offering a promising therapeutic strategy.[18][20]
Caption: Neuroprotective mechanism of 4-amino-7-chloroquinoline derivatives via NR4A2 activation.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives have been demonstrated in various preclinical models.[21][22][23] A key mechanism involves the suppression of pro-inflammatory mediators. For instance, certain derivatives can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are upregulated during inflammation and are responsible for the production of nitric oxide and prostaglandins, respectively.[21][22]
Quantitative Data Summary
The biological activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various targets. The following tables summarize representative data from the literature.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Class/ID | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| This compound-hydrazone derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³) | [11] |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (5d) | HuT78 (Lymphoma) | 0.4 | [23] |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (5d) | THP1 (Leukemia) | 0.6 | [23] |
| Morita-Baylis-Hillman Adduct (ortho-nitro) | HL-60 (Leukemia) | 4.60 | |
| This compound-isatin conjugate | W2 strain P. falciparum | 0.22 | [24] |
| Paulownin triazole-chloroquinoline derivative | Chikungunya Virus (CHIKV) | 9.05 | [25] |
Note: Direct conversion of µg/cm³ to µM requires the molecular weight of each specific compound and is not provided in the source. Values are presented as reported to maintain data integrity.
Table 2: Antimalarial and Antiviral Activity of this compound Derivatives
| Compound Class/ID | Target Organism/Virus | IC₅₀ / EC₅₀ (µM) | Reference |
| This compound-isatin conjugate | W2 strain P. falciparum | 0.22 | [24] |
| Paulownin triazole-chloroquinoline derivative | Chikungunya Virus (CHIKV) | 9.05 | [25] |
| Chloroquine | Human Coronavirus (HCoV-OC43) | 0.12 - 12 | [20] |
| Hydroxychloroquine | Human Coronavirus (HCoV-OC43) | 0.12 - 12 | [20] |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the evaluation and comparison of novel compounds. This section provides detailed methodologies for key assays.
Protocol 1: Synthesis of 4-Amino-7-Chloroquinolines (Conventional Heating)
This protocol describes a general procedure for the nucleophilic aromatic substitution of 4,7-dichloroquinoline with an amine.[3][8]
Materials:
-
4,7-dichloroquinoline
-
Desired primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)
-
Ethanol (B145695) or other suitable solvent
-
Dichloromethane (DCM)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in the chosen solvent.
-
Add the desired amine (1.2 to 2.0 eq).
-
Heat the reaction mixture to reflux (e.g., 120-130°C) and maintain for 6-8 hours with continuous stirring.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid and wash with cold ethanol and diethyl ether.
-
If the product does not precipitate, remove the solvent under reduced pressure. Dissolve the residue in DCM.
-
Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel or recrystallization as needed.
Caption: General workflow for the synthesis of 4-amino-7-chloroquinoline derivatives.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[26][27]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: In Vitro Antimalarial Susceptibility Assay (SYBR Green I)
This high-throughput fluorescence-based assay measures the accumulation of parasite DNA as an indicator of growth.[28]
Materials:
-
P. falciparum strains (drug-sensitive and resistant)
-
Human erythrocytes (O+)
-
Complete malaria culture medium (e.g., RPMI-1640 supplemented with Albumax II, L-glutamine, hypoxanthine)
-
96-well microtiter plates (pre-dosed with serially diluted test compounds)
-
Lysis buffer (containing saponin, Tris-HCl, EDTA)
-
SYBR Green I dye solution
Procedure:
-
Parasite Culture: Maintain asynchronous or synchronous (ring-stage) P. falciparum cultures in human erythrocytes at a desired parasitemia and 2% hematocrit.
-
Assay Setup: Add 200 µL of the parasite culture to each well of the pre-dosed 96-well plate. Include drug-free controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the erythrocytes. Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I dye to each well.
-
Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Plot the fluorescence intensity against the drug concentration and calculate the IC₅₀ value using a non-linear regression model.
Protocol 4: Western Blot Analysis of iNOS and COX-2 Expression
This protocol allows for the quantification of iNOS and COX-2 protein levels in cells treated with this compound derivatives.[4][22][29]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Test compounds
-
RIPA buffer with protease inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS and COX-2 expression.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the supernatant containing total protein after centrifugation.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL reagent and an imaging system.
-
Densitometric Analysis: Quantify the band intensities using image analysis software and normalize the iNOS and COX-2 signals to the β-actin signal.
Conclusion
The this compound scaffold continues to be an exceptionally fruitful starting point for the design and development of novel therapeutic agents. Its synthetic accessibility and the diverse pharmacological activities of its derivatives underscore its importance in medicinal chemistry. The mechanisms of action, ranging from the inhibition of parasitic detoxification pathways to the modulation of key human signaling cascades in cancer and neurodegenerative diseases, highlight the remarkable versatility of this chemical core. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of the this compound scaffold in the ongoing quest for new and more effective medicines.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. On the molecular mechanism of chloroquine's antimalarial action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.7. Western Blot Quantification of COX-2 and iNOS Expression [bio-protocol.org]
- 5. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. ClinPGx [clinpgx.org]
- 18. mdpi.com [mdpi.com]
- 19. Mutations in NR4A2 associated with familial Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What are NR4A2 agonists and how do they work? [synapse.patsnap.com]
- 21. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 23. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Nr4a2 Transcription Factor in Hippocampal Synaptic Plasticity, Memory and Cognitive Dysfunction: A Perspective Review [frontiersin.org]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
The Diverse Biological Landscape of 7-Chloroquinoline Compounds: A Technical Overview
An in-depth technical guide on the biological activities of 7-chloroquinoline compounds for researchers, scientists, and drug development professionals.
The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its significance is rooted in the success of chloroquine (B1663885), a cornerstone in antimalarial therapy.[1] However, the biological repertoire of this compound derivatives extends far beyond their initial application, encompassing a wide array of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline (B57606) ring allows for extensive chemical modifications, enabling the generation of large compound libraries for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[1][4] This guide provides a comprehensive technical examination of the multifaceted biological activities of this compound compounds, detailing their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Anticancer Activity
This compound derivatives have emerged as a promising class of compounds in oncology, demonstrating a wide array of mechanisms to combat cancer cell proliferation and survival.[2][5] Their efficacy stems from diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical cellular signaling pathways.[5][6][7]
Mechanism of Action
The anticancer effects of this compound compounds are often multifactorial. A primary mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[5][6][7] Studies have shown that certain derivatives can cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle.[6][7]
Furthermore, these compounds can modulate key signaling pathways essential for cancer cell survival and growth. One of the proposed molecular targets is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[5][6] Inhibition of this pathway disrupts downstream cascades crucial for cell proliferation and survival.[6]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic potential of various this compound derivatives has been quantified against a panel of human cancer cell lines. The activity is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀).
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| This compound Hydrazones | SF-295 (CNS Cancer) | Submicromolar GI₅₀ | [2] |
| This compound Hydrazones | Wide panel of 9 tumor types | Submicromolar GI₅₀ | [2] |
| 1,2,3-Triazole Hybrids (Cpd 3) | MCF-7 (Breast) | 22.84 | [8] |
| 1,2,3-Triazole Hybrids (Cpd 9) | MCF-7 (Breast) | 19.33 | [8] |
| 1,2,3-Triazole Hybrids (Cpd 3) | HCT-116 (Colon) | 23.39 | [8] |
| 1,2,3-Triazole Hybrids (Cpd 9) | HCT-116 (Colon) | 21.41 | [8] |
| 1,2,3-Triazole Hybrids (Cpd 9) | HeLa (Cervical) | 21.41 | [8] |
| MBHA Hybrids (Cpd 14) | MCF-7 (Breast) | 4.60 | [9] |
| Benzimidazole Hybrids (5d, 8d, 12d) | Leukemia & Lymphoma cells | 0.4 - 8 | [10] |
| 4-Thioalkylquinoline Sulfinyl/Sulfonyl | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [4] |
| 4-Carbinol quinolines | A549 (Lung), HCT116 (Colon) | < 22 | [11] |
| 7-chloro-4-quinolinylhydrazones | SF-295, HCT-8, HL-60 | 0.314 - 4.65 (µg/cm³) | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[12][13]
Caption: Standard workflow for the MTT cytotoxicity assay.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[13]
-
Compound Treatment : The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.[13]
-
Incubation : The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[13]
-
MTT Addition : MTT solution is added to each well. Live cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.[13]
-
Solubilization : After a few hours, a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.[13]
-
Data Acquisition : The absorbance is measured using a microplate reader at a wavelength of 570 nm.[13]
-
Analysis : The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.[13]
Antimalarial Activity
The historical success of chloroquine has cemented the this compound nucleus as a critical pharmacophore for antimalarial drug design.[1][14] Research continues to focus on developing new derivatives to combat the widespread resistance of Plasmodium parasites to existing drugs.[14][15]
Mechanism of Action
The primary mechanism of action for many 4-aminoquinoline (B48711) antimalarials, including chloroquine and its derivatives, is the inhibition of hemozoin biocrystallization.[14] Inside the parasite's digestive vacuole, hemoglobin from the host red blood cell is broken down, releasing toxic free heme.[16] The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin (the "malaria pigment"). This compound compounds are thought to accumulate in the acidic digestive vacuole and cap the growing hemozoin crystal, preventing further polymerization.[15][16] The buildup of toxic free heme leads to oxidative stress and parasite death.[16]
Quantitative Data: In Vitro Antimalarial Activity
The efficacy of this compound derivatives is commonly tested against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.
| Compound Class/Derivative | P. falciparum Strain | IC₅₀ (µM) | Reference |
| 1,2,3-Triazole Hybrids (2, 3, 4, 6, 8, 9) | Not Specified | < 50 | [8][17] |
| 1,2,3-Triazole Hybrids (Range) | Not Specified | 11.92 - 79.71 | [8] |
| CQPA-26 | NF54 | 1.29 | |
| CQPPM-9 | NF54 | 1.42 | [15] |
| Quinine (Standard) | NF54 | 0.18 | [15] |
| Isatin Conjugate (Most Potent) | W2 (CQR) | 0.22 | |
| 4-aminoquinoline thiourea (B124793) derivative (5h) | 3D7 (CQS) | Promising | [18] |
| 4-aminoquinoline thiourea derivative (5h) | Dd2 (CQR) | Promising | [18] |
Experimental Protocol: pLDH Antimalarial Assay
The parasite lactate (B86563) dehydrogenase (pLDH) assay is a widely used method to determine the antimalarial activity of compounds in vitro.[15]
-
Parasite Culture : P. falciparum is cultured in human red blood cells under standard conditions.
-
Drug Exposure : Asynchronous or synchronized parasite cultures are exposed to serial dilutions of the test compounds in 96-well plates for a set period (e.g., 48 hours).
-
Cell Lysis : After incubation, the plates are frozen and thawed to lyse the red blood cells and release the parasite lactate dehydrogenase (pLDH).
-
Enzymatic Reaction : A reaction mixture containing a substrate (e.g., lactate) and a tetrazolium dye is added. The pLDH enzyme catalyzes a reaction that leads to the reduction of the dye, causing a color change.
-
Data Acquisition : The absorbance is read using a spectrophotometer. The intensity of the color is proportional to the amount of viable parasites.
-
Analysis : The IC₅₀ value is calculated by comparing the absorbance in drug-treated wells to untreated controls.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens, highlighting their potential as broad-spectrum antimicrobial agents.[8][19][20]
Spectrum of Activity
Studies have shown that these compounds are active against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli.[3][8][19][21] Antifungal activity has also been reported, particularly against Candida albicans and Aspergillus fumigatus.[8][20] Structure-activity relationship studies indicate that bulky aromatic substituents often enhance antibacterial activity compared to smaller aliphatic groups.[19]
Quantitative Data: Antimicrobial Activity
Antimicrobial efficacy is measured by the minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition in a disc diffusion assay.
| Compound Class/Derivative | Organism | Measurement | Result | Reference |
| 1,2,3-Triazole Hybrids | B. subtilis, S. aureus, E. coli | Zone of Inhibition | 12.5 - 23.8 mm | [8][17] |
| 4-aminoquinoline-thiazinanones | Various Gram (+) & (-) | Zone of Inhibition | Active, but less than ofloxacin | [19] |
| Vinyl Benzylidene Anilines (5a) | Antifungal | MIC | 94.2 µg/mL | [20] |
| Vinyl Benzylidene Anilines (5f) | Antifungal | MIC | 98.8 µg/mL | [20] |
| Vinyl Benzylidene Anilines (5j) | C. albicans (Biofilm) | IC₅₀ | 51.2 µM | [20] |
| 2,7-dichloro-3-carboxamide (6) | E. coli | Zone of Inhibition | 11.00 mm | [3][21] |
| 7-chloro-2-ethoxy-3-carbaldehyde (8) | E. coli | Zone of Inhibition | 12.00 mm | [3][21] |
| Benzylamine Hybrid (SA12) | Gram (+) isolates | MIC | 64 - 256 µg/mL | [22] |
Experimental Protocol: Disc Diffusion Method
The disc diffusion method is a standard, qualitative technique to screen for antibacterial activity.[19]
-
Inoculum Preparation : A standardized suspension of the test bacterium is prepared.
-
Plate Inoculation : A sterile cotton swab is dipped into the inoculum and spread evenly across the surface of an agar (B569324) plate (e.g., Mueller-Hinton agar).
-
Disc Application : Sterile paper discs are impregnated with a known concentration of the this compound compound.
-
Incubation : The discs are placed on the agar surface, and the plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement : If the compound is active, a clear circular area, known as the zone of inhibition, will appear around the disc. The diameter of this zone is measured in millimeters. The size of the zone corresponds to the sensitivity of the microorganism to the compound.
Anti-inflammatory and Antiviral Activities
Beyond their roles in fighting cancer and microbes, this compound derivatives have also been investigated for their anti-inflammatory and antiviral properties.[23][24]
Anti-inflammatory Effects
Certain this compound-piperazine derivatives have shown potent anti-inflammatory activity.[23] The mechanism involves the suppression of key inflammatory mediators. For instance, compound 5, a 1-(4-(this compound-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, was found to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α in macrophage models.[23] In vivo studies using the carrageenan-induced paw edema model in mice confirmed these effects.[23] Selenium-containing derivatives have also demonstrated significant antinociceptive and anti-inflammatory actions.[25][26]
Antiviral Potential
The well-known antimalarial chloroquine and its analogue hydroxychloroquine (B89500) have been shown to possess broad-spectrum anti-coronavirus activity in vitro, including against SARS-CoV-1 and SARS-CoV-2.[27] Their mechanism is believed to involve interference with viral entry at a post-attachment stage and inhibition of the autophagy pathway, which some viruses exploit for replication.[27] Other derivatives have shown promise against different viruses. A paulownin (B29309) triazole-chloroquinoline derivative was found to be a potent and selective candidate against the chikungunya virus (CHIKV), with an EC₅₀ of 9.05 µM, by significantly reducing viral replication.[24][28] Additionally, some 4-aminoquinoline derivatives have been evaluated for activity against the influenza A virus (IAV).[18]
Conclusion
The this compound core represents a remarkably versatile and enduring scaffold in drug discovery. While its legacy is built on antimalarial therapy, the extensive research summarized here demonstrates its profound potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammation. The ability to readily modify the core structure allows for fine-tuning of biological activity and exploration of new mechanisms of action. For drug development professionals, the this compound platform offers a robust starting point for creating novel agents that can address significant unmet medical needs, from drug-resistant cancers to emerging viral threats. Continued exploration of this chemical space, guided by detailed mechanistic studies and quantitative SAR, is poised to yield the next generation of quinoline-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. benchchem.com [benchchem.com]
- 14. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mesamalaria.org [mesamalaria.org]
- 16. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities | MDPI [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Challenges Based on Antiplasmodial and Antiviral Activities of 7-Chloro-4-aminoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sphinxsai.com [sphinxsai.com]
- 20. Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Exploring the Potential of New 7‐Chloroquinoline‐benzylamine Hybrids as Antimicrobials: Synthesis, Biological Activity and MD Simulation Studies | Semantic Scholar [semanticscholar.org]
- 23. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 24. academic.oup.com [academic.oup.com]
- 25. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 4-Phenylselenyl-7-chloroquinoline, a new quinoline derivative containing selenium, has potential antinociceptive and anti-inflammatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. malariaworld.org [malariaworld.org]
- 28. Paulownin Triazole-Chloroquinoline Derivative: A Promising Antiviral Candidate Against Chikungunya Virus. – Open Source Pharma Foundation [magazine.ospfound.org]
The Core Mechanism of 7-Chloroquinoline Antimalarials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-chloroquinoline class of antimalarial drugs, with chloroquine (B1663885) (CQ) and hydroxychloroquine (B89500) (HCQ) as its most prominent members, has been a cornerstone of malaria chemotherapy for decades. Their efficacy, particularly against the blood stages of Plasmodium falciparum, is rooted in a unique mechanism of action that exploits the parasite's own metabolic processes. This technical guide provides an in-depth exploration of this mechanism, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows to support ongoing research and drug development efforts in the fight against malaria.
The primary mode of action of 7-chloroquinolines centers on the disruption of heme detoxification within the parasite's digestive vacuole. As the parasite ingests and digests host hemoglobin, it releases large quantities of toxic free heme (ferriprotoporphyrin IX, FPPIX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. 7-chloroquinolines accumulate to high concentrations in the acidic environment of the digestive vacuole and interfere with this polymerization process. The resulting buildup of free heme is highly toxic to the parasite, leading to membrane damage and cell death.[1][2][3]
Quantitative Analysis of Antimalarial Activity
The in vitro efficacy of this compound derivatives is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by 50%. The following tables summarize the IC50 values for several this compound compounds against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Drug | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (CQS) | 46 ± 4 | [2] |
| K1 (CQR) | > 10000 | [2] | |
| W2 (CQR) | 131 | [4] | |
| TM90-C2B (CQR) | 162 | [4] | |
| Hydroxychloroquine | CQS Strains | - | [1] |
| CQR Strains | - | [1] | |
| Amodiaquine | CQS Strains | - | [1] |
| CQR Strains | - | [1] | |
| Piperaquine | CQS Strains | - | [1] |
| CQR Strains | - | [1] | |
| CEQ | 3D7 (CQS) | 102 ± 10 | [2] |
| K1 (CQR) | 105 ± 12 | [2] | |
| PCQ | 3D7 (CQS) | 405 ± 32 | [2] |
| K1 (CQR) | 398 ± 25 | [2] | |
| DAQ | 3D7 (CQS) | 48 ± 5 | [2] |
| K1 (CQR) | 125 ± 15 | [2] |
Table 1: In Vitro Activity of this compound Analogs Against P. falciparum Strains.
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| 2 | - | 35.29 | [5] |
| 3 | - | 25.37 | [5] |
| 4 | - | 42.61 | [5] |
| 5 | - | 79.71 | [5] |
| 6 | - | 49.68 | [5] |
| 8 | - | 38.71 | [5] |
| 9 | - | 11.92 | [5] |
Table 2: In Vitro Antimalarial Activity of Synthesized this compound Derivatives. [5]
| Compound | Inhibition of β-hematin formation (IC50) | Reference |
| Chloroquine | Lower than DAQ | [2] |
| DAQ | - | [2] |
| CEQ | 1.6-fold higher than CQ | [2] |
| PCQ | 4-fold higher than CQ | [2] |
| GIQ | Least potent | [2] |
Table 3: Inhibition of β-hematin Formation by CQ-analogs.
Core Signaling and Action Pathways
The mechanism of action of this compound antimalarials can be visualized as a multi-step process involving drug accumulation, interaction with heme, and subsequent parasite death.
References
- 1. benchchem.com [benchchem.com]
- 2. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
7-chloroquinoline derivatives for anticancer research.
An In-depth Technical Guide to 7-Chloroquinoline Derivatives in Anticancer Research
Introduction
The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned as the core structure of the widely-used antimalarial drug, chloroquine (B1663885).[1][2] Beyond its antiparasitic properties, this structural backbone has garnered significant attention in oncology for its multifaceted anticancer activities.[3][4] Researchers have leveraged the this compound core, modifying it through various synthetic strategies to create a diverse library of derivatives with enhanced potency and novel mechanisms of action against numerous cancer types.[1][5] These compounds often exhibit pleiotropic effects, targeting several key pathways involved in tumor progression, survival, and resistance.[6][7]
This technical guide provides a comprehensive overview of this compound derivatives for anticancer research, consolidating data on their mechanisms of action, structure-activity relationships, and antiproliferative efficacy. It includes detailed experimental protocols for key assays and visualizes complex biological pathways and workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.
Mechanisms of Anticancer Activity
This compound derivatives exert their anticancer effects through a variety of mechanisms, often simultaneously, making them potent agents against heterogeneous tumor populations. The primary modes of action include the inhibition of autophagy, induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.
Autophagy Inhibition
One of the most extensively studied mechanisms is the inhibition of autophagy, a cellular degradation and recycling process that cancer cells can exploit to survive stress conditions induced by chemotherapy or hypoxia.[7][8] Chloroquine (CQ) and its derivatives are lysosomotropic agents; as weak bases, they freely cross cellular membranes and accumulate in the acidic environment of lysosomes.[3][9] This accumulation raises the lysosomal pH, inactivating the acid hydrolases necessary for the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents.[8][10] The result is a blockage of the autophagic flux, leading to the accumulation of non-functional autophagosomes and ultimately, cellular stress and death.[11][12] This mechanism not only has direct cytotoxic effects but can also sensitize cancer cells to conventional chemotherapeutic agents.[2][13]
Apoptosis Induction
Numerous this compound derivatives are potent inducers of apoptosis, or programmed cell death.[14] This can be triggered through multiple pathways that are often independent of their effect on autophagy.[9] Mechanisms include the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade.[9][15] Some derivatives have been shown to induce apoptosis in a p53-independent manner, making them potentially effective against tumors with mutated or deficient p53, a common feature in cancer.[15] Furthermore, these compounds can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins to favor cell death.[13][16]
Cell Cycle Arrest
The antiproliferative activity of these compounds is also attributed to their ability to arrest the cell cycle, preventing cancer cells from dividing.[17] Depending on the specific derivative and cell type, arrest can occur at various phases. For instance, studies have shown accumulation of cells in the G0/G1 or G2/M phases following treatment.[18] This disruption of the normal cell cycle progression inhibits tumor growth and provides a window for other therapeutic interventions.
Modulation of Key Signaling Pathways
This compound derivatives can interfere with critical signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[1]
-
PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Some derivatives have been shown to inhibit this pathway, which is a central regulator of cell growth, metabolism, and autophagy.[6][18]
-
VEGFR-2 Inhibition: The quinoline (B57606) scaffold is a component of several approved tyrosine kinase inhibitors.[1][15] Certain derivatives can inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, thereby cutting off the tumor's blood supply.[15]
-
Other Targets: Research has also implicated other targets, such as the inhibition of FMS-like tyrosine kinase 3 (FLT3) and Bcr-Abl kinase by certain quinoline-based drugs.[19]
Effects on the Tumor Microenvironment
Beyond direct effects on cancer cells, some derivatives can modulate the tumor microenvironment. This includes the normalization of tumor vasculature, which can decrease hypoxia and improve drug delivery.[3] Additionally, they can reset tumor-associated macrophages from a pro-tumor M2 phenotype to a tumor-killing M1 phenotype, enhancing the anti-tumor immune response.[3][20]
Data Presentation: In Vitro Cytotoxicity
The antiproliferative activity of various classes of this compound derivatives has been quantified against a wide range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) values, providing a comparative look at their potency.
Table 1: Cytotoxicity of this compound-1,2,3-triazoyl Carboxamide Derivatives
| Compound | Cancer Cell Line | Cell Type | IC₅₀ / GI₅₀ (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|---|
| QTCA-1 | MDA-MB-231 | Triple Negative Breast | 19.91 | 72 | [18] |
| QTCA-1 | 5637 | Bladder Carcinoma | - (Major Cytotoxic Effects) | - | [16] |
| QTCA-4 | 5637 | Bladder Carcinoma | - (Major Cytotoxic Effects) | - | [16] |
| Compound 3 | MCF-7 | Breast Adenocarcinoma | 6.50 | - | [21] |
| Compound 3 | HCT-116 | Colon Carcinoma | 23.39 | - | [21] |
| Compound 9 | MCF-7 | Breast Adenocarcinoma | 6.84 | - | [21] |
| Compound 9 | HCT-116 | Colon Carcinoma | 21.41 | - |[21] |
Table 2: Cytotoxicity of this compound Hydrazone Derivatives
| Compound | Cancer Cell Line | Cell Type | GI₅₀ (µM) | Reference |
|---|---|---|---|---|
| Hydrazone 16 | SR | Leukemia | ~0.12 | [22] |
| Hydrazone 23 | Various | 9 Tumor Types | Submicromolar | [22][23] |
| Compound I | SF-295 | CNS Cancer | 0.688 µg/cm³ | [22] |
| Compound 36 | SF-295 | CNS Cancer | 0.314 - 4.65 µg/cm³ | [4] |
| Compound 36 | HCT-8 | Colon | 0.314 - 4.65 µg/cm³ | [4] |
| Compound 36 | HL-60 | Leukemia | 0.314 - 4.65 µg/cm³ |[4] |
Table 3: Cytotoxicity of 7-Chloro-(4-thioalkylquinoline) Derivatives
| Compound | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|---|
| Compounds 47-50 | CCRF-CEM | Leukemia | 0.55 - 2.74 | 72 | |
| Compounds 53, 54 | CCRF-CEM | Leukemia | 0.55 - 2.74 | 72 | |
| Compounds 59-70 | CCRF-CEM | Leukemia | 0.55 - 2.74 | 72 | |
| Compounds 72-82 | CCRF-CEM | Leukemia | 0.55 - 2.74 | 72 | [24] |
| Compound 73 | HCT116 | Colorectal | 3.46 - 7.22 | 72 | [24] |
| Compound 74 | HCT116 | Colorectal | 3.46 - 7.22 | 72 | [24] |
| Compound 81 | HCT116 | Colorectal | - (Pronounced Selectivity) | 72 |[24] |
Table 4: Cytotoxicity of 2-Styryl-7-chloroquinoline Derivatives
| Compound | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| (E)-7-chloro-2-(4-nitrostyryl)quinoline | HCT116 | Colon | 1.5 | [15] |
| (E)-7-chloro-2-styrylquinoline | A549 | Lung | 5.2 |[15] |
Table 5: Cytotoxicity of Miscellaneous this compound Derivatives
| Compound | Cancer Cell Line | Cell Type | GI₅₀ / IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 5d | Leukemia/Lymphoma | Hematological | 0.4 - 8.0 | [19] |
| Compound 8d | Leukemia/Lymphoma | Hematological | 0.4 - 8.0 | [19] |
| Compound 12d | Leukemia/Lymphoma | Hematological | 0.4 - 8.0 | [19] |
| Compound 14 | MCF-7 | Breast | 4.60 | [25] |
| Compound 5g | HepG2 | Hepatocellular Carcinoma | 2.09 µg/mL | [26] |
| Compound 5g | MCF-7 | Breast | 4.63 µg/mL | [26] |
| Compound EAD1 | BxPC3 | Pancreatic | 5.8 |[11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments commonly cited in the study of this compound derivatives.
General Synthesis of Derivatives
Protocol 1: Synthesis of 7-chloro-4-aminoquinoline-benzimidazole Hybrids (Condensation) [19]
-
Aldehyde Synthesis: Prepare the aldehyde precursor, for example, 4-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)benzaldehyde, via nucleophilic substitution of fluorine in 4-fluorobenzaldehyde (B137897) with 7-chloro-4-(piperazin-1-yl)quinoline (B128142) in the presence of K₂CO₃ in DMF at 110°C for 20 hours.
-
Condensation: Dissolve the synthesized aldehyde and an appropriate diamine precursor (e.g., o-phenylenediamine) in DMSO.
-
Add Na₂S₂O₅ to the mixture.
-
Heat the reaction mixture to 165°C for 15 minutes.
-
After cooling, purify the resulting hybrid compound, typically by column chromatography or recrystallization.
-
Characterize the final product using NMR, MS, and elemental analysis.
Protocol 2: Synthesis of 7-Chloro-(4-thioalkylquinoline) Derivatives (Coupling Reaction) [5]
-
Thiol Intermediate Synthesis: React 4,7-dichloroquinoline (B193633) with a linear hydroxyalkylthiol (e.g., 2-mercaptoethanol) in the presence of excess triethylamine (B128534) in ethanol (B145695) under reflux to generate the hydroxy-functionalized thioether intermediate.
-
Esterification: Dissolve the intermediate (1 mmol), a substituted benzoic acid (1.2 mmol), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.5 mmol), and 4-(dimethylamino)pyridine (DMAP) (0.1 mmol) in dry CH₂Cl₂.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the final ester derivative.
In Vitro Cytotoxicity Assay (MTS Assay)[18]
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTS Reagent Addition: Add 20 µL of MTS reagent [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C. The viable cells will reduce the MTS tetrazolium compound to a colored formazan (B1609692) product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)[14]
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for 24-48 hours. Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells.
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative/PI-positive: Necrotic cells.
-
Autophagy Flux Assay (LC3-II Western Blot)[8][12]
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the this compound derivative for the desired time points. It is recommended to include a positive control (e.g., rapamycin) and a negative control. For a true flux assay, include a condition where cells are co-treated with a lysosomal inhibitor like bafilomycin A1 or CQ itself to measure LC3-II accumulation.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (a 12-15% gel is recommended for resolving LC3-I and LC3-II).
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LC3 (which detects both LC3-I and LC3-II) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Also, probe for a loading control like GAPDH or β-actin.
-
Analysis: Quantify the band intensities. An increase in the ratio of LC3-II to LC3-I (or LC3-II to the loading control) indicates an accumulation of autophagosomes, suggesting autophagy inhibition.
Signaling Pathways and Workflows
Visual diagrams are essential for conceptualizing the complex interactions and processes involved in this compound research.
Caption: Core anticancer mechanisms of this compound derivatives.
Caption: Mechanism of autophagy inhibition by this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment[v1] | Preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Autophagy Inhibitors with Antiproliferative Activity in Lung and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. This compound-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Apoptosis induction by this compound-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. dovepress.com [dovepress.com]
- 21. tandfonline.com [tandfonline.com]
- 22. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scielo.br [scielo.br]
- 26. asianpubs.org [asianpubs.org]
7-Chloroquinoline: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, recognized for its integral role in the development of a multitude of therapeutic agents.[1] Historically cemented in the fight against malaria with the advent of chloroquine, this privileged heterocyclic motif continues to demonstrate remarkable versatility, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The rigid, planar structure of the quinoline (B57606) ring, combined with the electronic influence of the chlorine atom at the 7-position, provides a robust framework for molecular interactions with various biological targets.[1] Furthermore, the amenability of the 4-position to diverse chemical modifications allows for the generation of extensive compound libraries, facilitating comprehensive structure-activity relationship (SAR) studies.[1] This technical guide provides a comprehensive overview of this compound as a pharmacophore, detailing its synthesis, biological activities, mechanisms of action, and key structure-activity relationships.
Synthesis of the this compound Core and its Derivatives
The synthetic accessibility of the this compound scaffold is a key factor in its widespread use in drug discovery. The foundational precursor, 4,7-dichloroquinoline (B193633), is a common starting material for a vast array of derivatives.
Synthesis of 4,7-Dichloroquinoline
A widely employed industrial method for the synthesis of 4,7-dichloroquinoline begins with the reaction of m-chloroaniline with diethyl ethoxymethylenemalonate. The resulting anilinoacrylate undergoes thermal cyclization in a high-boiling solvent like Dowtherm A to yield 7-chloro-4-hydroxyquinoline-3-carboxylic acid. Subsequent saponification and decarboxylation afford 7-chloro-4-quinolinol. Finally, treatment with phosphorus oxychloride furnishes the key intermediate, 4,7-dichloroquinoline.
Synthesis of 4-Amino-7-chloroquinoline Derivatives
The chlorine atom at the C4 position of 4,7-dichloroquinoline is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C7 position. This regioselectivity is exploited to synthesize a wide range of 4-amino-7-chloroquinoline derivatives by reacting 4,7-dichloroquinoline with various primary and secondary amines. These reactions can be carried out under conventional heating or accelerated using microwave irradiation.
Synthesis of this compound Hydrazones
This compound hydrazones, which have shown significant biological activity, are typically synthesized through the condensation of a This compound-4-carbaldehyde (B3024056) or a related ketone with a substituted hydrazine (B178648) in a suitable solvent like ethanol, often under reflux conditions.
Biological Activities of this compound Derivatives
The this compound scaffold has been successfully incorporated into molecules targeting a wide range of diseases.
Anticancer Activity
A substantial body of research has highlighted the potent anticancer activity of this compound derivatives against a multitude of cancer cell lines.[3] These compounds have demonstrated cytotoxic and antiproliferative effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[4] Several this compound-based compounds have been evaluated by the National Cancer Institute (NCI) and have shown submicromolar GI₅₀ values across a panel of 60 cancer cell lines.[3]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | Activity (GI₅₀/IC₅₀, µM) | Reference |
| This compound Hydrazone Derivative | SF-295 (CNS Cancer) | 0.688 µg/cm⁻³ | [3] |
| This compound-benzimidazole hybrid (8d) | CCRF-CEM (Leukemia) | 5.0 | [5] |
| This compound-benzimidazole hybrid (8d) | THP-1 (Leukemia) | 3.2 | [5] |
| This compound-benzimidazole hybrid (8d) | Raji (Burkitt's lymphoma) | 3.8 | [5] |
| 7-Chloro-(4-thioalkylquinoline) Derivative (47) | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [6] |
| Morita-Baylis-Hillman Adduct | MCF-7 (Breast Cancer) | 4.60 | [7] |
| This compound Derivative (3) | HCT-116 (Colon Carcinoma) | 23.39 | [8] |
| This compound Derivative (9) | HCT-116 (Colon Carcinoma) | 21.41 | [8] |
| This compound Derivative (9) | MCF-7 (Breast Cancer) | <50 | [8] |
Antimalarial Activity
The this compound core is the defining feature of chloroquine, a historically pivotal antimalarial drug.[9] Research continues to explore novel this compound derivatives to combat the emergence of drug-resistant strains of Plasmodium falciparum.[9][10] The mechanism of antimalarial action is widely believed to involve the accumulation of the drug in the parasite's digestive vacuole, where it interferes with the detoxification of heme, a byproduct of hemoglobin digestion, leading to parasite death.[11]
Table 2: Antimalarial Activity of Selected this compound Derivatives
| Compound | P. falciparum Strain | Activity (IC₅₀, µM) | Reference |
| CQPA-26 | NF54 | 1.29 | [10] |
| CQPPM-9 | NF54 | 1.42 | [10] |
| Quinine (Standard) | NF54 | 0.18 | [10] |
| This compound Derivative (9) | - | 11.92 | [8] |
| Chloroquine Analogue (11) | Dd2 (resistant) | <1 | [9] |
| Chloroquine Analogue (24) | Dd2 (resistant) | <1 | [9] |
| This compound-sulfonamide hybrid (12d) | 3D7 | 1.49 - 13.49 | [12] |
Anti-inflammatory Activity
Derivatives of this compound have demonstrated significant anti-inflammatory properties in various preclinical models.[13] The mechanisms underlying this activity often involve the suppression of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6.[13]
Table 3: Anti-inflammatory Activity of a Selected this compound Derivative
| Compound | Assay | Effect | Reference |
| 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (5) | Carrageenan-induced paw edema | Significant decrease in swelling | [13] |
| 7-chloro-4-phenylsulfonyl quinoline (PSOQ) | Acetic acid-induced writhing | Reduced abdominal writhing | [14] |
Antiviral Activity
The this compound scaffold has also been investigated for its antiviral potential against a range of viruses.[15] For instance, certain derivatives have shown activity against coronaviruses, including SARS-CoV-2.[15][16] The proposed mechanisms of antiviral action can include the inhibition of viral entry and replication.[16]
Table 4: Antiviral Activity of Selected this compound Derivatives
| Compound | Virus | Cell Line | Activity (EC₅₀, µM) | Reference |
| Chloroquine | SARS-CoV-2 | Vero E6 | 0.12 - 12 | [16] |
| Hydroxychloroquine | SARS-CoV-2 | Vero E6 | 0.12 - 12 | [16] |
| Paulownin triazole-chloroquinoline derivative | Chikungunya virus (CHIKV) | Vero | 9.05 |
Mechanism of Action
The diverse biological activities of this compound derivatives are a consequence of their interaction with multiple molecular targets and signaling pathways.
Inhibition of Kinase Signaling
A prominent mechanism of anticancer activity for many this compound derivatives is the inhibition of protein kinases.[1] The quinoline scaffold can serve as a hinge-binding motif in the ATP-binding pocket of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][4] Inhibition of the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation, has been implicated in the cytotoxic effects of some this compound compounds.[4]
Modulation of NR4A2 Signaling
Recent studies have identified 4-amino-7-chloroquinoline derivatives as agonists of the nuclear receptor NR4A2 (Nurr1).[17] NR4A2 is a key transcription factor in the development and maintenance of dopaminergic neurons and also plays a role in suppressing neuroinflammation.[17] Activation of NR4A2 by these compounds suggests their potential as neuroprotective agents for diseases like Parkinson's disease.[17]
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the side chain at the 4-position.
-
Substitution at the 7-Position: The presence of a halogen at the 7-position is often crucial for antimalarial activity.[18] 7-Iodo and 7-bromo analogues generally exhibit comparable activity to their 7-chloro counterparts, while 7-fluoro and 7-trifluoromethyl derivatives tend to be less active, particularly against chloroquine-resistant strains.[18]
-
Side Chain at the 4-Position: The nature of the side chain at the 4-amino position significantly influences activity. For antimalarial compounds, the length and basicity of the diaminoalkane side chain are critical for accumulation in the parasite's digestive vacuole.[18] In anticancer derivatives, the incorporation of various heterocyclic moieties or bulky aromatic groups can enhance cytotoxic potency.[3][5]
-
Hybrid Molecules: The concept of molecular hybridization, where the this compound scaffold is combined with other pharmacophores, has yielded compounds with enhanced or dual activities.[5] For example, hybrids of this compound with benzimidazoles or sulfonamides have shown promising anticancer and antimalarial activities, respectively.[5][12]
Experimental Protocols
Anticancer Activity: MTS Assay
The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric method to assess cell viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.1 to 100 µM) and incubate for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ value.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the this compound derivative orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the carrageenan control group.
Conclusion
The this compound scaffold remains a highly valuable and versatile pharmacophore in the landscape of modern drug discovery. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives continue to inspire the development of novel therapeutic agents. The extensive research into its anticancer, antimalarial, anti-inflammatory, and antiviral properties has provided a solid foundation for further exploration. A deeper understanding of the mechanisms of action and the continued refinement of structure-activity relationships will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles for a myriad of challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Nr4a2 Transcription Factor in Hippocampal Synaptic Plasticity, Memory and Cognitive Dysfunction: A Perspective Review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Regulation of NR4A2 Gene Expression and Its Importance in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 18. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
Synthesis of Novel 7-Chloroquinoline Analogs: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanistic insights of novel 7-chloroquinoline analogs, providing researchers and drug development professionals with a comprehensive resource for advancing the discovery of new therapeutic agents.
The this compound scaffold is a privileged pharmacophore, forming the core of numerous clinically significant drugs, most notably the antimalarial agent chloroquine (B1663885). Its versatile chemical nature allows for extensive structural modifications, leading to the generation of novel analogs with a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties. This guide delves into the contemporary synthetic strategies for creating diverse libraries of this compound derivatives, details their biological evaluation, and explores the molecular pathways through which they exert their therapeutic effects.
Synthetic Methodologies: Expanding the Chemical Space
The synthesis of novel this compound analogs predominantly revolves around the strategic functionalization of the 4-position of the quinoline (B57606) ring, leveraging the high reactivity of the chlorine atom at this position for nucleophilic aromatic substitution. Modern synthetic approaches, such as ultrasound-assisted reactions and "click" chemistry, have enabled the rapid and efficient generation of diverse compound libraries.
General Synthetic Workflow
The synthesis of many this compound analogs commences with the commercially available 4,7-dichloroquinoline (B193633). This precursor serves as a versatile starting material for a variety of chemical transformations. A generalized workflow for the synthesis of these analogs is depicted below.
Experimental Protocols
1. Ultrasound-Assisted Synthesis of 1-(7-chloroquinolin-4-yl) Derivatives
This method utilizes ultrasonic irradiation to accelerate the reaction between 4,7-dichloroquinoline and various amines.[1]
-
Materials: 4,7-dichloroquinoline (0.01 mol), appropriate amine (e.g., o-phenylenediamine, thiosemicarbazide, 3-amino-1,2,4-triazole) (0.01 mol), ethanol (B145695) (15 ml).
-
Procedure:
-
Mix 4,7-dichloroquinoline and the selected amine in ethanol in a flask.
-
Reflux the mixture in an ultrasonic bath for 30 minutes at ambient temperature.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the resulting solid precipitate by filtration and dry.
-
2. "Click" Synthesis of this compound-1,2,3-triazoyl Carboxylates
This protocol employs a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, to synthesize triazole-containing analogs.
-
Materials: 4-azido-7-chloroquinoline, various terminal alkynes, copper sulfate (B86663) (CuSO4), sodium ascorbate (B8700270).
-
Procedure:
-
Dissolve 4-azido-7-chloroquinoline and the terminal alkyne in a suitable solvent system (e.g., tBuOH/H2O).
-
Add CuSO4 and sodium ascorbate to the mixture.
-
Stir the reaction at room temperature for approximately 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product and purify using column chromatography.
-
3. Synthesis of Schiff Bases from 1-(7-chloroquinolin-4-yl) Derivatives
Schiff bases are synthesized through the condensation of an amino-substituted this compound with a carbonyl compound.[1]
-
Materials: 1-(7-chloroquinolin-4-yl) derivative (e.g., compound with a primary amine) (0.01 mol), carbonyl compound (e.g., acetyl naphthalene, 3,4-dimethoxy acetophenone) (0.01 mol), absolute ethanol (20 ml).
-
Procedure:
-
Dissolve the 1-(7-chloroquinolin-4-yl) derivative and the carbonyl compound in absolute ethanol.
-
Reflux the mixture in an ultrasonic bath for 30 minutes at 90°C.
-
Monitor the reaction by TLC.
-
Concentrate the solution and purify the product by column chromatography.
-
Biological Activities and Mechanistic Insights
Novel this compound analogs have demonstrated significant potential in various therapeutic areas, particularly as anticancer and antimalarial agents.
Anticancer Activity
Several studies have reported the potent cytotoxic effects of newly synthesized this compound derivatives against a range of cancer cell lines.[1] The mechanisms underlying their anticancer activity are multifaceted and appear to involve the induction of apoptosis and cell cycle arrest.
Signaling Pathways in Cancer
Molecular docking and in-vitro studies suggest that some this compound analogs can interact with key proteins in cancer-related signaling pathways, such as PARP-1, Src, and PI3K/mTOR.[1] The inhibition of these pathways can lead to the suppression of tumor growth and proliferation.
Antimalarial Activity
The traditional mechanism of action for chloroquine and its analogs against Plasmodium falciparum involves the inhibition of hemozoin formation in the parasite's digestive vacuole. This leads to the accumulation of toxic free heme, ultimately killing the parasite. Many novel this compound hybrids retain this fundamental mechanism.
Antimalarial Mechanism of Action
The process begins with the parasite degrading hemoglobin within its digestive vacuole to obtain amino acids. This degradation releases heme, which is toxic to the parasite. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystal called hemozoin. This compound analogs are weak bases that accumulate in the acidic digestive vacuole and interfere with this polymerization process.
Quantitative Data Summary
The biological activity of newly synthesized this compound analogs is typically quantified using various in vitro assays. The following tables summarize key quantitative data from recent studies.
Table 1: Antimalarial Activity of Selected this compound Derivatives
| Compound | IC50 (µM) against P. falciparum | Reference |
| 2 | < 50 | [1] |
| 3 | < 50 | [1] |
| 4 | < 50 | [1] |
| 6 | < 50 | [1] |
| 8 | < 50 | [1] |
| 9 | < 50 (most active) | [1] |
Table 2: Anticancer Activity of Selected this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3 | MCF-7, HCT-116, HeLa | High Activity | [1] |
| 9 | MCF-7, HCT-116, HeLa | High Activity | [1] |
Table 3: Antibacterial Activity of Selected this compound Derivatives
| Compound | Inhibition Zone (mm) | Reference |
| All tested compounds | 12.5 ± 0.63 to 23.8 ± 1.5 | [1] |
Conclusion
The this compound scaffold remains a highly valuable starting point for the development of new therapeutic agents. The synthetic methodologies outlined in this guide, particularly the use of modern techniques like ultrasound-assisted synthesis and click chemistry, provide a robust framework for generating chemical diversity. The promising biological activities observed for novel analogs, coupled with a growing understanding of their mechanisms of action, underscore the continued importance of this compound class in drug discovery. Further exploration of the structure-activity relationships and the elucidation of specific molecular targets will be crucial in optimizing the therapeutic potential of this compound derivatives.
References
The Versatile Scaffold: An In-depth Technical Guide to the Structure-Activity Relationship of 7-Chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
The 7-chloroquinoline core is a privileged scaffold in medicinal chemistry, forming the foundation for a multitude of therapeutic agents with a broad spectrum of biological activities. Its derivatives have been extensively explored, leading to the development of drugs for treating malaria, cancer, inflammation, and microbial infections. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways to serve as a valuable resource for the discovery and development of novel therapeutic agents.
Core Structure and Biological Significance
The this compound moiety is most famously recognized in the antimalarial drug chloroquine. The chlorine atom at the 7-position and the frequent functionalization at the 4-position are crucial for its biological activity.[1] Modifications at these and other positions of the quinoline (B57606) ring have given rise to a vast library of compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, antinociceptive, and antiparasitic effects.[2][3]
Anticancer Activity: A Multi-pronged Approach
Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms.[2] Studies have shown that these compounds can induce apoptosis, inhibit nucleic acid synthesis, and cause cell cycle arrest.[2]
Structure-Activity Relationship for Anticancer Activity
The anticancer activity of this compound derivatives is highly dependent on the nature and position of substituents.
-
Substitution at the 4-position: Introduction of a phenylselanyl group at the 4-position has shown promise for antinociceptive and anti-inflammatory properties.[4] The nature of substituents on this phenyl ring further modulates the activity. For instance, the presence of electron-withdrawing groups like trifluoromethyl can influence the compound's efficacy.[4] Hydrazone moieties at the 4-position have also yielded potent anticancer compounds with submicromolar GI50 values against a wide range of cancer cell lines.[3][5]
-
Substitution at the 2-position: The introduction of a vinyl or styryl group at the C2 position can lead to novel compounds with potent activity.[6]
-
Hybrid Molecules: Combining the this compound scaffold with other biologically active moieties, such as benzimidazole (B57391) or isatin, has been a successful strategy to enhance anticancer potency and selectivity.[7][8]
Quantitative Data: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against different human cancer cell lines.
| Compound ID/Series | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³) | [9] |
| This compound derivatives (3), (6), and (9) | HCT-116 (colon carcinoma) | 23.39, 27.26, and 21.41 µM, respectively | [10] |
| This compound derivatives (3), (8), and (9) | HeLa (cervical carcinoma) | 50.03, 51.67, and 21.41 µM, respectively | [10] |
| Morita-Baylis-Hillman adducts of this compound (e.g., compound 14) | MCF-7 (breast cancer), NCI-H292 (lung cancer) | Expressive cytotoxic potential, with IC50 for compound 14 of 4.60 µmol L-1 against HL-60 | [7][11] |
| 7-chloro-(4-thioalkylquinoline) derivatives (sulfonyl N-oxides 73-74, 79-82) | HCT116 (colon carcinoma) | 1.99–4.9 µM | [12] |
Antimalarial Activity: The Legacy of Chloroquine
The this compound scaffold is the cornerstone of several antimalarial drugs. The mechanism of action for many of these compounds involves the inhibition of hemozoin formation in the malaria parasite.[13]
Structure-Activity Relationship for Antimalarial Activity
-
Side Chain at the 4-position: The nature of the diaminoalkane side chain at the 4-position significantly influences antimalarial activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum.[14]
-
Substitution at the 7-position: Replacing the chlorine at the 7-position with iodine or bromine generally retains activity, whereas fluoro, trifluoromethyl, or methoxy (B1213986) substituents often lead to a decrease or loss of activity.[14]
-
Hybridization: Creating hybrid molecules, for instance by linking the this compound core to a 1,2,3-triazole, has been explored to develop new analogs with improved potency.[10][15]
Quantitative Data: Antimalarial Activity of this compound Derivatives
| Compound ID/Series | Parasite Strain | IC50 (µM) | Reference |
| This compound derivatives (2), (3), (4), (6), (8), and (9) | P. falciparum | < 50 µM (most active compound 9: 11.92 µM) | [10][15] |
| 7-chloroquinolin-4-yl piperazine-1-yl acetamide (B32628) (CQPA-26) | P. falciparum NF54 | 1.29 µM | |
| 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (B1245722) (CQPPM-9) | P. falciparum NF54 | 1.42 µM | |
| 7-Iodo- and 7-bromo-AQs with various diaminoalkane side chains | Chloroquine-susceptible and -resistant P. falciparum | 3-12 nM | [14] |
| This compound-isatin conjugate (most potent) | W2 strain of P. falciparum | 0.22 µM | [8] |
Signaling Pathways Implicated in the Action of this compound Derivatives
Several signaling pathways have been identified as potential targets for this compound derivatives, particularly in the context of their anticancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound-isatin conjugates: antimalarial, antitubercular, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. QSAR studies of some side chain modified 7-chloro-4-aminoquinolines as antimalarial agents - Arabian Journal of Chemistry [arabjchem.org]
- 14. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
7-Chloroquinoline Derivatives as Antimicrobial Agents: A Technical Guide
The emergence of multidrug-resistant microbial pathogens represents a significant threat to global health. This has spurred intensive research into novel antimicrobial agents with unique mechanisms of action. Among the promising candidates, 7-chloroquinoline derivatives have garnered considerable attention. The this compound scaffold is a key pharmacophore found in various biologically active compounds, most notably the antimalarial drug chloroquine.[1] This structural motif has proven to be a versatile template for the development of potent antimicrobial agents with a broad spectrum of activity against bacteria and fungi. This technical guide provides a comprehensive overview of the antimicrobial properties of this compound derivatives, focusing on their mechanism of action, quantitative antimicrobial activity, and the experimental protocols used for their synthesis and evaluation.
Mechanism of Action: Inhibition of DNA Synthesis
The primary antimicrobial mechanism of quinolone derivatives, including the 7-chloroquinolines, involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[2][3] These type II topoisomerases are crucial for managing DNA topology, including supercoiling, knotting, and catenation, which are vital for DNA replication, repair, and transcription.
In Gram-negative bacteria, DNA gyrase is the principal target, while topoisomerase IV is the primary target in Gram-positive bacteria.[4] this compound derivatives bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, which triggers the SOS response and ultimately results in bacterial cell death.[2] This mechanism of action is distinct from many other classes of antibiotics, making quinoline (B57606) derivatives effective against strains resistant to other drugs.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism after a specified incubation period. The following tables summarize the MIC values of various this compound derivatives against a range of bacterial and fungal pathogens, as reported in the scientific literature.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | |
| Quinoline-Thiazole hybrid (4g) | 3.91 (MRSA) | - | - |
| Quinoline-Thiazole hybrid (4m) | - | - | - |
| 7-chloro-N-(3-(4-(7-(trifluoromethyl)quinolin-4-yl)piperazin-1-yl)propyl)quinolin-4-amine | - | - | - |
| {3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propyl}-(7-trifluoromethyl-quinolin-4-yl)-amine | - | - | - |
| N-(7-chloroquinolin-4-yl)-N-(5-(diethylamino)pentan-2-yl)-4-fluoro benzene (B151609) sulfonamide (CS6) | - | - | - |
| N-(7-chloroquinolin-4-yl)-N-(5-(diethylamino)pentan-2-yl)methanesulfonamide (CS5) | - | - | - |
| N-(4-(N-(7-chloroquinolin-4-yl)-N-(5-(diethylamino)pentan-2-yl)sulfamoyl)phenyl)acetamide (CS3) | - | - | - |
| Quinoline-based hydroxyimidazolium hybrid 7b | 2 | - | ≥50 |
| Quinoline-based hydroxyimidazolium hybrid 7h | 20 | - | ≥50 |
| This compound Sulphonamide derivative 2 | Moderate Activity | Weak Activity | Moderate Activity |
| This compound Sulphonamide derivative 6 | Weak Activity | Weak Activity | Weak Activity |
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Derivative | Candida albicans | Candida glabrata | Candida krusei | Candida parapsilosis | Cryptococcus neoformans | Aspergillus niger | Aspergillus flavus | Aspergillus fumigatus | Reference |
| 7-Chloroquinolin-4-yl Arylhydrazone (4a) | 50 | - | - | - | - | - | - | - | [5] |
| 7-Chloroquinolin-4-yl Arylhydrazone (4o) | >200 | >200 | >200 | >200 | - | - | - | - | [5] |
| Quinoline-based hydroxyimidazolium hybrid 7c | 62.5 | - | - | - | 15.6 | - | - | - | [6] |
| Quinoline-based hydroxyimidazolium hybrid 7d | 62.5 | - | - | - | 15.6 | - | - | - | [6] |
| This compound Sulphonamide derivative 2 | - | - | - | - | - | Strong Activity | - | - | [7] |
| This compound Sulphonamide derivative 3 | - | - | - | - | - | Strong Activity | - | - | [7] |
| This compound Sulphonamide derivative 4 | - | - | - | - | - | Strong Activity | - | - | [7] |
| This compound Sulphonamide derivative 6 | - | - | - | - | - | 28 (IZD in mm) | - | - | [7] |
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the evaluation of antimicrobial agents. The following sections detail the methodologies for the synthesis of this compound derivatives and the assessment of their antimicrobial activity.
Synthesis of this compound Derivatives
A common and versatile method for the synthesis of functionalized 7-chloroquinolines is the ultrasound-assisted nucleophilic aromatic substitution (SNAr) reaction. This approach offers high yields and relatively short reaction times.[8]
Ultrasound-Assisted Synthesis of 4-Amino-7-Chloroquinoline Derivatives
-
Materials:
-
Appropriate amine
-
Ethanol
-
Ultrasonic bath
-
Reaction vessel
-
Filtration apparatus
-
Procedure:
-
In a suitable reaction vessel, combine 4,7-dichloroquinoline (1.0 equivalent) and the desired amine (1.0 equivalent) in ethanol.
-
Place the vessel in an ultrasonic bath.
-
Reflux the mixture for 30-40 minutes at a temperature up to 90°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If the product precipitates, filter the solid, wash it with cold ethanol, and dry it under a vacuum.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product using column chromatography.
-
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is evaluated using standard methods such as the broth microdilution method for determining the MIC and the agar (B569324) well diffusion method for a qualitative assessment of antimicrobial potency.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[9][10]
-
Materials:
-
Synthesized this compound derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
-
-
Procedure:
-
Inoculum Preparation: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard. Further dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
-
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative measure of the antimicrobial activity of a compound.[11][12]
-
Materials:
-
Synthesized this compound derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer or pipette tip
-
Sterile swabs
-
Incubator
-
-
Procedure:
-
Inoculation: Inoculate the entire surface of an MHA plate with a standardized microbial suspension using a sterile swab to create a lawn of growth.
-
Well Creation: Use a sterile cork borer or pipette tip to create wells of a uniform diameter in the agar.
-
Compound Addition: Add a defined volume of the test compound solution at a known concentration into each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound.
-
Conclusion
This compound derivatives represent a promising class of antimicrobial agents with a well-defined mechanism of action and a broad spectrum of activity. The data presented in this guide highlight the potential of these compounds to address the growing challenge of antimicrobial resistance. The detailed experimental protocols provide a foundation for researchers to synthesize and evaluate novel derivatives with improved potency and pharmacological properties. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to fully explore the therapeutic potential of this important class of molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. fortyenactbroth.s3.amazonaws.com [fortyenactbroth.s3.amazonaws.com]
The Discovery and Development of Bioactive 7-Chloroquinoline Compounds: A Technical Guide
The 7-chloroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. From the historical success of the antimalarial drug chloroquine (B1663885) to the development of novel anticancer agents, this heterocyclic system continues to be a focal point for drug discovery and development. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of bioactive this compound compounds, tailored for researchers, scientists, and drug development professionals.
I. Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound core, particularly at the 4-position, is crucial for its biological activity.[1] Several synthetic strategies have been developed to generate libraries of these compounds with high efficiency.
Ultrasound-Assisted Nucleophilic Aromatic Substitution
Ultrasound irradiation offers a rapid and efficient method for the nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline (B193633) and various amines, leading to the synthesis of 4-amino-7-chloroquinoline derivatives in high yields.[1][2]
Experimental Protocol:
-
Combine 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.0 eq) in ethanol (B145695) in a suitable reaction vessel.[1]
-
Place the vessel in an ultrasonic bath and reflux the mixture for 30-40 minutes. The reaction can be conducted at ambient or elevated temperatures (up to 90°C).[1]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).[3]
-
Upon completion, allow the reaction mixture to cool. If the product precipitates, filter the solid, wash with cold ethanol, and dry.[1]
-
If precipitation does not occur, add methyl chloride (CH3Cl) as an organic solvent and wash the mixture with 1N sodium hydroxide (B78521) (NaOH) to separate the organic layer.[2][3]
Three-Step Synthesis via N-Oxidation and C-H Amidation
This method allows for the introduction of functional groups at the C2 and C4 positions of the this compound ring.
Experimental Protocol:
-
Step 1: N-Oxidation of 4,7-dichloroquinoline
-
Dissolve 4,7-dichloroquinoline (1.0 eq) in chloroform.[1]
-
Gradually add m-chloroperbenzoic acid (m-CPBA) (1.2 eq).[1]
-
Stir the reaction mixture at room temperature for 5 hours, monitoring by TLC.[1]
-
Neutralize the reaction with a sodium bicarbonate solution and extract the organic phase with ethyl acetate (B1210297) to obtain 4,7-dichloroquinoline 1-oxide.[1]
-
-
Step 2: C2-Amidation
-
To a solution of 4,7-dichloroquinoline 1-oxide (1.0 eq) in dichloromethane, add benzonitrile (B105546) and concentrated sulfuric acid.[1]
-
Reflux the mixture at 70°C for 24 hours to yield N-(4,7-dichloroquinolin-2-yl)benzamide.[1]
-
-
Step 3: C4-Amination
Morita-Baylis-Hillman Reaction-Based Approach
The Morita-Baylis-Hillman (MBH) reaction provides a route to synthesize this compound derivatives with potential anticancer activity by reacting this compound derivatives as Michael acceptors with aldehydes.[4]
Experimental Protocol:
-
To a mixture of an acrylate (B77674) ester (Michael acceptor) and an appropriate aldehyde (e.g., nitrobenzaldehyde), add a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO).[1]
-
Stir the reaction at room temperature. Reaction times can vary.[1]
Synthesis Using Mixed Lithium-Magnesium Reagents
This method enables the functionalization of 7-chloroquinolines at the C4 position through the generation of mixed lithium-magnesium intermediates, which can then react with various electrophiles.[5][6]
Experimental Protocol:
-
The preparation involves the magnesiation of 7-chloroquinolines under mild conditions to generate mixed lithium-magnesium intermediates.[5][6]
-
These intermediates are then reacted with a range of electrophiles to introduce diverse functional groups.[5][6]
-
For arylated derivatives, mixed lithium-zinc reagents can be employed.[5][6]
II. Biological Activities of this compound Compounds
This compound derivatives have demonstrated a wide array of biological activities, including antimalarial, anticancer, and antimicrobial effects.[1]
Antimalarial Activity
The this compound scaffold is famously present in the antimalarial drug chloroquine.[1] Numerous derivatives have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum.
| Compound Class | Derivative | IC50 (µM) against P. falciparum | Reference |
| This compound Derivatives | Compound 2 | < 50 | [2] |
| Compound 3 | < 50 | [2] | |
| Compound 4 | < 50 | [2] | |
| Compound 6 | < 50 | [2] | |
| Compound 8 | < 50 | [2] | |
| Compound 9 | < 50 (most active) | [2] | |
| 7-Chloroquinolin-4-yl piperazine-1-yl acetamide | CQPA-26 | 1.29 | [7] |
| 4-((7-Chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone | CQPPM-9 | 1.42 | [7] |
Anticancer Activity
Many this compound derivatives exhibit potent cytotoxic activity against various human cancer cell lines.[5][8]
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative 3 | MCF-7 (Breast) | - | [2] |
| HCT-116 (Colon) | 23.39 | [2] | |
| HeLa (Cervical) | 50.03 | [2] | |
| This compound Derivative 6 | HCT-116 (Colon) | 27.26 | [2] |
| This compound Derivative 8 | HeLa (Cervical) | 51.67 | [2] |
| This compound Derivative 9 | MCF-7 (Breast) | - | [2] |
| HCT-116 (Colon) | 21.41 | [2] | |
| HeLa (Cervical) | 21.41 | [2] | |
| This compound Derivative 11 | HL-60 (Leukemia) | - | [4] |
| This compound Derivative 14 | MCF-7 (Breast) | - | [4] |
| NCI-H292 (Lung) | - | [4] | |
| HL-60 (Leukemia) | - | [4] | |
| This compound Derivative 15 | - | - | [4] |
| 7-Chloro-4-aminoquinoline-benzimidazole Hybrid 12d | - | - | [9] |
| Hybrid Analogues 25, 30, 31, 36, 37 | Various | GI50: 0.05 - 0.95 | [10] |
Note: A dash (-) indicates that the compound was reported as active, but the specific IC50 value was not provided in the cited source.
Antimicrobial Activity
Certain this compound derivatives have shown promising antibacterial and antifungal activities.[11]
| Compound | Bacterial Strain | Antifungal Strain | Activity | Reference |
| Compound 2 | S. aureus, E. coli, K. pneumoniae | - | Potent antibacterial activity | [11] |
| Compound 2 | - | P. simplicissimum, A. niger | Potent antifungal activity | [11] |
| Compound 3 | - | P. simplicissimum, A. niger | Potent antifungal activity | [11] |
| Compound 4 | - | P. simplicissimum, A. niger | Potent antifungal activity | [11] |
| Compound 6 | - | P. simplicissimum, A. niger | Highest antifungal activity (IZD of 28 mm) | [11] |
III. Mechanisms of Action
The diverse biological activities of this compound compounds stem from their ability to interact with various cellular targets and pathways.
Antimalarial Mechanism of Action: Inhibition of Heme Polymerase
The primary mechanism of antimalarial action for quinoline-based drugs like chloroquine is the inhibition of heme detoxification in the malaria parasite.[12][13][14]
-
The parasite digests host hemoglobin in its acidic food vacuole, releasing toxic free heme.[13]
-
To protect itself, the parasite polymerizes heme into non-toxic hemozoin via a heme polymerase enzyme.[12][13]
-
This compound compounds accumulate in the acidic food vacuole and inhibit this heme polymerase, leading to a buildup of toxic heme and parasite death.[12][14]
Caption: Inhibition of heme polymerase by this compound compounds.
Anticancer Mechanisms of Action
The anticancer effects of this compound derivatives are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[15][16]
-
Induction of Apoptosis and Cell Cycle Arrest: Many this compound derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, preventing their proliferation.[16]
-
PI3K Pathway Inhibition: Some novel quinoline (B57606) derivatives have been suggested to exert their anticancer effects through the inhibition of the PI3K enzyme, a key component of a signaling pathway often dysregulated in cancer.[17]
Caption: Anticancer mechanisms of this compound derivatives.
IV. Experimental Protocols for Biological Evaluation
In Vitro Antimalarial Assay (pLDH Assay)
This assay is used to determine the antimalarial activity of novel derivatives against Plasmodium falciparum.[7]
Materials:
-
P. falciparum NF54 strain
-
Quinine (as a standard antimalarial)
-
pLDH assay reagents
Procedure:
-
Culture the P. falciparum NF54 strain.
-
Expose the parasite culture to various concentrations of the test compounds.
-
After a set incubation period, perform the pLDH assay to measure parasite viability.
-
Determine the IC50 values, which represent the concentration of the compound that inhibits parasite growth by 50%.[7]
In Vitro Anticancer Activity Screening (MTT or MTS Assay)
This colorimetric assay assesses the cytotoxic activity of compounds against cancer cell lines by measuring metabolic activity.[15]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 72 hours).[15]
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.[15]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[15]
-
Calculate the IC50 value from a dose-response curve.[15]
V. Conclusion
The this compound scaffold remains a highly valuable framework in the quest for new therapeutic agents. The synthetic methodologies outlined provide robust platforms for generating diverse chemical libraries. The significant antimalarial and anticancer activities observed, coupled with an increasing understanding of their mechanisms of action, underscore the continued potential of this compound class. Further exploration of structure-activity relationships and target identification will be crucial in translating the promise of these bioactive compounds into clinically effective drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scielo.br [scielo.br]
- 5. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mesamalaria.org [mesamalaria.org]
- 8. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Chloroquine - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Yield Synthesis of Functionalized 7-Chloroquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield synthesis of functionalized 7-chloroquinolines. The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The methodologies presented herein offer efficient and scalable routes to a diverse library of these valuable compounds.
Introduction
The this compound moiety is a key pharmacophore, most famously represented in the antimalarial drug chloroquine. The chlorine atom at the 7-position is crucial for its biological activity and provides a handle for further functionalization. The development of robust and high-yielding synthetic methods to access functionalized 7-chloroquinolines is therefore of significant interest for the discovery of new therapeutic agents. This document outlines several modern and classical synthetic strategies that provide high yields and accommodate a variety of functional groups.
Synthetic Methodologies
Several effective methods for the synthesis of functionalized 7-chloroquinolines are available. The choice of method will depend on the desired substitution pattern and the available starting materials. This section details three distinct and high-yield synthetic strategies:
-
Three-Step Synthesis via N-Oxidation and C-H Amidation: A modern approach for functionalization at the C2 and C4 positions.
-
Ultrasound-Assisted Nucleophilic Aromatic Substitution (SNA): A rapid and efficient method for introducing substituents at the 4-position.
-
Classical Cyclization Reactions: Adaptable traditional methods for constructing the quinoline (B57606) core, such as the Combes and Friedländer syntheses.
Data Presentation
The following tables summarize the quantitative data for the different synthetic methodologies, allowing for easy comparison of their efficiencies.
Table 1: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide [1]
| Step | Reaction | Product | Yield (%) |
| 1 | N-Oxidation | 4,7-dichloroquinoline (B193633) 1-oxide | 81 |
| 2 | C2-Amidation | N-(4,7-dichloroquinolin-2-yl)benzamide | 92 |
| 3 | C4-Amination | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | 92 |
| Overall | Final Product | ~68 |
Table 2: Ultrasound-Assisted SNAr of 4,7-Dichloroquinoline with Amines [2][3]
| Amine | Temperature | Time (min) | Yield (%) |
| o-phenylenediamine | Ambient | 30 | High |
| thiosemicabazide | Ambient | 30 | High |
| 3-amino-1,2,4-triazole | Ambient | 30 | High |
Table 3: Morita-Baylis-Hillman Reaction-Based Approach [4]
| Step | Reaction | Yield (%) |
| 1a | Nucleophilic Substitution with Diol | 94-97 |
| 1b | Chlorination with SOCl₂ | 85 |
| 1c | Esterification with Potassium Acrylate | 95-99 |
| 2 | Morita-Baylis-Hillman Reaction | Acceptable to Good |
Experimental Protocols
Protocol 1: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide[1]
This protocol describes a practical and efficient method for the synthesis of a C2 and C4 functionalized this compound derivative starting from commercially available 4,7-dichloroquinoline.[1]
Step 1: N-Oxidation of 4,7-dichloroquinoline [1]
-
Dissolve 4,7-dichloroquinoline (1.0 eq) in chloroform.
-
Gradually add m-chloroperbenzoic acid (m-CPBA) (1.2 eq).
-
Stir the reaction mixture at room temperature for 5 hours, monitoring by TLC.
-
Neutralize the reaction with a sodium bicarbonate solution.
-
Extract the organic phase with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,7-dichloroquinoline 1-oxide.
Step 2: C2-Amidation of 4,7-dichloroquinoline 1-oxide [1]
-
To a solution of 4,7-dichloroquinoline 1-oxide (1.0 eq) in dichloromethane, add benzonitrile (B105546) and concentrated sulfuric acid.
-
Reflux the mixture at 70°C for 24 hours.
-
Cool the reaction and carefully quench with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with ethyl acetate.
-
Dry the organic layer, filter, and evaporate the solvent to obtain N-(4,7-dichloroquinolin-2-yl)benzamide.
Step 3: C4-Amination (SNAr) [1]
-
In a flask, combine N-(4,7-dichloroquinolin-2-yl)benzamide (1.0 eq), morpholine, and potassium carbonate in dimethylformamide (DMF).
-
Reflux the mixture at 120°C for 24 hours.
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide.
Protocol 2: Ultrasound-Assisted "Click" Synthesis of 4-Amino-7-chloroquinoline Derivatives[2][3]
This method utilizes ultrasound irradiation to accelerate the nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline and various amines, providing rapid access to a range of 4-amino-7-chloroquinoline derivatives in high yields.[2][3]
-
In a suitable reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.0 eq) in ethanol.
-
Place the vessel in an ultrasonic bath.
-
Reflux the mixture for 30-40 minutes at ambient or elevated temperatures (up to 90°C).
-
Monitor the reaction to completion using TLC.
-
Upon completion, allow the reaction mixture to cool. The product may precipitate directly from the reaction mixture.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 3: Combes Synthesis of 2,4-dimethyl-7-chloroquinoline[5][6][7]
The Combes synthesis is an acid-catalyzed condensation of an aniline (B41778) with a β-diketone to form a quinoline.[5][6]
-
To a stirred solution of m-chloroaniline (1.0 eq) in a suitable solvent (e.g., polyphosphoric acid or a mixture of acetic acid and a strong acid like sulfuric acid), add acetylacetone (B45752) (1.1 eq) dropwise.
-
Heat the reaction mixture at a temperature typically ranging from 100 to 140°C for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide (B78521) solution) until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4-dimethyl-7-chloroquinoline.
Mandatory Visualizations
The following diagrams illustrate the reaction pathways and workflows described in this document.
Caption: Three-step synthesis of a functionalized this compound.
Caption: Ultrasound-assisted synthesis workflow.
References
Application Notes and Protocols for Ultrasound-Assisted Synthesis of 7-Chloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel 7-chloroquinoline derivatives utilizing ultrasound irradiation. This methodology presents significant advantages over conventional synthetic routes, including reduced reaction times, higher yields, and alignment with the principles of green chemistry.[1][2] The synthesized compounds have demonstrated promising biological activities, including antimalarial, anticancer, and antimicrobial properties, making them valuable candidates for further investigation in drug discovery and development.[1][3][4]
Introduction
Quinoline (B57606) and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] The this compound scaffold is a key pharmacophore in several clinically used drugs, most notably the antimalarial agent chloroquine (B1663885).[1] The application of ultrasound in chemical synthesis, known as sonochemistry, can significantly accelerate reaction rates and improve yields by inducing acoustic cavitation.[1][5] This document outlines the synthesis of a series of this compound derivatives and presents their biological activity data. The protocols provided are based on published research and are intended as a guide for researchers in the field.[1][3]
Data Presentation
The ultrasound-assisted synthesis of this compound derivatives generally proceeds with good to excellent yields, in the range of 78-89%.[1][6] The following tables summarize the reaction yields and biological activities of a series of synthesized this compound derivatives.
Table 1: Synthesis Yields of this compound Derivatives
| Compound | Molecular Formula | Molecular Weight | Yield (%) |
| 2 | C₁₅H₁₁ClN₄ | 294.73 | 85 |
| 3 | C₁₀H₉ClN₄S | 268.72 | 88 |
| 4 | C₁₁H₈ClN₅ | 257.67 | 82 |
| 5 | C₂₅H₁₈ClN₅ | 435.90 | 80 |
| 6 | C₂₄H₂₀ClN₅O₂ | 461.90 | 78 |
| 7 | C₂₁H₁₅ClN₄S | 402.89 | 89 |
| 8 | C₂₀H₁₉ClN₄O₂S | 430.91 | 85 |
| 9 | C₁₄H₁₁ClN₄OS | 334.78 | 86 |
Data sourced from Aboelnaga & El-Sayed (2018).[3][4]
Table 2: In Vitro Antimalarial and Anticancer Activity of this compound Derivatives (IC₅₀ µM)
| Compound | Antimalarial (P. falciparum) | HCT-116 (Colon Carcinoma) | MCF-7 (Breast Cancer) | Hela (Cervical Carcinoma) |
| 2 | < 50 | - | - | - |
| 3 | < 50 | 23.39 | - | 50.03 |
| 4 | < 50 | - | - | - |
| 6 | < 50 | 27.26 | - | - |
| 8 | < 50 | - | - | 51.67 |
| 9 | 11.92 | 21.41 | - | 21.41 |
Data sourced from Aboelnaga & El-Sayed (2018).[3][4] Six of the synthesized compounds showed high antimalarial activity with IC₅₀ values less than 50 µM.[3][4] Compounds were also screened against three cancer cell lines.[3][4]
Experimental Protocols
The following protocols are for the synthesis of key this compound intermediates and final products using ultrasound irradiation.
Materials and Equipment
-
3-Amino-1,2,4-triazole
-
Ethyl acetoacetate
-
Various carbonyl compounds (e.g., acetyl naphthalene, 3,4-dimethoxy acetophenone)
-
Ethanol (B145695) (absolute)
-
Chloroform
-
1N NaOH solution
-
Round-bottom flask
-
Ultrasonic bath
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates
-
Preparative column chromatography setup
Synthesis of N-(7-chloroquinolin-4-yl)benzene-1,2-diamine (Compound 2)
-
In a round-bottom flask, dissolve 0.01 mol of 4,7-dichloroquinoline and 0.01 mol of o-phenylenediamine in 15 ml of absolute ethanol.
-
Place the flask in an ultrasonic bath and reflux for 30 minutes at 90°C.[6]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool and collect the precipitate by filtration.
-
Wash the product with cold ethanol to yield the pure compound.
Synthesis of 2-((7-chloroquinolin-4-yl)amino)thiourea (Compound 3)
-
In a round-bottom flask, dissolve 0.01 mol of 4,7-dichloroquinoline and 0.01 mol of thiosemicarbazide in 15 ml of absolute ethanol.
-
Place the flask in an ultrasonic bath and reflux for 30 minutes at 90°C.[6]
-
Monitor the reaction completion using TLC.
-
Upon completion, cool the reaction mixture and collect the resulting solid by filtration.
-
Recrystallize the product from ethanol to obtain the pure compound.
Synthesis of Schiff Bases (Compounds 5, 6, 7, and 8)
-
In a round-bottom flask, mix 0.01 mol of the respective amine intermediate (Compound 2 or 3) with 0.01 mol of the corresponding carbonyl compound in 20 ml of absolute ethanol.[1]
-
Place the flask in an ultrasonic bath and reflux for 30 minutes at 90°C.[1]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, concentrate the solution and purify the product by preparative column chromatography to yield the desired Schiff base.[1]
Synthesis of 3-((7-chloroquinolin-4-yl)amino)-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Compound 9)
-
In a round-bottom flask, mix 0.01 mol of compound 3 with 0.01 mol of ethyl acetoacetate.[1]
-
Place the flask in an ultrasonic bath and reflux for 40 minutes at 90°C.[1][6]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and collect the precipitate.
-
Recrystallize the product from ethanol to obtain pure compound 9.[1]
Visualizations
Experimental Workflow
Caption: General workflow for the ultrasound-assisted synthesis of this compound derivatives.
Proposed Mechanism of Action
While the precise mechanisms of action for all synthesized compounds are under investigation, this compound derivatives are known to exhibit biological activity through various pathways. For instance, antimalarials like chloroquine are understood to interfere with heme detoxification in the parasite's food vacuole.[1] In the context of cancer, some quinoline derivatives have been shown to induce apoptosis and cell cycle arrest, potentially through interactions with DNA or key cellular proteins.[1] Certain derivatives have also been identified as agonists of the nuclear receptor NR4A2 (Nurr1), a promising target for neuroprotective therapeutics in Parkinson's disease.[7]
Caption: High-level overview of potential signaling pathways for this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution of 4,7-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the nucleophilic substitution of 4,7-dichloroquinoline (B193633), a critical intermediate in the synthesis of a wide array of biologically active compounds, most notably antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine.[1][2] The protocols described herein cover conventional heating, ultrasound-assisted synthesis, and palladium-catalyzed Buchwald-Hartwig amination methods, offering a comprehensive guide for researchers in medicinal chemistry and drug development.
The chlorine atom at the C4 position of 4,7-dichloroquinoline is significantly more reactive toward nucleophilic aromatic substitution (SNAr) than the chlorine at the C7 position.[1] This inherent regioselectivity is a cornerstone of its synthetic utility, enabling the precise introduction of a variety of nucleophiles at the 4-position.[1][2]
Data Presentation: Comparative Reaction Conditions and Yields
The following tables summarize quantitative data for various nucleophilic substitution methods on 4,7-dichloroquinoline, facilitating a direct comparison of reaction conditions and reported yields.
Table 1: Conventional Heating Conditions
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Diaminopropane | Neat | Reflux | 2 | 83 | [1] |
| Ethane-1,2-diamine | Neat | 80 then 130 | 1 then 7 | Not specified | [1][3] |
| N,N-Dimethyl-propane-1,3-diamine | Neat | 130 | 8 | Not specified | [1][3] |
| p-Aminoacetophenone | Absolute Ethanol (B145695) | Reflux | Not specified | Not specified | [1] |
| Substituted Anilines | Absolute Ethanol | Reflux | 9 | Not specified | [2] |
Table 2: Ultrasound-Assisted Nucleophilic Substitution
| Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| o-Phenylenediamine | Ethanol | 90 | 30 | High (not specified) | [1][4][5] |
| Thiosemicarbazide | Ethanol | 90 | 30 | High (not specified) | [1][4][5] |
| 3-Amino-1,2,4-triazole | Ethanol | 90 | 30 | 78-89 | [1][4][5] |
Table 3: Palladium-Catalyzed Buchwald-Hartwig Amination
| Amine Nucleophile | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Adamantane-containing amines | BINAP or DavePhos | Sodium tert-butoxide | Toluene (B28343) | Not specified | Not specified | up to 52 (mono-amination) | [6] |
| Primary amines | BrettPhos | Not specified | Not specified | Not specified | Not specified | Not specified | [7] |
| Various amines | X-Phos or BINAP | Cs2CO3 | Toluene or DMF | Not specified | Not specified | High | [8] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflows for the described synthetic protocols.
Caption: General experimental workflow for nucleophilic substitution of 4,7-dichloroquinoline.
Experimental Protocols
Protocol 1: Conventional Synthesis with Amine Nucleophiles
This protocol describes the direct coupling of 4,7-dichloroquinoline with an amine under conventional heating and is suitable for reactions with liquid amines, often avoiding the need for a solvent.[1]
Materials:
-
4,7-dichloroquinoline
-
Amine nucleophile (e.g., 1,3-diaminopropane, N,N-dimethyl-propane-1,3-diamine)[1][3]
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 4,7-dichloroquinoline (1 equivalent) and the desired amine (2-10 equivalents). The excess amine can also function as the base.[9]
-
Heat the reaction mixture to the desired temperature (typically between 80-130°C) with continuous stirring.[3][9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.[1][9]
-
Upon completion, cool the reaction mixture to room temperature.[1][3]
-
Wash the organic layer successively with 5% aqueous NaHCO₃, water, and brine.[1][3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1][3]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[10]
Caption: Workflow for conventional synthesis with amine nucleophiles.
Protocol 2: Ultrasound-Assisted Nucleophilic Substitution
This method utilizes ultrasonic irradiation to accelerate the reaction, often leading to shorter reaction times and high yields.[1][4][5]
Materials:
-
4,7-dichloroquinoline
-
Amine nucleophile (e.g., o-phenylenediamine, thiosemicarbazide, 3-amino-1,2,4-triazole)[1][4][5]
-
Ethanol
-
Ultrasonic bath with heating capabilities
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (0.01 mol) in ethanol (15 mL).[1][5]
-
Add the desired amine nucleophile (0.01 mol) to the solution.[1][5]
-
Attach a reflux condenser and place the flask in an ultrasonic bath.
-
Monitor the reaction to completion using TLC.
-
After completion, cool the reaction mixture to room temperature.[1]
-
The product often precipitates from the solution upon cooling. Collect the solid by filtration.[1]
-
Wash the solid with cold ethanol and dry under vacuum.[1]
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]
Caption: Workflow for ultrasound-assisted nucleophilic substitution.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be applied to the nucleophilic substitution of 4,7-dichloroquinoline, particularly for less reactive amines.[11][12]
Materials:
-
4,7-dichloroquinoline
-
Amine nucleophile
-
Palladium source (e.g., Pd(dba)₂, Pd(OAc)₂)[6]
-
Phosphine (B1218219) ligand (e.g., BINAP, DavePhos, XPhos)[6][8][13]
-
Anhydrous solvent (e.g., Toluene, Dioxane)[1]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a reaction vessel under an inert atmosphere.
-
To the vessel, add the palladium source, the phosphine ligand, and the base.
-
Add 4,7-dichloroquinoline and the amine nucleophile.
-
Add anhydrous toluene via syringe.[1]
-
Heat the reaction mixture to the appropriate temperature (typically reflux) and stir for the required time.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute the mixture with a suitable solvent like dichloromethane or ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst.[1]
-
Wash the filtrate with water and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Caption: Workflow for Palladium-Catalyzed Buchwald-Hartwig Amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Chloroquinoline in Morita-Baylis-Hillman Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 7-chloroquinoline derivatives in the Morita-Baylis-Hillman (MBH) reaction. This versatile carbon-carbon bond-forming reaction allows for the synthesis of highly functionalized molecules with potential applications in medicinal chemistry, particularly in the development of novel anticancer agents. The this compound moiety is a well-established pharmacophore, and its incorporation into MBH adducts has been shown to enhance cytotoxic effects against various cancer cell lines.[1][2]
Overview of the Morita-Baylis-Hillman Reaction
The Morita-Baylis-Hillman (MBH) reaction is a three-component coupling of an activated alkene with an aldehyde, catalyzed by a tertiary amine or phosphine, typically 1,4-diazabicyclo[2.2.2]octane (DABCO).[3] This atom-economical reaction forms a new carbon-carbon bond at the α-position of the activated alkene, yielding densely functionalized allylic alcohols.
In the context of this compound, the synthesis of MBH adducts typically involves the preliminary preparation of a Michael acceptor derived from 4,7-dichloroquinoline (B193633). This acceptor, usually an acrylate (B77674), then undergoes the MBH reaction with an appropriate aldehyde.[1][4]
Synthesis of this compound-Based Michael Acceptors
A common strategy to prepare the necessary Michael acceptor involves a three-step synthesis starting from 4,7-dichloroquinoline.[1][4]
Experimental Protocol: Synthesis of the Michael Acceptor (Acrylate Ester)
-
Step 1: Nucleophilic Aromatic Substitution. 4,7-dichloroquinoline (1.0 eq) is reacted with a suitable diol (e.g., ethylene (B1197577) glycol) in the presence of a base like potassium tert-butoxide in tert-butanol. The reaction is typically carried out at 80°C for 18 hours.[4]
-
Step 2: Chlorination. The resulting alcohol is then converted to the corresponding alkyl chloride by reacting it with thionyl chloride in dichloromethane (B109758) at 45°C for 16 hours.[4]
-
Step 3: Esterification. The final step involves the reaction of the alkyl chloride with potassium acrylate in dimethylformamide (DMF) under reflux for 15 hours to yield the desired acrylate ester (Michael acceptor).[4]
Table 1: Summary of Yields for Michael Acceptor Synthesis
| Step | Reaction | Reagents | Yield (%) |
| 1 | Nucleophilic Substitution with Diol | 4,7-dichloroquinoline, diol, t-butOK/t-butOH | 94-97[1] |
| 2 | Chlorination with SOCl₂ | Alcohol intermediate, SOCl₂, CH₂Cl₂ | 85[1] |
| 3 | Esterification with Potassium Acrylate | Alkyl chloride intermediate, potassium acrylate, DMF | 95-99[1] |
Morita-Baylis-Hillman Reaction Protocol
The synthesized this compound-based acrylate serves as the Michael acceptor in the MBH reaction with various aldehydes. Nitrobenzaldehydes are commonly used electrophiles in this reaction to enhance the biological activity of the resulting adducts.[1]
Typical Experimental Protocol:
-
In a round-bottom flask, dissolve the this compound-derived acrylate (0.5 mmol), the desired nitrobenzaldehyde (0.5 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.5 mmol) in 10 mL of a t-butanol/water (9:1) mixture.[1]
-
Stir the reaction mixture at room temperature.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, extract the reaction mixture with dichloromethane (2 x 15 mL).[1]
-
Combine the organic phases and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[1]
-
Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.[1]
-
Purify the product by column chromatography if necessary.
Table 2: Reaction Times and Yields for the Synthesis of this compound MBH Adducts
| Entry | Aldehyde | Reaction Time (h) | Yield (%) |
| 1 | o-nitrobenzaldehyde | 168 | 33-43 |
| 2 | m-nitrobenzaldehyde | 72-120 | 41-51 |
| 3 | p-nitrobenzaldehyde | 72-120 | 46-74 |
Data sourced from studies using different spacer lengths between the quinoline (B57606) and acrylate moieties.[5]
Visualizing the Workflow and Reaction
Diagram 1: Synthesis Workflow for this compound MBH Adducts
References
Application of 7-Chloroquinoline in Flow Chemistry Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, most notably the antimalarial drugs chloroquine (B1663885) and hydroxychloroquine (B89500).[1] The increasing demand for efficient, scalable, and safe manufacturing of these and other novel this compound derivatives has propelled the adoption of continuous flow chemistry. This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety profiles for hazardous reactions, and the potential for automated, on-demand synthesis.[2]
These application notes provide a detailed overview of the use of this compound and its derivatives in flow chemistry, focusing on key synthetic transformations. The protocols and data presented herein are intended to serve as a practical guide for researchers and professionals in drug discovery and development, facilitating the implementation of continuous flow methodologies for the synthesis of this important class of compounds.
Core Applications in Flow Chemistry
The versatility of the this compound scaffold has been exploited in various flow chemistry applications. Two prominent examples are the nucleophilic aromatic substitution (SNAr) for the synthesis of antimalarial drugs and the regioselective functionalization of the quinoline (B57606) core via magnesiation.
Continuous Flow Synthesis of Hydroxychloroquine (HCQ)
The synthesis of hydroxychloroquine (HCQ) from 4,7-dichloroquinoline (B193633) is a prime example of a multi-step process that has been successfully adapted to a high-yielding continuous flow system.[3] This approach significantly improves upon the traditional batch process, which often requires long reaction times and presents scalability challenges.[2] The final step, a nucleophilic aromatic substitution at the C4 position of 4,7-dichloroquinoline, is particularly well-suited for flow conditions.
Key Advantages of Flow Synthesis for HCQ:
-
Reduced Reaction Times: What takes 24-48 hours in a neat batch reaction can be achieved in less than 6 hours in a continuous stirred-tank reactor (CSTR).[2]
-
Improved Yields: The precise control over stoichiometry and temperature in a flow reactor minimizes side product formation, leading to higher isolated yields.
-
Enhanced Safety: Flow reactors handle smaller volumes of reagents at any given time, mitigating the risks associated with large-scale exothermic reactions.
-
Scalability: Scaling up production is achieved by extending the operation time of the flow reactor, rather than using larger, more difficult-to-manage reaction vessels.[4]
Magnesiation of 7-Chloroquinolines for Further Functionalization
Flow chemistry provides an excellent platform for the regioselective functionalization of the this compound core through magnesiation.[5] This method allows for the introduction of various substituents at specific positions (C4 or C8) by reacting the generated organomagnesium intermediates with a range of electrophiles.[5][6]
Advantages of Flow Magnesiation:
-
Generation and Use of Unstable Intermediates: Highly reactive organomagnesium intermediates can be generated and immediately reacted in a continuous stream, avoiding decomposition that might occur in a batch setting.
-
Precise Temperature Control: The excellent heat transfer in microreactors allows for precise control of the exothermic magnesiation reaction.
-
Improved Yields and Selectivity: The rapid mixing and controlled residence times in flow reactors can lead to higher yields and better regioselectivity compared to batch methods.[5]
Experimental Protocols and Data
Protocol 1: Continuous Flow Synthesis of Hydroxychloroquine (Final SNAr Step)
This protocol details the final nucleophilic aromatic substitution step in the synthesis of hydroxychloroquine (HCQ) using a continuous stirred-tank reactor (CSTR).[2]
Materials:
-
4,7-Dichloroquinoline (13)
-
5-(Ethyl(2-hydroxyethyl)amino)-2-aminopentane (12)
-
Potassium Carbonate (K₂CO₃)
-
Ethanol
Equipment:
-
Continuous Stirred-Tank Reactor (CSTR) system
-
HPLC pump
-
Back pressure regulator
-
Heating system
Procedure:
-
Prepare a solution of 4,7-dichloroquinoline (1.0 equiv) and 5-(ethyl(2-hydroxyethyl)amino)-2-aminopentane (1.2 equiv) in ethanol.
-
Prepare a separate solution of triethylamine (0.5 equiv) and potassium carbonate (0.5 equiv) in ethanol.
-
Pump both solutions into the CSTR at a defined flow rate to achieve the desired residence time.
-
Maintain the reactor at a constant temperature (e.g., 125 °C) and pressure.
-
Continuously collect the output from the reactor after it has reached a steady state.
-
The collected solution is then subjected to a standard work-up and purification procedure to isolate the hydroxychloroquine product.
Quantitative Data Summary:
| Entry | Reactant 1 (equiv) | Reactant 2 (equiv) | Base (equiv) | Solvent | Temperature (°C) | Residence Time (h) | Yield (%) | Reference |
| 1 | 4,7-Dichloroquinoline (1.0) | Amine 12 (1.2) | K₂CO₃ (1.0) | Ethanol | 125 | < 6 | 78 (isolated) | [2] |
| 2 | 4,7-Dichloroquinoline (1.0) | Amine 12 (1.2) | Triethylamine (0.5), K₂CO₃ (0.5) | Ethanol | 125 | 6 | Comparable to batch | [2] |
Note: "Amine 12" refers to 5-(ethyl(2-hydroxyethyl)amino)-2-aminopentane.
Protocol 2: Continuous Flow Magnesiation of 4,7-Dichloroquinoline
This protocol describes the magnesiation of 4,7-dichloroquinoline at the C8 position followed by quenching with an electrophile (iodine) in a continuous flow system.[5]
Materials:
-
4,7-Dichloroquinoline (18)
-
TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidylmagnesium chloride lithium chloride) in THF
-
Iodine (I₂) in THF
-
Anhydrous Tetrahydrofuran (THF)
Equipment:
-
Vapourtec E-series flow reactor (or similar)
-
Peristaltic pumps
-
T-mixer or Y-mixer
-
Coil reactors
Procedure:
-
Prepare a solution of 4,7-dichloroquinoline in anhydrous THF.
-
Prepare a solution of TMPMgCl·LiCl in anhydrous THF.
-
Pump the two solutions through a T-mixer or Y-mixer into a coil reactor with a defined residence time.
-
The output stream containing the organomagnesium intermediate is then mixed with a solution of iodine in THF in a second mixer.
-
The final product stream is collected and subjected to work-up and purification to yield 4,7-dichloro-8-iodoquinoline.
Quantitative Data Summary:
| Entry | Substrate | Base (equiv) | Residence Time (min) | Mixer Type | Conversion (%) | Isolated Yield (%) | Reference |
| 1 | 4,7-Dichloroquinoline | TMPMgCl·LiCl (1.1) | 1 | T-mixer | 90 | - | [5] |
| 2 | 4,7-Dichloroquinoline | TMPMgCl·LiCl (1.5) | 1 | T-mixer | 96.1 | 92 | [5] |
Visualizations
Experimental Workflows
Caption: Workflow for the continuous synthesis of hydroxychloroquine.
Caption: Workflow for the continuous flow magnesiation of 4,7-dichloroquinoline.
Logical Relationships
Caption: Key advantages of applying flow chemistry to this compound synthesis.
Conclusion
The application of continuous flow chemistry to the synthesis of this compound derivatives represents a significant advancement in pharmaceutical manufacturing and chemical synthesis. The detailed protocols for the synthesis of hydroxychloroquine and the functionalization via magnesiation demonstrate the practical benefits of this technology, including improved yields, enhanced safety, and greater scalability. For researchers and drug development professionals, embracing flow chemistry opens up new avenues for the efficient and rapid discovery and production of novel this compound-based therapeutic agents. The data and workflows provided in these notes serve as a foundational resource for implementing these advanced synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide is a quinoline (B57606) derivative with significant potential in therapeutic applications, exhibiting possible anticancer, antibacterial, antifungal, and antiparasitic properties.[1][2][3] This document provides a detailed protocol for its synthesis in a conventional three-step procedure starting from the commercially available 4,7-dichloroquinoline (B193633).[1][4] The synthesis involves an N-oxidation, a C2-amide formation, and a C4 nucleophilic aromatic substitution (SNAr) reaction.[1][4]
Data Presentation
The quantitative data for the three-step synthesis is summarized in the table below, providing a clear overview of the efficiency of each reaction step.
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | N-Oxidation | 4,7-Dichloroquinoline | 4,7-Dichloroquinoline 1-oxide | 81%[1] |
| 2 | C2-Amide Formation | 4,7-Dichloroquinoline 1-oxide | N-(4,7-dichloroquinolin-2-yl)benzamide | 92%[1] |
| 3 | C4-Amination (SNAr) | N-(4,7-dichloroquinolin-2-yl)benzamide | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | 92%[1] |
Experimental Protocols
The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide is carried out in three distinct steps.
Step 1: Preparation of 4,7-Dichloroquinoline 1-oxide
This initial step involves the oxidation of the nitrogen atom within the quinoline ring system.[1]
Materials:
-
4,7-Dichloroquinoline
-
m-Chloroperbenzoic acid (m-CPBA)
-
Chloroform (B151607) (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a 10 mL flask, dissolve 197 mg (1 mmol) of 4,7-dichloroquinoline in 2.5 mL of chloroform and stir for 5 minutes.[1]
-
Gradually add 206 mg (1.2 mmol) of m-CPBA to the solution.[1]
-
Stir the reaction mixture at room temperature for 5 hours, monitoring the progress by thin-layer chromatography (TLC).[1]
-
Upon completion, neutralize the reaction mixture with a sodium bicarbonate solution.[1]
-
Extract the organic phase with ethyl acetate (3 x 20 mL).[1]
-
Dry the combined organic extracts over anhydrous sodium sulfate.[1]
-
Remove the solvent by distillation to yield 4,7-dichloroquinoline 1-oxide.[1]
Step 2: Synthesis of N-(4,7-dichloroquinolin-2-yl)benzamide
This step introduces the benzamide (B126) group at the C2 position of the quinoline ring.[1]
Materials:
-
4,7-Dichloroquinoline 1-oxide
-
Concentrated sulfuric acid (97% H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Brine
Procedure:
-
In a 10 mL crimper vial equipped with a magnetic stirrer, add 0.824 mL (8 mmol) of benzonitrile and 0.107 mL (2 mmol) of 97% H₂SO₄.[1]
-
Stir the mixture for 1 minute at room temperature.[1]
-
Add a solution of 213 mg (1 mmol) of 4,7-dichloroquinoline 1-oxide in 2 mL of CH₂Cl₂.[1]
-
Stir the reaction mixture for 2 minutes at room temperature, then seal the vial and heat to 70 °C in a reflux system for 24 hours.[1]
-
Monitor the reaction's progress using TLC.[1]
-
Once complete, add ethyl acetate (3 x 20 mL) and brine to the reaction mixture.[1]
Step 3: Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide
The final step involves a nucleophilic aromatic substitution to introduce the morpholine (B109124) moiety at the C4 position.[1]
Materials:
-
N-(4,7-dichloroquinolin-2-yl)benzamide
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Brine
Procedure:
-
In a 10 mL crimper vial with a magnetic stirrer, combine 316 mg (1 mmol) of N-(4,7-dichloroquinolin-2-yl)benzamide, 0.346 mL (4 mmol) of morpholine, and 413 mg (3 mmol) of K₂CO₃ in 2.5 mL of DMF.[1]
-
Seal the reaction system and heat it at 120 °C for 24 hours.[1]
-
Monitor the reaction's progress using TLC.[1]
-
After the reaction is complete, treat the mixture with brine.[1]
-
Collect the resulting precipitate by filtration and dry it in the air to obtain the final product, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide.[1]
Visualization of the Synthesis Workflow
The following diagram illustrates the three-step synthesis process.
References
Application Notes and Protocols for C-H Functionalization of the 7-Chloroquinoline Ring
For Researchers, Scientists, and Drug Development Professionals
The 7-chloroquinoline scaffold is a privileged pharmacophore found in numerous therapeutic agents, most notably the antimalarial drug chloroquine. Its continued relevance in drug discovery necessitates the development of efficient and regioselective methods for its functionalization. Direct C-H functionalization has emerged as a powerful strategy, offering atom-economical routes to novel analogs without the need for pre-functionalized starting materials. These application notes provide detailed protocols and comparative data for various methods of C-H functionalization of the this compound ring system.
C2-Amidation via N-Oxide Directed C-H Functionalization
This method allows for the selective introduction of an amide group at the C2 position of the this compound ring. The strategy involves the initial N-oxidation of the quinoline (B57606) nitrogen, which then acts as a directing group to facilitate C-H activation at the C2 position.
Signaling Pathway and Workflow
The overall transformation follows a three-step sequence: N-oxidation, C-H amidation, and an optional subsequent nucleophilic aromatic substitution (SNAr) at the C4 position if starting from 4,7-dichloroquinoline (B193633).
Caption: Workflow for C2-amidation of 4,7-dichloroquinoline.
Experimental Protocol: C2-Amidation of 4,7-Dichloroquinoline
Step 1: N-Oxidation of 4,7-Dichloroquinoline [1][2]
-
Dissolve 4,7-dichloroquinoline (1.0 eq) in chloroform.
-
Gradually add m-chloroperbenzoic acid (m-CPBA) (1.2 eq).
-
Stir the reaction mixture at room temperature for 5 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the organic phase with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,7-dichloroquinoline 1-oxide.
-
To a solution of 4,7-dichloroquinoline 1-oxide (1.0 eq) in dichloromethane, add benzonitrile and concentrated sulfuric acid.
-
Reflux the mixture at 70°C for 24 hours.
-
Cool the reaction and carefully quench with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-(4,7-dichloroquinolin-2-yl)benzamide.
Quantitative Data
| Starting Material | Product | Yield |
| 4,7-Dichloroquinoline | N-(4,7-dichloroquinolin-2-yl)benzamide | 92% (for the C2-amidation step) |
C8-Alkylation via Rh(III)-Catalyzed C-H Activation
The C8 position of the quinoline ring can be selectively alkylated using a rhodium(III) catalyst, with the N-oxide functionality serving as a traceless directing group. This method is particularly effective for coupling with activated alkenes like maleimides and acrylates.
Logical Relationship of Reaction Components
References
7-Chloroquinoline: A Versatile Scaffold for Potent Kinase Inhibitors
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 7-chloroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its role in the development of clinically significant therapeutic agents. Historically recognized for its potent antimalarial properties, exemplified by chloroquine, this structural backbone has emerged as a versatile building block for the design of a new generation of targeted therapies, particularly kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies, and the this compound core has proven to be a valuable framework for creating potent and selective inhibitors against a range of kinase targets.
This document provides a comprehensive overview of this compound as a building block for kinase inhibitors, including its applications against key oncogenic kinases such as EGFR, Src, PI3K, and VEGFR. Detailed experimental protocols for the synthesis of a representative this compound-based kinase inhibitor and for a general in vitro kinase inhibition assay are provided, along with a summary of the inhibitory activities of various derivatives.
Targeted Kinase Signaling Pathways
Derivatives of this compound have been successfully developed to target several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, leading to cell proliferation and survival.[1][2] The this compound scaffold has been incorporated into potent EGFR inhibitors.[3]
References
Application Notes and Protocols for Click Chemistry Modification of 7-Chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the modification of the 7-chloroquinoline scaffold using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The this compound moiety is a key pharmacophore in a range of clinically significant drugs, and its derivatization via click chemistry offers a rapid and efficient route to novel compounds with potential therapeutic applications in treating malaria, cancer, and microbial infections.
Introduction
The this compound core is most famously recognized in the antimalarial drug chloroquine. The modification of this scaffold is a subject of intense research to overcome drug resistance and to develop new therapeutic agents. Click chemistry, particularly the CuAAC reaction, provides a powerful tool for this purpose. This reaction is characterized by its high efficiency, mild reaction conditions, and the formation of a stable 1,2,3-triazole linkage, which can act as a pharmacologically active linker or introduce new functionalities.
The general approach involves the synthesis of a this compound derivative bearing either an azide (B81097) or a terminal alkyne functionality. This "clickable" this compound is then reacted with a complementary alkyne or azide-containing molecule to generate a library of novel this compound-triazole conjugates.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a key clickable intermediate, 4-azido-7-chloroquinoline, and its subsequent use in a CuAAC reaction.
Protocol 1: Synthesis of 4-azido-7-chloroquinoline
This protocol describes the nucleophilic aromatic substitution of 4,7-dichloroquinoline (B193633) with sodium azide to yield the key intermediate, 4-azido-7-chloroquinoline.
Materials:
-
4,7-dichloroquinoline
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Standard glassware for reaction work-up and recrystallization
Procedure:
-
To a round-bottom flask, add 4,7-dichloroquinoline (1.0 equivalent).
-
Dissolve the 4,7-dichloroquinoline in anhydrous DMF.
-
Add sodium azide (2.0 equivalents) to the solution.
-
Heat the reaction mixture to 65 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the precipitate by filtration and wash with water.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to afford 4-azido-7-chloroquinoline as a solid.[1]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the click reaction between 4-azido-7-chloroquinoline and a terminal alkyne to synthesize a 1,4-disubstituted 1,2,3-triazole conjugate.
Materials:
-
4-azido-7-chloroquinoline (1.0 equivalent)
-
Terminal alkyne (1.0 equivalent)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 equivalents)
-
Sodium ascorbate (B8700270) (0.1 equivalents)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for reaction work-up and purification
Procedure:
-
In a round-bottom flask, dissolve 4-azido-7-chloroquinoline (1.0 equivalent) and the terminal alkyne (1.0 equivalent) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 equivalents).
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8 hours.[2]
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole derivative.[2]
Data Presentation
The following tables summarize the biological activities of various this compound derivatives prepared using click chemistry and other synthetic approaches.
Table 1: Antimalarial Activity of this compound Derivatives
| Compound ID | Modification | Target/Strain | IC₅₀ (µM) | Reference |
| CQPA-26 | 4-((7-chloroquinolin-4-yl) piperazine-1-yl) acetamide (B32628) derivative | P. falciparum NF54 | 1.29 | [3] |
| CQPPM-9 | 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (B1245722) derivative | P. falciparum NF54 | 1.42 | [3] |
| Hybrid 12d | This compound-sulfonamide triazole hybrid | P. falciparum (3D7) | 1.49 - 13.49 | [4] |
| Hybrid 13a | This compound-sulfonamide triazole hybrid | P. falciparum (3D7) | 1.49 - 13.49 | [4] |
| Hybrid 13c | This compound-sulfonamide triazole hybrid | P. falciparum (3D7) | 1.49 - 13.49 | [4] |
| Compound 9 | Thioxopyrimidinone ring conjugate | P. falciparum | 11.92 | [5] |
| Various | Triazole derivatives | P. falciparum (W2) | 9.6 - 40.9 | [6] |
Table 2: Anticancer Activity of this compound Derivatives
| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |
| Compound 3 | Hydrazone derivative | HCT-116 (Colon) | 23.39 | [5] |
| Compound 6 | Hydrazone derivative | HCT-116 (Colon) | 27.26 | [5] |
| Compound 9 | Thioxopyrimidinone ring conjugate | HCT-116 (Colon) | 21.41 | [5] |
| Compound 3 | Hydrazone derivative | HeLa (Cervical) | 50.03 | [5] |
| Compound 8 | Hydrazone derivative | HeLa (Cervical) | 51.67 | [5] |
| Compound 9 | Thioxopyrimidinone ring conjugate | HeLa (Cervical) | 21.41 | [5] |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the click chemistry modification of this compound and the key signaling pathways implicated in the biological activity of these compounds.
Caption: Experimental workflow for the synthesis of this compound-triazole conjugates.
Caption: Antimalarial mechanism of this compound derivatives via hemozoin inhibition.
Caption: Potential anticancer signaling pathways modulated by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mesamalaria.org [mesamalaria.org]
- 4. malariaworld.org [malariaworld.org]
- 5. tandfonline.com [tandfonline.com]
- 6. 7-Chloroquinolinotriazoles: synthesis by the azide-alkyne cycloaddition click chemistry, antimalarial activity, cytotoxicity and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 7-Chloroquinoline-Based Hybrids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various 7-chloroquinoline-based hybrid molecules. The this compound scaffold is a key pharmacophore in medicinal chemistry, most notably found in the antimalarial drug chloroquine. Its derivatives have demonstrated a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties. The following sections outline several synthetic strategies, present quantitative data in a structured format, and provide visualizations of experimental workflows and relevant biological pathways.
I. Synthetic Methodologies & Experimental Protocols
Several methods have been developed for the synthesis of this compound-based hybrids. Below are detailed protocols for some of the most common and effective approaches.
Ultrasound-Assisted Nucleophilic Aromatic Substitution
This method offers a rapid and efficient synthesis of 4-amino-7-chloroquinoline derivatives through the acceleration of the nucleophilic aromatic substitution (SNAr) reaction using ultrasound irradiation.[1]
Protocol 1: General Ultrasound-Assisted Synthesis of 4-Amino-7-chloroquinoline Derivatives
-
Materials:
-
4,7-dichloroquinoline (B193633) (1.0 eq)
-
Desired amine (e.g., o-phenylenediamine, thiosemicarbazide, 3-amino-1,2,4-triazole) (1.0 eq)[2]
-
1N Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
In a suitable reaction vessel, combine 4,7-dichloroquinoline (0.01 mol) and the desired amine (0.01 mol) in ethanol (15 mL).[2]
-
Place the vessel in an ultrasonic bath and reflux for 30-40 minutes. The reaction temperature can be ambient or elevated up to 90°C.[1][3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion, allow the reaction mixture to cool to room temperature.[1]
-
Add chloroform (150 mL) to the reaction mixture.[3]
-
Wash the organic layer with 1N NaOH solution (150 mL).[3]
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure to obtain the crude product.[3]
-
If the product precipitates directly from the reaction mixture, it can be filtered, washed with cold ethanol, and dried.[1]
-
Purify the product by recrystallization or column chromatography as needed.[3]
-
Experimental Workflow for Ultrasound-Assisted Synthesis
Caption: Workflow for ultrasound-assisted synthesis of this compound hybrids.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This powerful and versatile reaction is used to synthesize 1,2,3-triazole-containing this compound hybrids. The reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne.[4][5]
Protocol 2: Synthesis of this compound-Triazole Hybrids via Click Chemistry
-
Materials:
-
4-azido-7-chloroquinoline (1.0 eq)
-
Terminal alkyne (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (catalyst)
-
Sodium ascorbate (B8700270) (reducing agent)
-
tert-Butanol (tBuOH) and Water (1:1 solvent mixture)
-
-
Procedure:
-
Dissolve 4-azido-7-chloroquinoline and the terminal alkyne in a 1:1 mixture of tBuOH and water.
-
Add a catalytic amount of CuSO₄·5H₂O followed by sodium ascorbate.
-
Stir the reaction mixture vigorously at room temperature for 8 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound-triazole hybrid.
-
Logical Flow of Click Chemistry Synthesis
Caption: Logical relationship of steps in click chemistry synthesis.
Synthesis of this compound-Benzimidazole Hybrids
These hybrids are typically synthesized through a condensation reaction between a this compound derivative containing an aldehyde and a substituted benzene-1,2-diamine.[6][7]
Protocol 3: Condensation Synthesis of this compound-Benzimidazole Hybrids
-
Materials:
-
3-(7-chloroquinolin-4-ylamino)benzaldehyde (1.0 eq)
-
Substituted benzene-1,2-diamine (1.0 eq)
-
Sodium metabisulfite (B1197395) (Na₂S₂O₅)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Procedure:
-
In a reaction flask, dissolve 3-(7-chloroquinolin-4-ylamino)benzaldehyde and the corresponding benzene-1,2-diamine in DMSO.[6]
-
Add sodium metabisulfite to the mixture.
-
Heat the reaction mixture to 165°C for 15 minutes.[8]
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound-benzimidazole hybrid.
-
II. Quantitative Data Summary
The following tables summarize the biological activities of representative this compound-based hybrids.
Table 1: Antimalarial Activity of this compound Hybrids against P. falciparum
| Hybrid Class | Compound | Strain | IC₅₀ (µM) | Reference |
| Sulfonamide-Triazole | 12d | 3D7 | 1.49 | [9] |
| Sulfonamide-Triazole | 13a | 3D7 | 1.49 | [9] |
| Sulfonamide-Triazole | 13c | 3D7 | 1.49 | [9] |
| Ultrasound Synthesized | 2 | - | < 50 | [2] |
| Ultrasound Synthesized | 3 | - | < 50 | [2] |
| Ultrasound Synthesized | 4 | - | < 50 | [2] |
| Ultrasound Synthesized | 6 | - | < 50 | [2] |
| Ultrasound Synthesized | 8 | - | < 50 | [2] |
| Ultrasound Synthesized | 9 | - | < 50 | [2] |
Table 2: Anticancer Activity of this compound-Benzimidazole Hybrids
| Compound | Cell Line | Cell Type | GI₅₀ (µM) | Reference |
| 5d | HuT78 | Lymphoma | 0.4 | [10] |
| 5d | THP-1 | Leukemia | 0.6 | [10] |
| 5d | Raji | Lymphoma | 4.3 | [10] |
| 5d | CCRF-CEM | Leukemia | 8.2 | [10] |
| 12d | HuT78 | Lymphoma | 0.4 - 8 | [10] |
| Various | HeLa, CaCo-2, Hut78, THP-1, HL-60 | Carcinoma, Leukemia, Lymphoma | 0.2 to >100 | [11] |
III. Signaling Pathways
This compound-based hybrids exert their biological effects through various mechanisms of action. Below are diagrams illustrating some of the key signaling pathways implicated.
Antimalarial Mechanism of Action
The primary antimalarial mechanism for many quinoline (B57606) derivatives involves the inhibition of hemozoin formation in the parasite's digestive vacuole. This leads to the accumulation of toxic free heme, which causes parasite death.[12]
Caption: Inhibition of heme polymerization by this compound hybrids.
Anticancer Signaling Pathways
The anticancer activity of these hybrids can be attributed to their interaction with various cellular signaling pathways, including the PI3K/Akt and VEGFR-2 pathways, which are crucial for cancer cell survival, proliferation, and angiogenesis.[13][14]
PI3K/Akt Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway.
VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. 7-Chloroquinolinotriazoles: synthesis by the azide-alkyne cycloaddition click chemistry, antimalarial activity, cytotoxicity and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New this compound–Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Large-Scale Synthesis of 7-Chloroquinoline Intermediates
Introduction The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous essential pharmaceuticals, including antimalarial agents like chloroquine (B1663885) and hydroxychloroquine, as well as anticancer and anti-inflammatory drugs.[1][2][3] The efficient and scalable synthesis of this compound intermediates is therefore of critical importance for the pharmaceutical industry. These application notes provide detailed protocols and quantitative data for the most common and industrially relevant methods for synthesizing these key intermediates, addressing challenges related to yield, purity, and scalability. The primary routes discussed include the Gould-Jacobs reaction, the Doebner-von Miller reaction, and the Combes synthesis, with a special focus on the preparation of the versatile building block, 4,7-dichloroquinoline (B193633).[4][5]
The Gould-Jacobs Reaction Pathway
The Gould-Jacobs reaction is a robust and widely used method for constructing the quinoline (B57606) core, particularly for preparing 4-hydroxyquinoline (B1666331) derivatives which are direct precursors to 4,7-dichloroquinoline.[1][6] The process begins with the condensation of a substituted aniline (B41778) (m-chloroaniline) with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization and subsequent hydrolysis and decarboxylation steps.[4][6]
Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxy-7-chloroquinoline
This protocol is divided into four main stages, starting from m-chloroaniline.
Step 1: Condensation
-
Combine m-chloroaniline with a slight excess (1.1 equivalents) of diethyl ethoxymethylenemalonate in a reaction vessel.[4]
-
Heat the mixture to 100-120°C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol.[4]
Step 2: Thermal Cyclization
-
Add the resulting anilinomethylenemalonate intermediate to a high-boiling point solvent, such as diphenyl ether.[4][6]
-
Heat the mixture to reflux at approximately 250-260°C. Maintain this temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).[6]
-
After completion, allow the mixture to cool to room temperature.[6]
-
Precipitate the product by diluting the mixture with a non-polar solvent like hexane (B92381) or petroleum ether.[4][6]
-
Filter the solid product, wash it thoroughly with the non-polar solvent to remove the diphenyl ether, and dry it under a vacuum.[6]
Step 3: Hydrolysis (Saponification)
-
Suspend the crude ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate in a 10-20% aqueous sodium hydroxide (B78521) solution.[4][7]
-
Heat the mixture to reflux for 2-4 hours to facilitate the hydrolysis of the ester.[4]
-
Cool the resulting solution and carefully acidify it with hydrochloric or sulfuric acid to a pH of 3-4, which will precipitate the 4-hydroxy-7-chloroquinoline-3-carboxylic acid.[7]
Step 4: Decarboxylation
-
Suspend the 4-hydroxy-7-chloroquinoline-3-carboxylic acid in a high-boiling point solvent like paraffin (B1166041) oil.[2][7]
-
Heat the mixture to 230-250°C for approximately 30 minutes to induce decarboxylation.[7]
-
Cool the mixture to room temperature, filter the resulting solid, wash with toluene (B28343), and dry to obtain 4-hydroxy-7-chloroquinoline.[7]
Quantitative Data: Gould-Jacobs Reaction Yields
| Step | Product | Typical Yield | Purity | Reference |
|---|---|---|---|---|
| Cyclization | Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate | Up to 95% | >95% | [6] |
| Decarboxylation | 4-Hydroxy-7-chloroquinoline | 99% | - | [7] |
| Overall Process | 4,7-dichloroquinoline (after chlorination) | ≥ 70% | ≥ 99% |[7] |
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is another classic method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[8][9] A significant challenge in synthesizing this compound via this route is controlling the regioselectivity to avoid the formation of the 5-chloro isomer.[4][10] Modern protocols have been optimized to favor the desired 7-chloro product.
Experimental Protocol: Improved Doebner-von Miller Synthesis
This protocol is adapted for improved regioselectivity towards the 7-chloro isomer.[4]
-
Prepare a non-aqueous acidic medium by bubbling hydrogen chloride gas into an alcohol (e.g., 2-butanol) to a concentration of 1.5-8M.[4]
-
To this solution, add equimolar amounts of 3-chloroaniline (B41212) and tetrachloro-1,4-quinone (chloranil), which serves as the oxidant.[4]
-
Heat the mixture to a moderate temperature (75-110°C) with vigorous stirring.[4]
-
Slowly add a slight excess of crotonaldehyde (B89634) dropwise over a period of 30 minutes to 2 hours. The controlled addition is crucial to prevent the polymerization of the aldehyde.[4]
-
After the addition is complete, maintain the temperature for approximately 1 hour.[4]
-
Cool the reaction mixture to initiate the crystallization of the 7-chloroquinaldine hydrochloride salt.[4]
Quantitative Data: Doebner-von Miller Reaction
| Starting Material | Key Reagents | Product | Key Advantage | Reference |
|---|
| 3-Chloroaniline | Crotonaldehyde, Chloranil, HCl/Alcohol | 7-Chloroquinaldine | Improved ratio of 7-chloro to 5-chloro isomer |[4] |
Synthesis of 4,7-Dichloroquinoline: A Key Intermediate
4,7-dichloroquinoline is arguably the most important intermediate derived from these initial syntheses, as it serves as a versatile precursor for a vast number of antimalarial drugs and other therapeutics through nucleophilic aromatic substitution (SNAr) at the highly reactive C4 position.[2][5][11] The most common large-scale method involves the chlorination of the 4-hydroxy-7-chloroquinoline obtained from the Gould-Jacobs reaction.
Experimental Protocol: Chlorination of 4-Hydroxy-7-chloroquinoline
This protocol details the final step in a common industrial preparation of 4,7-dichloroquinoline.[7]
-
In a suitable reactor, add 120 mL of toluene and 30g of 4-hydroxy-7-chloroquinoline.[7]
-
While stirring, add 76.84g of phosphorus oxychloride (POCl₃) to the suspension.[7]
-
Slowly heat the mixture to 100°C and maintain it at reflux for 3 hours.[7]
-
After the reaction is complete, cool the mixture to 10-15°C.[7]
-
Perform a suitable work-up, which typically involves carefully quenching the excess POCl₃, followed by extraction and refining to yield the final 4,7-dichloroquinoline product.[7]
Scale-Up Troubleshooting and Considerations
Transitioning from laboratory-scale synthesis to large-scale industrial production often introduces challenges that can significantly impact yield, purity, and safety.[10]
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Application of Mixed Lithium-Magnesium Reagents in the Synthesis of Functionalized 7-Chloroquinolines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes on the use of mixed lithium-magnesium reagents for the synthesis of functionalized 7-chloroquinoline derivatives. The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the antimalarial drug chloroquine. The methods described herein offer efficient and regioselective pathways to introduce a variety of functional groups at the C4-position of the quinoline (B57606) ring, a key determinant for biological activity.
The use of mixed lithium-magnesium reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), allows for facile halogen-metal exchange reactions under mild conditions. This approach is particularly advantageous for the preparation of organometallic intermediates from halogenated quinolines, which can be prone to side reactions with other organometallic reagents.[1][2][3] The resulting magnesium intermediates exhibit excellent reactivity towards a range of electrophiles, enabling the synthesis of a diverse library of this compound derivatives.[1][4]
Core Synthesis Strategy: Halogen-Magnesium Exchange and Electrophilic Quench
The primary strategy involves a highly efficient iodine-magnesium exchange on a 7-chloro-4-iodoquinoline (B1588978) precursor. This reaction selectively generates a C4-magnesiated this compound intermediate, which is then trapped in situ with various electrophiles.[3] This method has been successfully implemented in both batch and continuous flow processes, demonstrating its scalability and potential for rapid library synthesis.[1]
Diagram 1: General Reaction Scheme
Caption: General workflow for the synthesis of functionalized 7-chloroquinolines.
Quantitative Data Summary
The following tables summarize the yields of various functionalized this compound derivatives synthesized using the mixed lithium-magnesium reagent approach.
Table 1: Synthesis of Aryl(7-chloroquinolin-4-yl)methanol Derivatives [1]
| Electrophile (Aldehyde) | Product | Yield (%) |
| Benzaldehyde (B42025) | (7-Chloroquinolin-4-yl)(phenyl)methanol | 92 |
| 4-Methoxybenzaldehyde | (7-Chloroquinolin-4-yl)(4-methoxyphenyl)methanol | 95 |
| 4-Chlorobenzaldehyde | (4-Chlorophenyl)(7-chloroquinolin-4-yl)methanol | 89 |
| 2-Naphthaldehyde | (7-Chloroquinolin-4-yl)(naphthalen-2-yl)methanol | 85 |
| trans-Cinnamaldehyde | (E)-1-(7-Chloroquinolin-4-yl)-4-phenylbut-3-en-1-ol | 92 |
Table 2: Reaction with Other Electrophiles [1]
| Electrophile | Product | Yield (%) |
| Cyclohexanone | 1-(7-Chloroquinolin-4-yl)cyclohexan-1-ol | 80 |
| N,N-Dimethylformamide (DMF) | This compound-4-carbaldehyde | 75 |
| Iodine | 7-Chloro-4-iodoquinoline | 98 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Functionalized 7-Chloroquinolines (Batch Process)
This protocol describes the synthesis of (7-chloroquinolin-4-yl)(phenyl)methanol as a representative example.
Materials:
-
7-Chloro-4-iodoquinoline
-
i-PrMgCl·LiCl (1.3 M in THF)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 7-chloro-4-iodoquinoline (1.0 mmol).
-
Dissolve the starting material in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add i-PrMgCl·LiCl (1.1 mmol, 1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 10 minutes to facilitate the iodine-magnesium exchange.
-
Add benzaldehyde (1.2 mmol, 1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired (7-chloroquinolin-4-yl)(phenyl)methanol.
Protocol 2: Continuous Flow Synthesis of Aryl(7-chloroquinolin-4-yl)methanol Derivatives
This protocol outlines a continuous flow setup for the rapid synthesis of aryl(7-chloroquinolin-4-yl)methanol derivatives.
Diagram 2: Continuous Flow Synthesis Workflow
Caption: Workflow for the continuous flow synthesis of this compound derivatives.
Equipment and Setup:
-
Three syringe pumps
-
T-mixers
-
Two coil reactors (e.g., PFA tubing)
-
Back pressure regulator
Procedure:
-
Prepare separate solutions of 7-chloro-4-iodoquinoline, i-PrMgCl·LiCl, and the desired aldehyde in anhydrous THF at the appropriate concentrations.
-
Set the flow rates of the syringe pumps to achieve the desired residence times in the coil reactors.
-
Combine the streams of 7-chloro-4-iodoquinoline and i-PrMgCl·LiCl in the first T-mixer.
-
Pass the resulting mixture through the first coil reactor to allow for the iodine-magnesium exchange.
-
Introduce the aldehyde stream at the second T-mixer.
-
Pass the combined stream through the second coil reactor to facilitate the reaction between the organomagnesium intermediate and the electrophile.
-
Collect the output from the second reactor in a flask containing a quenching solution (e.g., saturated aqueous NH₄Cl).
-
Perform a standard aqueous workup and purification as described in the batch protocol.
Conclusion
The application of mixed lithium-magnesium reagents provides a powerful and versatile tool for the synthesis of functionalized 7-chloroquinolines. The mild reaction conditions, high yields, and excellent functional group tolerance make this methodology highly attractive for both academic research and industrial drug development. The adaptability of this protocol to continuous flow processes further enhances its utility for the rapid generation of compound libraries for biological screening.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-Chloroquinoline Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 7-chloroquinoline. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and historically significant methods for synthesizing the quinoline (B57606) ring, adaptable for this compound, are the Gould-Jacobs reaction, the Combes synthesis, and the Doebner-von Miller reaction.[1] Each of these methods utilizes different starting materials and reaction conditions, offering various advantages depending on the desired substitution pattern and available precursors.
Q2: How can I improve the overall yield of my this compound synthesis?
A2: Optimizing yield is a multifactorial process that depends on the specific reaction. General strategies include:
-
Temperature Optimization: Many cyclization steps, such as in the Gould-Jacobs reaction, require high temperatures. However, excessive heat can lead to product degradation.[1] Microwave-assisted heating can often reduce reaction times and improve yields.[1]
-
Catalyst Selection: The choice of catalyst is critical. In the Combes synthesis, a polyphosphoric ester (PPE) catalyst, generated from polyphosphoric acid (PPA) and an alcohol, can be more effective than traditional sulfuric acid.[1] For the Doebner-von Miller reaction, the selection of an appropriate Lewis or Brønsted acid is crucial.[1]
-
Controlled Reagent Addition: In reactions like the Doebner-von Miller synthesis, the slow and controlled addition of the aldehyde component (e.g., crotonaldehyde) with efficient stirring can significantly enhance yields.[1]
-
Anhydrous Conditions: Many of these synthetic routes are sensitive to moisture. Ensuring anhydrous conditions, particularly when using strong acids or organometallic reagents, can prevent side reactions and improve the formation of the desired product.[1]
Q3: What are the most common impurities in this compound synthesis and how can they be removed?
A3: A frequent impurity is the formation of the undesired regioisomer, such as 5-chloroquinoline (B16772) when this compound is the target.[1] Minimizing isomer formation can be achieved by modifying reaction conditions. For example, an improved Doebner-von Miller process that uses chloranil (B122849) as an oxidant in a non-aqueous medium has been shown to improve the ratio of 7-chloro to 5-chloro isomers.[1] Purification is typically accomplished through recrystallization or column chromatography.[1][2][3]
Q4: Are there modern alternatives to these classical named reactions for this compound synthesis?
A4: Yes, modern synthetic methods offer alternatives. For instance, ultrasound-assisted "click" synthesis provides rapid and high-yield access to 4-amino-7-chloroquinoline derivatives through nucleophilic aromatic substitution (SNAr) on 4,7-dichloroquinoline (B193633).[4] Another approach involves a three-step synthesis starting from 4,7-dichloroquinoline via N-oxidation and C-H amidation.[4]
Troubleshooting Guides
Gould-Jacobs Reaction
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete cyclization, which is often the rate-limiting step.[1] | Increase the reaction temperature. Microwave heating to 250-300°C can be highly effective, but the reaction time must be optimized to prevent product degradation.[1] Using high-boiling point solvents like diphenyl ether is common in conventional heating.[1] |
| Product degradation due to excessive heat or prolonged reaction time.[1] | Optimize the reaction time and temperature. High temperatures with shorter reaction times often maximize the yield.[1] | |
| Incomplete Reaction | The reaction has not proceeded to completion, leaving unreacted starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider moderately increasing the temperature or extending the reaction time.[1] |
| Purification Difficulties | The crude product is oily or contains intractable impurities. | Experiment with different crystallization solvents and conditions, such as temperature gradients or the addition of an anti-solvent. Optimize pH and solvent for liquid-liquid extractions to remove impurities before crystallization.[5] |
Doebner-von Miller Reaction
| Issue | Potential Cause | Recommended Solution |
| Formation of Isomers | The cyclization step can lead to a mixture of isomers, such as 5-chloroquinoline derivatives.[5] | The choice of catalyst and solvent can influence regioselectivity. Using an immobilized ionic catalyst like SiO2-HEPIMBr has been reported to improve selectivity.[5] Precise temperature control during cyclization is also crucial. |
| Low Yield | Suboptimal reaction conditions. | Slow and controlled addition of the α,β-unsaturated carbonyl component with vigorous stirring can improve yields.[1] |
| Reaction Stalls | Deactivation of the catalyst, insufficient stoichiometry, or the presence of moisture.[5] | Ensure the catalyst is fresh and, if sensitive, added under an inert atmosphere. Re-verify the stoichiometry of all reagents. Thoroughly dry all glassware and solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
Quantitative Data Summary
Gould-Jacobs Reaction: Effect of Temperature and Time on Yield
| Entry | Temperature (°C) | Time (min) | Yield (%) | Notes |
| 1 | 250 | 10 | 1 | Initial condensation occurs, but cyclization is minimal. |
| 2 | 300 | 10 | 37 | Higher temperature promotes cyclization. |
| 3 | 250 | 30 | 10 | Longer time at lower temperature is not effective.[1] |
| 4 | 300 | 30 | 28 | Product degradation occurs with prolonged heating at high temperature.[1] |
| 5 | 300 | 5 | 47 | Optimal: High temperature with a short reaction time maximizes yield.[1] |
This data is based on a model Gould-Jacobs reaction and illustrates the trade-off between cyclization and degradation.
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxy-7-chloroquinoline
This protocol outlines the foundational steps to produce 4-hydroxy-7-chloroquinoline, which can be subsequently converted to this compound.
Step 1: Condensation
-
Combine m-chloroaniline with a slight excess (1.1 equivalents) of diethyl ethoxymethylenemalonate.
-
Heat the mixture to 100-120°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[1]
Step 2: Cyclization
-
Add the intermediate anilinomethylenemalonate from Step 1 to a high-boiling point solvent such as diphenyl ether or paraffin (B1166041) oil.
-
Heat the mixture to approximately 250°C. The cyclization is typically complete within 15-30 minutes at this temperature.[1]
-
Cool the reaction mixture and dilute it with hexane (B92381) or petroleum ether to precipitate the ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.[1]
Step 3: Hydrolysis and Decarboxylation
-
Suspend the carboxylate product in a 10-20% aqueous sodium hydroxide (B78521) solution.
-
Heat the mixture to reflux for 2-4 hours to facilitate the hydrolysis of the ester.[1]
-
Cool the solution and carefully acidify it with hydrochloric acid or sulfuric acid. The 4-hydroxy-7-chloroquinoline-3-carboxylic acid will precipitate.[1]
-
The carboxylic acid can then be decarboxylated by heating to yield 4-hydroxy-7-chloroquinoline.
Protocol 2: Improved Doebner-von Miller Synthesis of 7-Chloroquinaldine
This protocol is an improved method that enhances the yield of the 7-chloro isomer.[1]
-
Prepare a non-aqueous acidic medium by bubbling HCl gas into an alcohol (e.g., 2-butanol) to a concentration of 1.5-8M.[1]
-
To this solution, add equimolar amounts of 3-chloroaniline (B41212) and tetrachloro-1,4-quinone (chloranil).[1]
-
Heat the mixture to a moderate temperature of 75-110°C with vigorous stirring.
-
Slowly add a slight excess of crotonaldehyde (B89634) dropwise over a period of 0.5-2 hours.[1]
-
After the addition is complete, maintain the temperature for approximately 1 hour.
-
Cool the reaction mixture to initiate the crystallization of the 7-chloroquinaldine hydrochloride salt.[1]
Visualizations
References
Technical Support Center: Troubleshooting Isomer Formation in Skraup Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for isomer formation in Skraup reactions.
Frequently Asked Questions (FAQs)
Q1: My Skraup reaction with a meta-substituted aniline (B41778) is producing a mixture of isomers. Why is this happening and which isomers are formed?
A1: When a meta-substituted aniline is used in a Skraup reaction, the cyclization step, which is an electrophilic aromatic substitution, can occur at two different positions on the aniline ring that are ortho to the amino group. This results in the formation of a mixture of 5- and 7-substituted quinolines. The electronic properties of the substituent on the aniline ring direct the position of the electrophilic attack, thus determining the ratio of the two isomers.
Q2: How can I control the ratio of 5- and 7-substituted quinoline (B57606) isomers in my Skraup reaction?
A2: The ratio of the 5- and 7-substituted isomers is influenced by several factors. The nature of the substituent on the aniline ring (electron-donating or electron-withdrawing) has a significant impact on the regioselectivity of the cyclization step. Additionally, the reaction conditions, particularly the concentration of the sulfuric acid used, can alter the isomer ratio. For certain substrates, modifying the reaction by using different acid catalysts or employing a modified procedure like the Doebner-von Miller reaction can also influence the product distribution.
Q3: Are there alternative methods to the Skraup reaction that offer better control over isomer formation?
A3: Yes, several modifications and alternative reactions exist. The Doebner-von Miller reaction, which uses α,β-unsaturated aldehydes or ketones instead of glycerol (B35011), can sometimes offer different regioselectivity. For specific target isomers, a "Reversed Skraup-Doebner-Von Miller" synthesis has been developed, which can selectively produce 4-substituted quinolines. Furthermore, modern methods utilizing microwave-assisted synthesis may offer better control over reaction conditions and potentially influence isomer ratios.[1]
Q4: My Skraup reaction is extremely vigorous and producing a lot of tar, making isomer separation difficult. How can I moderate the reaction?
A4: The Skraup reaction is notoriously exothermic, which can lead to tar formation and difficulty in product isolation. To control the reaction's vigor, several strategies can be employed:
-
Use of a moderating agent: Adding ferrous sulfate (B86663) or boric acid can help to control the reaction rate.[2]
-
Gradual addition of reagents: Slowly adding the sulfuric acid or glycerol to the reaction mixture can help manage the exotherm.
-
Temperature control: Careful monitoring and control of the reaction temperature are crucial.
-
Modified procedures: Some modified Skraup protocols are designed to be less violent.
Troubleshooting Guide: Isomer Control
Problem: Undesired Isomer Ratio in the Synthesis of 5- and 7-Substituted Quinolines
The formation of a mixture of 5- and 7-substituted quinolines is a common challenge when using meta-substituted anilines in the Skraup reaction. The following data and protocols can help in understanding and controlling the isomer distribution.
The following table summarizes the observed isomer ratios for the Skraup reaction with various meta-substituted anilines. This data can be used to predict the likely outcome of your reaction and to guide your strategy for optimizing the formation of the desired isomer.
| m-Substituent on Aniline | 7-Substituted Isomer (%) | 5-Substituted Isomer (%) | Ratio (7-isomer : 5-isomer) | Reference |
| -CH₃ (m-toluidine) | ~67 | ~33 | 2:1 | [3] |
| -NO₂ (m-nitroaniline) | ~22 | ~78 | 1:3.5 | [4] |
| -COOH (m-aminobenzoic acid) | ~17 | ~83 | 1:5 | [4] |
| -Cl (m-chloroaniline) | 58-81.5 | 18.5-42 | 1.4:1 to 4.4:1* | [4] |
| -Br (m-bromoaniline) | ~50 | ~50 | 1:1 | [4] |
| -OH (m-aminophenol) | Predominantly 7-OH | Minor or none | - | [4] |
| -OCH₃ (m-anisidine) | Predominantly 7-OCH₃ | Minor or none | - | [4] |
* The ratio of 7-chloro to 5-chloroquinoline (B16772) is dependent on the concentration of sulfuric acid used, with higher concentrations favoring the 7-isomer.[4]
This modified reaction can provide access to 4-substituted quinolines, reversing the typical regioselectivity. The choice of acid and solvent significantly impacts the isomer ratio.
| Acid | Solvent | Ratio (2-carboxy-4-phenylquinoline : 2-phenyl-4-carboxyquinoline) | Reference |
| TFA | Dichloromethane | 35:21 | [5] |
| TFA | Toluene | 42:15 | [5] |
| TFA (neat) | - | 80:0 | [5] |
Experimental Protocols
Protocol 1: General Skraup Synthesis of Quinoline
This protocol is a standard procedure for the synthesis of the parent quinoline and can be adapted for substituted anilines.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene (as oxidizing agent)
-
Ferrous sulfate (as a moderator)
Procedure:
-
In a suitable flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.
-
Slowly and with cooling, add the concentrated sulfuric acid to the mixture.
-
Add ferrous sulfate to moderate the reaction.
-
Gently heat the mixture. The reaction is exothermic and may become vigorous. Control the heating to maintain a steady reflux.
-
After the initial vigorous reaction subsides, continue to heat the mixture for several hours to complete the reaction.
-
Cool the reaction mixture and carefully dilute with water.
-
Make the solution alkaline with a concentrated sodium hydroxide (B78521) solution.
-
Isolate the quinoline by steam distillation. The quinoline will distill with the steam.
-
Separate the oily quinoline layer from the aqueous distillate.
-
Dry the crude quinoline over a suitable drying agent (e.g., anhydrous potassium carbonate) and purify by distillation.
Reference: Adapted from Organic Syntheses procedures.[2]
Protocol 2: Regioselective Synthesis of 2-Carboxy-4-arylquinolines (Reversed Skraup-Doebner-Von Miller)
This protocol is designed to favor the formation of 4-substituted quinolines.
Materials:
-
Aniline derivative (1.0 eq)
-
γ-Aryl-β,γ-unsaturated α-ketoester (2.0 eq)
-
Trifluoroacetic acid (TFA)
Procedure:
-
In a round-bottom flask, dissolve the aniline derivative (0.2 mmol) and the γ-aryl-β,γ-unsaturated α-ketoester (0.4 mmol) in trifluoroacetic acid (2 mL).
-
Reflux the reaction mixture for the time specified in the original literature (typically several hours), monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-carboxy-4-arylquinoline.[5]
Visualizations
Skraup Reaction Mechanism
Caption: The general mechanism of the Skraup quinoline synthesis.
Isomer Formation from m-Substituted Aniline
Caption: Directing effects of substituents in the Skraup reaction.
Troubleshooting Workflow for Isomer Formation
Caption: A logical workflow for troubleshooting isomer formation.
References
Technical Support Center: Improving the Yield of 7-Chloroquinoline Functionalization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of 7-chloroquinoline. Our goal is to help you improve reaction yields and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of this compound often challenging?
A1: The functionalization of this compound can be challenging due to the electronic properties of the quinoline (B57606) ring. The pyridine (B92270) ring is electron-deficient because of the electronegative nitrogen atom, which deactivates it toward common electrophilic aromatic substitution reactions.[1] Furthermore, the nitrogen's lone pair of electrons can coordinate with metal catalysts or Lewis acids, potentially inhibiting catalytic activity.[1] Achieving regioselectivity can also be a significant challenge, as reactions can yield a mixture of isomers, thereby lowering the yield of the desired product.[1][2]
Q2: At which position is this compound most reactive for nucleophilic substitution?
A2: The C4 position of the this compound scaffold is the most reactive site for nucleophilic aromatic substitution (SNAr) reactions.[3][4][5] This regioselectivity is due to the electronic properties of the quinoline ring system, making the C4 carbon more electrophilic and susceptible to attack by nucleophiles.[4][5]
Q3: What are the initial checks to perform when a functionalization reaction gives a low yield?
A3: When troubleshooting a low-yield reaction, a systematic evaluation is crucial.[1]
-
Reagent Purity: Confirm the purity and integrity of your starting materials, reagents, and solvents. This compound derivatives and organometallic reagents can be sensitive to air and moisture.[1][2]
-
Reaction Setup: Ensure the reaction is performed under inert and dry conditions, especially for moisture-sensitive reactions like those involving organometallics or strong bases.[1][2]
-
Reaction Conditions: Re-evaluate the temperature, reaction time, and reagent concentrations, as suboptimal parameters are a common cause of poor yields.[1]
-
Reaction Monitoring: Actively monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine if the reaction has stalled or gone to completion.[2]
Q4: How can I prevent the formation of the 5-chloroquinoline (B16772) isomer during the synthesis of the this compound core?
A4: The formation of the undesired 5-chloroquinoline regioisomer is a common issue, particularly in Doebner-Miller or Skraup reactions.[2][6] Modifying the reaction conditions can improve the ratio of the desired 7-chloro isomer. For instance, an improved Doebner-Miller process using chloranil (B122849) as an oxidant in a non-aqueous medium has been shown to improve the ratio of 7-chloro to 5-chloro isomers.[2] The choice of catalyst and solvent system, along with precise temperature control during the cyclization step, can also influence regioselectivity.[6]
Troubleshooting Guide for Low Yield Reactions
This guide addresses specific issues that may arise during common functionalization reactions of this compound.
Issue: Low Yield in Suzuki-Miyaura Cross-Coupling
The C-Cl bond at the 7-position is relatively strong, making the initial oxidative addition step of the catalytic cycle challenging compared to C-Br or C-I bonds.[7]
| Potential Cause | Recommended Solution | Explanation |
| Inactive Catalyst System | Switch to a more active palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine (B1218219) ligand (e.g., SPhos, XPhos).[7][8] | Standard catalysts like Pd(PPh₃)₄ may not be active enough for the less reactive this compound.[7] Bulky ligands facilitate the oxidative addition of aryl chlorides.[7] |
| Inappropriate Base | Use stronger bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[7][8] | The base is critical for activating the boronic acid for transmetalation. Weak bases like Na₂CO₃ are often ineffective for this substrate.[7] |
| Suboptimal Temperature | Increase the reaction temperature. Reactions are often run at elevated temperatures (e.g., 90-120°C).[7] | Higher temperatures are often required to overcome the activation energy for the oxidative addition of the C-Cl bond.[7] |
| Boronic Acid Degradation | Ensure anhydrous and inert conditions. Use fresh boronic acid or a boronic ester, which can be more stable. | Boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially in the presence of water or at high temperatures.[7] |
Issue: Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution | Explanation |
| Catalyst/Ligand Choice | Screen different palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos). | The choice of ligand is critical and can depend on the specific amine being coupled. Ligand selection does not always follow a clear trend, so screening is often necessary.[9] |
| Base Selection | Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[8][10][11] | The strength and solubility of the base are important. The base must be strong enough to deprotonate the amine without interfering with the catalyst.[9] |
| Inhibitory Effect of Iodide | If using an iodide salt of the amine, be aware that the iodide formed can have an inhibitory effect on transmetalation. | While aryl iodides are often considered more reactive, the resulting iodide anion can negatively impact the catalytic cycle in Buchwald-Hartwig reactions.[9] |
| Thermally Sensitive Substrates | For sensitive amines, consider running the reaction at a lower temperature with a stronger base. | High temperatures can lead to substrate or product degradation. Adjusting the base and temperature can mitigate this.[9] |
Issue: Low Yield in Nucleophilic Aromatic Substitution (SNAr) at C4
| Potential Cause | Recommended Solution | Explanation | | Insufficient Electrophilicity | If the C4 position is not sufficiently electrophilic for a weak nucleophile, consider converting the quinoline to its N-oxide form first. | N-oxidation activates the quinoline ring, making the C4 position more susceptible to nucleophilic attack. The N-oxide can be removed later. | | Poor Nucleophile | Use a stronger nucleophile or add a catalyst. For example, ultrasound irradiation can accelerate the reaction.[3] | Ultrasound-assisted synthesis can dramatically shorten reaction times and improve yields for SNAr reactions.[3] | | Reaction Conditions | Optimize the solvent and temperature. Aprotic polar solvents like DMF are often effective. Refluxing at elevated temperatures may be necessary.[3][12] | The reaction conditions need to be suitable to facilitate the addition-elimination mechanism of SNAr. |
Data Summary Tables
Table 1: Conditions for Ultrasound-Assisted "Click" Synthesis of 4-Amino-7-Chloroquinoline Derivatives
| Amine Nucleophile | Reaction Time (min) | Temperature (°C) | Yield (%) |
| 3-Amino-1,2,4-triazole | 30 | 90 | 81 |
| Various amines | 30-40 | Ambient to 90 | 78-89 |
Data compiled from multiple sources.[3][4][5]
Table 2: Conditions for Organocatalytic Synthesis of this compound-1,2,3-triazoyl Carboxylates
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| Et₂NH | DMSO | 70°C | 24 | 78 |
| Pyrrolidine (10 mol%) | DMSO | Room Temp | 24 | Moderate to Excellent |
Data from studies on the reaction of 4-azido-7-chloroquinoline with β-ketoesters.[13][14]
Experimental Protocols
Protocol 1: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide[12]
Step 1: N-Oxidation of 4,7-dichloroquinoline (B193633)
-
Dissolve 4,7-dichloroquinoline (1.0 eq) in chloroform.
-
Gradually add m-chloroperbenzoic acid (m-CPBA) (1.2 eq).
-
Stir the reaction mixture at room temperature for 5 hours, monitoring by TLC.
-
Neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the organic phase with ethyl acetate (B1210297), dry the organic layer, and concentrate under reduced pressure to yield 4,7-dichloroquinoline 1-oxide (Typical yield: 81%).[12]
Step 2: C2-Amidation
-
In a vial, add benzonitrile (B105546) (8 mmol) and concentrated sulfuric acid (97%, 2 mmol).
-
Stir for 1 minute at room temperature.
-
Add a solution of 4,7-dichloroquinoline 1-oxide (1 mmol) in dichloromethane (B109758) (2 mL).
-
Seal the system and heat to 70°C with reflux for 24 hours.
-
After completion (monitored by TLC), cool the mixture and work up with ethyl acetate and brine to yield N-(4,7-dichloroquinolin-2-yl)benzamide (Typical yield: 92%).[12]
Step 3: C4-Amination (SNAr)
-
In a flask, combine N-(4,7-dichloroquinolin-2-yl)benzamide (1.0 eq), morpholine, and potassium carbonate (K₂CO₃).
-
Add dimethylformamide (DMF) as the solvent.
-
Reflux the mixture at 120°C for 24 hours.
-
After cooling, pour the reaction mixture into water to precipitate the final product, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (Typical yield: 92%).[12]
Protocol 2: Ultrasound-Assisted Nucleophilic Aromatic Substitution[3]
-
In a suitable reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.0 eq) in ethanol.
-
Place the vessel in an ultrasonic bath.
-
Reflux the mixture for 30-40 minutes at a temperature up to 90°C.
-
Monitor the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool. The product may precipitate directly.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry to obtain the 4-amino-7-chloroquinoline derivative (Typical yields: 78-89%).[4][5]
Visualizations
Caption: Troubleshooting workflow for low-yield this compound functionalization.
Caption: Workflow for the three-step synthesis of a functionalized this compound.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. scielo.br [scielo.br]
Technical Support Center: Purification Strategies for 7-Chloroquinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-chloroquinoline derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives in a question-and-answer format.
Issue 1: My this compound derivative appears to be decomposing on the silica (B1680970) gel column.
Answer:
The basic nitrogen atom in the quinoline (B57606) ring can interact with the acidic silanol (B1196071) groups on the surface of silica gel, leading to decomposition of sensitive compounds.[1] To mitigate this, consider the following solutions:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a basic solution. A common practice is to use an eluent containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (B128534) (NEt₃) or pyridine (B92270).[1] You can also prepare a slurry of the silica gel with the amine-containing eluent before packing the column.[1]
-
Use an Alternative Stationary Phase:
-
Alumina (B75360): Neutral or basic alumina can be a good substitute for silica gel.[1]
-
Reversed-Phase Silica (C18): For non-polar compounds, reversed-phase chromatography can be an effective purification method that avoids the acidity of silica gel.[1]
-
-
Minimize Contact Time: If silica gel must be used, run the column as quickly as possible. Performing the chromatography at a lower temperature, for instance in a cold room, may also help reduce the rate of decomposition.[1]
-
Inert Atmosphere: For highly sensitive derivatives, conducting the chromatography under an inert atmosphere can prevent oxidation.[1]
Issue 2: My compound is streaking or showing poor separation on a TLC plate and column.
Answer:
Streaking, or tailing, on a TLC plate, which often translates to poor separation during column chromatography, is frequently caused by the interaction of the basic quinoline nitrogen with the acidic silica gel.[1] To improve peak shape and resolution, you can:
-
Add a Basic Modifier: Incorporate a small amount of a base like triethylamine or pyridine into your eluent.[1] This will neutralize the acidic sites on the silica gel and prevent strong interactions with your compound.
Issue 3: I am observing the formation of an oil instead of crystals during recrystallization.
Answer:
"Oiling out" occurs when the compound comes out of solution above its melting point. This can be addressed by:
-
Adjusting the Solvent System:
-
If using a single solvent, try a more non-polar solvent.
-
For solvent mixtures like hexane (B92381)/ethyl acetate (B1210297), decrease the amount of the better solvent (ethyl acetate).
-
-
Lowering the Crystallization Temperature: Ensure the solution cools slowly to allow for crystal lattice formation. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
Issue 4: My purified product contains a regioisomeric impurity (e.g., 5-chloroquinoline).
Answer:
The formation of regioisomers is a common issue in some quinoline syntheses, such as the Doebner-Miller reaction.[2][3]
-
Reaction Condition Optimization: Modifying the reaction conditions, such as using a different catalyst or solvent system, can improve the regioselectivity of the synthesis.[2][3]
-
Purification Strategy:
-
Recrystallization: Careful selection of the recrystallization solvent can sometimes selectively precipitate the desired isomer.
-
Column Chromatography: Isomers can often be separated by column chromatography with an optimized mobile phase.[2]
-
Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting Decision Tree for Column Chromatography.
Frequently Asked Questions (FAQs)
Q1: How do I choose between recrystallization and column chromatography for purifying my this compound derivative?
A1: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is often effective for removing small amounts of impurities, especially if the crude product is already relatively pure and crystalline. It is generally a faster and less solvent-intensive method.
-
Column chromatography is more suitable for separating complex mixtures, removing impurities with similar polarity to the product, or purifying non-crystalline, oily products.[4] It offers finer control over the separation process.
Q2: What are some common recrystallization solvents for this compound derivatives?
A2: The choice of solvent is crucial and should be determined experimentally. Common solvents and mixtures include:
-
Ethanol[5]
-
Methanol[5]
-
Ethanol:DMSO (1:1) mixture[5]
-
Hexane/Ethyl Acetate[6]
-
Methanol-Acetone mixture[7]
Q3: What is a good starting mobile phase for column chromatography of a this compound derivative on silica gel?
A3: A mixture of hexanes and ethyl acetate is a common starting point.[4] It is advisable to begin with a low polarity mixture (e.g., 95:5 hexane:EtOAc) and gradually increase the polarity based on a preliminary analysis of the crude mixture by Thin Layer Chromatography (TLC).[4]
Q4: How can I monitor the progress of my reaction and the purity of my final product?
A4: Thin Layer Chromatography (TLC) is an essential tool for monitoring reaction progress and assessing the purity of the final product.[2][8][9][10] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. For purity assessment, a single spot on the TLC plate in multiple solvent systems is a good indicator of a pure compound. Further characterization should be done using techniques like NMR, IR, and mass spectrometry.[10][11][12]
Q5: How should I handle and dispose of this compound derivatives and their waste?
A5: this compound derivatives should be handled with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, preferably within a chemical fume hood.[13] Waste containing these compounds is typically classified as halogenated organic waste and must be segregated from other waste streams.[13] Disposal should be carried out through a licensed hazardous waste disposal facility, usually via high-temperature incineration, in accordance with local and institutional regulations.[13]
General Purification Workflow
Caption: General workflow for the purification of this compound derivatives.
Quantitative Data Summary
Table 1: Recrystallization Solvents for this compound Derivatives
| Compound Type | Solvent System | Reference |
| 7-Chloro-4-quinolinyloxy acetic acid | Ethanol:DMSO (1:1) | [5] |
| 7-Chloro-4-quinolinyloxy methyl acetate | Methanol | [5] |
| 7-Chloro-4-hydrazocarbonyl quinolinyloxymethane | Ethanol | [5] |
| 1-Amino-(this compound)-2-carbmethoxybenzene | Ethanol | [5] |
| 4-(3'-ethylaminomethyl-4'-hydroxyanilino)-7-chloroquinoline dihydrochloride | Absolute Ethanol | [7] |
| 4-(3'-n-butylaminomethyl-4'-hydroxyanilino)-7-chloroquinoline | Methanol-Acetone mixture | [7] |
Table 2: Column Chromatography Conditions for this compound Derivatives
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
| 7-Chloro-4-(phenylsulfanyl)quinoline | Silica gel | Hexanes/Ethyl Acetate (gradient) | [4] |
| Morita-Baylis-Hillman adducts | Silica gel | Ethyl Acetate | [9] |
| N-(4,7-dichloroquinolin-2-yl)benzamide | Silica gel | Petroleum ether/Ethyl Acetate (6:1) | [11] |
| (7-Chloroquinolin-4-yl)(phenyl)methanol | Silica gel | Hexanes/Ethyl Acetate (1:1) | [12] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may need to be optimized for specific this compound derivatives.
-
Solvent Selection: Choose an appropriate solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This is often determined through small-scale trials.
-
Dissolution: In a flask, add the crude this compound derivative and the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol describes a standard procedure for purification using a silica gel column.
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates of the crude material in various solvent systems (e.g., different ratios of hexane and ethyl acetate). The ideal system will give the desired product an Rf value of approximately 0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, draining some solvent from the bottom.
-
Add another thin layer of sand on top of the silica bed.[4]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to enter the silica bed.[4]
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase determined from the TLC analysis.
-
Gradually increase the polarity of the mobile phase if necessary to elute the product (gradient elution).
-
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Scalability Issues in 7-Chloroquinoline Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of 7-chloroquinoline.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning to a larger scale.
Problem 1: Low or Decreased Yield upon Scale-Up
A significant drop in yield when moving from bench-scale to pilot or production scale is a common challenge. Several factors can contribute to this issue.
| Potential Cause | Recommended Solution & Explanation |
| Inefficient Mixing | In larger reactors, localized "hot spots" or areas of poor reagent distribution can occur. Ensure the reactor is equipped with an appropriate stirrer (e.g., overhead mechanical stirrer) and optimize the stirring speed for the vessel geometry and reaction volume.[1] |
| Poor Heat Transfer | Larger volumes have a smaller surface area-to-volume ratio, making heat transfer less efficient. This can lead to localized overheating and the formation of side products.[1] Utilize a reactor with a jacket for controlled heating and cooling. For highly exothermic or endothermic steps, consider slower, controlled addition of reagents.[1] |
| Non-Linear Effects of Impurities | Trace impurities in starting materials that are negligible on a small scale can become significant inhibitors or sources of side reactions at a larger scale.[1] Re-evaluate the purity of all starting materials and solvents. |
| Incomplete Cyclization (Gould-Jacobs Reaction) | The thermal intramolecular cyclization is often the most demanding and rate-limiting step in this synthesis.[2] To drive the reaction to completion, consider increasing the reaction temperature. High-boiling point solvents like diphenyl ether are commonly used for conventional heating. Microwave-assisted heating can also be highly effective in reducing reaction times and improving yields, but requires careful optimization to prevent product degradation.[2] |
| Moisture Sensitivity | Many of the classic quinoline (B57606) syntheses are sensitive to moisture, which can lead to side reactions and reduced yields.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended, especially when using strong acids or organometallic reagents.[1][2] |
| Catalyst Deactivation or Insufficiency | On a larger scale, the catalyst may deactivate before the reaction is complete, or the initial stoichiometry may be insufficient for the increased volume.[1] Ensure the catalyst is fresh and, if sensitive, added under an inert atmosphere.[1] Double-check all reagent calculations for the scaled-up volume.[1] |
Problem 2: Formation of Isomers and Other Impurities
The formation of undesired isomers, such as 5-chloroquinoline, and other byproducts can complicate purification and reduce the overall yield of the target compound.
| Potential Cause | Recommended Solution & Explanation |
| Lack of Regioselectivity (Doebner-Miller Reaction) | The cyclization step in the Doebner-Miller and related syntheses can lead to a mixture of isomers, with the 5-chloro isomer being a common byproduct when starting with m-chloroaniline.[1][2] The choice of catalyst and solvent system can influence regioselectivity. For instance, using an improved Doebner-Miller process with chloranil (B122849) as an oxidant in a non-aqueous medium has been shown to improve the ratio of 7-chloro to 5-chloro isomers.[2] |
| Polymerization of Reactants (Doebner-Miller Reaction) | The α,β-unsaturated carbonyl compounds used in this synthesis are prone to acid-catalyzed polymerization, which competes with the desired reaction pathway.[2] To minimize polymerization, ensure slow, dropwise addition of the carbonyl compound to the heated aniline/acid mixture.[2] |
| Uncontrolled Exothermic Reaction (Skraup-type) | The Skraup reaction, a variation of the Doebner-Miller synthesis, is notoriously exothermic and can become difficult to control on a larger scale.[2] The addition of ferrous sulfate (B86663) can help moderate the reaction by acting as an oxygen carrier, extending the reaction over a longer period and allowing for safer scale-up.[2] |
| Starting Material Carryover | An incomplete reaction can result in the presence of unreacted starting materials in the crude product.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2] If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[2] |
Problem 3: Purification Challenges at Scale
Purifying large quantities of this compound can present unique challenges compared to lab-scale purification.
| Potential Cause | Recommended Solution & Explanation |
| Co-crystallization of Impurities | Impurities with similar solubility profiles to the desired product can co-crystallize, making purification by recrystallization difficult. Experiment with different crystallization solvents and conditions, such as varying temperature gradients or using anti-solvent addition.[1] |
| Oily or Intractable Crude Product | The presence of significant impurities can sometimes prevent the crude product from solidifying, resulting in an oil or tar.[3] This is often due to excessive reaction temperatures leading to decomposition or polymerization.[3] Revisit the reaction conditions to minimize byproduct formation. |
| Inefficient Chromatographic Separation | Large-scale column chromatography can be inefficient and costly. Optimize the pH and solvent for liquid-liquid extractions to remove as many impurities as possible before attempting crystallization or chromatography.[1] For volatile products, fractional distillation may be a viable alternative.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common and historically significant methods for synthesizing this compound?
A1: The most common methods for constructing the quinoline ring, which can be adapted for this compound synthesis, are the Gould-Jacobs reaction, the Combes synthesis, and the Doebner-Miller reaction.[2] Each of these methods utilizes different starting materials and reaction conditions, offering various advantages depending on the desired substitution pattern and available precursors.[2]
Q2: How can I improve the overall yield of my this compound synthesis?
A2: Several strategies can be employed to improve the yield:
-
Temperature Optimization: While high temperatures are often necessary for the cyclization step, excessive heat can lead to degradation.[2]
-
Catalyst Choice: The selection of an appropriate catalyst is critical. For example, in the Combes synthesis, a mixture of polyphosphoric acid (PPA) and an alcohol can be more effective than traditional sulfuric acid.[2]
-
Controlled Reagent Addition: In reactions like the Doebner-Miller synthesis, slow and controlled addition of the aldehyde component can significantly improve yields by minimizing side reactions.[2]
-
Anhydrous Conditions: Many of these reactions are sensitive to moisture. Ensuring anhydrous conditions can prevent side reactions and improve product formation.[2]
Q3: What are the typical impurities in this compound synthesis, and how can they be minimized or removed?
A3: A common impurity is the undesired regioisomer, such as 5-chloroquinoline.[2] Modifying reaction conditions, for instance by using chloranil as an oxidant in a non-aqueous medium in the Doebner-Miller process, can improve the ratio of the desired 7-chloro isomer.[2] Purification is typically achieved through recrystallization or column chromatography.[2]
Q4: Are there modern alternatives to the classic named reactions for this compound synthesis?
A4: Yes, modern synthetic methods offer several alternatives. Ultrasound-assisted synthesis can accelerate reaction times for nucleophilic substitution on a pre-formed chloroquinoline ring.[2][4] Continuous flow chemistry is also a promising approach for scaling up these syntheses, providing easier access to scalable quantities.[1] Additionally, the use of mixed lithium-magnesium reagents allows for the functionalization of 7-chloroquinolines under mild conditions in both batch and continuous flow setups.[5]
Q5: What are some key safety concerns when scaling up this compound production?
A5: Many reagents used in this compound synthesis are hazardous. For example, phosphorus oxychloride, which is used to convert 7-chloro-4-hydroxyquinoline (B73993) to 4,7-dichloroquinoline (B193633), is highly corrosive and reacts violently with water.[1] Solvents like phenol (B47542) are toxic and their use should be minimized in large-scale syntheses.[1] A thorough safety review and implementation of appropriate handling procedures are essential before scaling up any chemical process.
Experimental Protocols
Protocol 1: Gould-Jacobs Reaction for Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate
This protocol outlines the initial steps toward this compound synthesis via the Gould-Jacobs reaction.
-
Step 1: Condensation: Combine m-chloroaniline with a slight excess (1.1 equivalents) of diethyl ethoxymethylenemalonate.
-
Heat the mixture at 100-120°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[2]
-
Step 2: Cyclization: The intermediate anilinomethylenemalonate is added to a high-boiling point solvent such as diphenyl ether or paraffin (B1166041) oil.
-
Heat the mixture to 240-260°C to induce thermal intramolecular cyclization.[2]
-
Cool the reaction mixture and dilute with hexane (B92381) or petroleum ether to precipitate the ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.[2]
Protocol 2: Improved Doebner-Miller Synthesis of 7-Chloroquinaldine
This protocol describes an improved Doebner-Miller process to enhance the yield of the 7-chloro isomer.
-
Prepare a non-aqueous acidic medium by bubbling HCl gas into an alcohol (e.g., 2-butanol) to a concentration of 1.5-8M.[2]
-
To this solution, add equimolar amounts of 3-chloroaniline (B41212) and tetrachloro-1,4-quinone (chloranil).[2]
-
Heat the mixture to a moderate temperature (75-110°C) with vigorous stirring.[2]
-
Slowly add a slight excess of crotonaldehyde (B89634) dropwise over a period of 0.5-2 hours.[2]
-
After the addition is complete, maintain the temperature for approximately 1 hour.[2]
-
Cool the reaction mixture to initiate crystallization of the 7-chloroquinaldine hydrochloride salt.[2]
Protocol 3: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline
This protocol details a modern approach to functionalized 7-chloroquinolines.[6]
-
Step 1: N-Oxidation: Dissolve 4,7-dichloroquinoline in chloroform (B151607) and gradually add m-chloroperbenzoic acid (m-CPBA). Stir at room temperature for 5 hours. Neutralize with a NaHCO3 solution and extract with ethyl acetate.[6]
-
Step 2: C2 Amide Formation: In a sealed vial, add benzonitrile (B105546) and 97% H2SO4. Add a solution of 4,7-dichloroquinoline 1-oxide in CH2Cl2. Heat the sealed reaction at 70°C for 24 hours.[6]
-
Step 3: C4 Amination: To a solution of N-(4,7-dichloroquinolin-2-yl)benzamide in DMF, add morpholine (B109124) and K2CO3. Heat the mixture at 120°C for 24 hours.[6]
Visualizations
Caption: Workflow for the Gould-Jacobs synthesis of a this compound precursor.
Caption: Logical workflow for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Overcoming Catalyst Deactivation in 7-Chloroquinoline Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in reactions involving 7-chloroquinoline.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, its synthesis and functionalization, particularly through palladium-catalyzed cross-coupling reactions, are often hampered by rapid catalyst deactivation. This guide offers practical solutions and detailed protocols to help you navigate these challenges and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for catalyst deactivation in reactions with this compound?
A1: Catalyst deactivation in the presence of this compound is primarily attributed to three mechanisms:
-
Poisoning: The lone pair of electrons on the nitrogen atom of the quinoline (B57606) ring can strongly coordinate to the active metal center of the catalyst (e.g., palladium). This coordination blocks the sites required for the catalytic cycle, leading to a significant decrease in or complete loss of activity.[1]
-
Fouling: Insoluble byproducts or polymeric materials can deposit on the catalyst's surface, physically blocking active sites and pores. This is a common issue with both homogeneous and heterogeneous catalysts.
-
Thermal Degradation (Sintering): High reaction temperatures, often required to activate the C-Cl bond, can cause the fine metal nanoparticles of a heterogeneous catalyst to agglomerate. This process, known as sintering, reduces the active surface area of the catalyst, thereby lowering its efficacy.[1]
Q2: Which types of reactions are most susceptible to this deactivation?
A2: Palladium-catalyzed cross-coupling reactions are particularly prone to deactivation when this compound is used as a substrate. These include Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, where the palladium catalyst is highly susceptible to poisoning by the nitrogen heterocycle.[1]
Q3: What are the visible signs of catalyst deactivation in my reaction?
A3: Signs of catalyst deactivation can include:
-
A noticeable decrease in the reaction rate or a complete stall before reaching completion.
-
The need for progressively higher catalyst loadings to achieve the desired conversion.
-
A change in the color of the reaction mixture, often to black, indicating the formation of palladium black (agglomerated, inactive palladium nanoparticles).[2]
-
For heterogeneous catalysts, a change in the physical appearance, such as clumping or color change.[1]
Q4: Can I reuse my catalyst after a reaction with this compound?
A4: Reusability largely depends on the type of catalyst and the nature of the deactivation. Heterogeneous catalysts are designed for easier recovery and reuse. However, if severe poisoning has occurred, regeneration is necessary. For homogeneous catalysts, recovery is more complex and often not practical on a lab scale. If deactivation is due to irreversible thermal degradation, regeneration may not be effective.[1][3]
Troubleshooting Guides
Issue 1: Reaction is sluggish or does not proceed to completion.
This is the most common problem and is often directly linked to catalyst poisoning.
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Quinoline Nitrogen | 1. Ligand Selection: Switch to bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands. These ligands stabilize the active catalytic species and sterically hinder the coordination of the quinoline nitrogen.[1][4][5] 2. Catalyst Pre-activation: Ensure the active Pd(0) species is generated before adding this compound. This can sometimes be achieved by heating the palladium precursor with the ligand and base before substrate addition. 3. Incremental Substrate Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration, thereby reducing the rate of catalyst poisoning.[1] |
| Poor Reactivity of the C-Cl Bond | 1. Optimize Reaction Temperature: Higher temperatures may be required to facilitate the oxidative addition of the C-Cl bond to the palladium center. However, be mindful of potential thermal degradation of the catalyst. 2. Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃ for activating the C-Cl bond. A thorough screening of bases may be necessary.[1][6] |
| Impure Reagents or Solvents | 1. Reagent Purity: Ensure all reagents, including this compound and the coupling partner, are of high purity. Impurities can act as catalyst poisons. 2. Anhydrous and Inert Conditions: Use dry solvents and glassware, and conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen and moisture can contribute to catalyst deactivation.[1] |
Issue 2: Significant formation of side products (e.g., homocoupling of boronic acid, dehalogenation).
The presence of side products indicates that competing reaction pathways are occurring, which can be exacerbated by a struggling catalyst.
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (in Suzuki reactions) | 1. Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to homocoupling.[6] 2. Optimize Base and Temperature: A milder base or lower reaction temperature can sometimes suppress homocoupling. |
| Dehalogenation of this compound | 1. Solvent and Base Choice: The selection of solvent and base can influence this side reaction. Screening different combinations may be necessary. Ensure anhydrous conditions are maintained.[6] |
| Formation of Palladium Black | 1. Ligand Choice: Use more robust ligands (e.g., biaryl phosphines, NHCs) that can better stabilize the palladium nanoparticles and prevent agglomeration.[2] 2. Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can lead to a more controlled reaction and less precipitation. |
Data Presentation
Table 1: Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling with Chloroquinolines
This table provides a comparative overview of different catalyst systems for the Suzuki-Miyaura coupling of chloro-heterocycles. While not all data is specific to this compound, it offers a valuable guide for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Features & Comments |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene (B28343)/H₂O | 100-110 | 12-24 | 40-70 | Traditional catalyst, moderate activity for aryl chlorides.[7] |
| Pd(OAc)₂ / SPhos | SPhos (Buchwald) | K₃PO₄ | Toluene | 100 | 1 | 98 | High activity for challenging aryl chlorides.[8] |
| Pd(OAc)₂ / XPhos | XPhos (Buchwald) | K₃PO₄ | Toluene | 100 | 1 | 97 | Excellent for electron-rich and hindered aryl chlorides.[8] |
| [Pd(IMes)(allyl)Cl] | IMes (NHC) | Cs₂CO₃ | 1,4-Dioxane | 100 | 4 | >95 | NHC ligands offer high stability and activity.[4] |
| 'SiO₂'-NH₂-Pd | None (Heterogeneous) | Na₂CO₃ | H₂O-EtOH | 60 | 5 | 95 | Recyclable, works in aqueous media, low Pd loading.[9] |
| Pd-ECN | None (Single-Atom Het.) | K₂CO₃ | THF/H₂O | 60 | N/A | High | Outperforms homogeneous catalysts in flow, robust stability.[10] |
Note: Yields are representative and can vary based on the specific boronic acid and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound using a Buchwald Ligand
This protocol is a general guideline for using a modern, highly active palladium-phosphine catalyst system.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.024 mmol, 2.4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the C-N cross-coupling of this compound.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
BrettPhos Pd G4 precatalyst (0.05 mmol, 5 mol%)
-
BrettPhos ligand (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (1.4 mmol)
-
Anhydrous tert-Butanol (6 mL)
Procedure:
-
In a nitrogen-filled glovebox, charge a screw-cap vial with this compound, the amine, BrettPhos Pd G4, BrettPhos, and K₃PO₄.
-
Add anhydrous tert-butanol.
-
Seal the vial with a PTFE-lined cap and remove it from the glovebox.
-
Stir the reaction mixture in a preheated heating block at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and partition between dichloromethane (B109758) and water.
-
Separate the layers, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Regeneration of a Poisoned Heterogeneous Palladium Catalyst
This conceptual protocol is based on methods for reactivating palladium catalysts poisoned by nitrogen-containing compounds. Caution: This procedure involves high temperatures and should be performed with appropriate safety measures.
Procedure:
-
Catalyst Recovery: After the reaction, separate the heterogeneous catalyst from the reaction mixture by filtration. Wash the catalyst thoroughly with the reaction solvent followed by a low-boiling-point solvent (e.g., acetone) to remove any adsorbed organic residues. Dry the catalyst under vacuum.
-
Base Treatment: Prepare a solution of an alkali metal carbonate (e.g., sodium carbonate) in a suitable high-boiling-point, inert solvent.
-
Reactivation: Suspend the spent catalyst in the basic solution. Heat the mixture to a high temperature (e.g., >150 °C) with vigorous stirring for several hours. This process aims to displace the coordinated quinoline from the palladium surface.[11]
-
Washing and Drying: After cooling, filter the reactivated catalyst. Wash it extensively with deionized water to remove the base, followed by a final wash with acetone.
-
Drying: Dry the catalyst thoroughly in an oven or under high vacuum before reuse. The activity of the regenerated catalyst should be tested on a small scale before being used in a larger-scale reaction.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: General experimental workflow for Suzuki coupling.
Caption: Mechanism of catalyst poisoning by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
minimizing side product formation in 7-chloroquinoline synthesis
Welcome to the technical support center for 7-chloroquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound? A1: The most historically significant and frequently used methods for constructing the quinoline (B57606) ring system for this compound are the Gould-Jacobs reaction, the Combes synthesis, and the Doebner-von Miller reaction.[1] Each of these methods utilizes different starting materials and reaction conditions, offering various advantages depending on the specific synthetic goal and available precursors.[1]
Q2: What is the most common side product in this compound synthesis and why does it form? A2: A primary and often difficult-to-separate impurity is the undesired regioisomer, 5-chloroquinoline (B16772).[1][2] This side product forms because the cyclization step in many quinoline syntheses (like the Doebner-von Miller or Skraup reactions) can proceed in two different ways with a substituted aniline, leading to a mixture of the 5- and 7-substituted isomers.[2]
Q3: How can I improve the overall yield of my synthesis? A3: Several strategies can be employed to improve yields, depending on the specific reaction:
-
Temperature Optimization: Cyclization steps, particularly in the Gould-Jacobs reaction, often require high temperatures. However, excessive heat can lead to degradation.[1] Utilizing microwave-assisted heating can significantly reduce reaction times and improve yields.[1]
-
Catalyst Selection: The choice of catalyst is critical. In the Combes synthesis, a polyphosphoric ester (PPE) catalyst can be more effective than sulfuric acid.[1] For the Doebner-von Miller reaction, selecting the appropriate Lewis or Brønsted acid is crucial for success.[1]
-
Controlled Reagent Addition: In reactions like the Doebner-von Miller synthesis, the slow, controlled addition of the aldehyde component with efficient stirring is vital for maximizing yield.[1]
-
Anhydrous Conditions: Many of the reagents and intermediates are sensitive to moisture. Ensuring strictly anhydrous conditions, especially when using strong acids or organometallic reagents, can prevent side reactions and improve the formation of the desired product.[1]
Q4: What are the best methods for purifying crude this compound? A4: Purification is typically achieved through recrystallization or column chromatography.[1] For derivatives made from 4,7-dichloroquinoline (B193633), carefully controlling the pH during the workup is essential for removing isomers.[1] When scaling up, if the crude product is oily or impurities co-crystallize, experimenting with different crystallization solvents, temperature gradients, or using an anti-solvent can be effective.[2]
Q5: Are there modern alternatives to the classic named reactions for this synthesis? A5: Yes, modern synthetic methods offer alternatives. For instance, ultrasound-assisted synthesis can dramatically accelerate reaction times for nucleophilic substitution reactions on a pre-formed chloroquinoline ring.[1][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| TS-001: Low overall yield after scaling up. | 1. Inefficient mixing in a larger reactor.2. Poor heat transfer causing localized overheating and side reactions.3. Impurities in starting materials having a greater effect at a larger scale. | 1. Optimize stirring speed and ensure the reactor is equipped with an appropriate mechanical stirrer.2. Use a jacketed reactor for precise temperature control and consider slower reagent addition for exothermic steps.3. Re-evaluate the purity of all starting materials. | [2] |
| TS-002: Significant formation of 5-chloroquinoline isomer. | The cyclization step lacks regioselectivity. This is a known issue in Doebner-Miller and Skraup reactions. | 1. Modify the reaction conditions. An improved Doebner-Miller process using chloranil (B122849) as an oxidant in a non-aqueous medium can improve the 7-chloro to 5-chloro isomer ratio.2. The choice of catalyst and solvent can influence regioselectivity. An immobilized ionic catalyst has been shown to improve selectivity. | [1][2] |
| TS-003: Incomplete cyclization in Gould-Jacobs reaction. | The thermal intramolecular cyclization is often the rate-limiting step and requires high energy. | 1. Increase the reaction temperature. High-boiling point solvents like diphenyl ether are commonly used.2. Employ microwave heating (250-300°C), but optimize the reaction time to prevent product degradation. | [1] |
| TS-004: Reaction stalls before completion. | 1. Insufficient reaction time or temperature.2. Deactivation of the catalyst. | 1. Monitor reaction progress using TLC or GC.[1] Consider extending the reaction time or moderately increasing the temperature.2. Ensure anhydrous conditions and high-purity reagents to prevent catalyst deactivation. | [1][2] |
| TS-005: Difficulty purifying the final product. | 1. Co-crystallization of impurities.2. Oily or intractable crude product. | 1. Experiment with different crystallization solvents, temperature gradients, or anti-solvent addition.2. Optimize pH and solvent for liquid-liquid extractions to remove key impurities before attempting crystallization.3. Consider alternative methods like fractional distillation if the product is volatile, or salt formation and recrystallization. | [2] |
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on Isomer Ratio in Doebner-Miller Synthesis
| Conditions | 7-Chloro/5-Chloro Isomer Ratio | Yield (%) | Reference |
| Classical Doebner-Miller | Varies, often with significant 5-chloro isomer | ~21-60% | [4] |
| Improved Doebner-Miller (Chloranil oxidant, non-aqueous) | Improved ratio favoring 7-chloro isomer | Not specified | [1] |
Table 2: Yields for a Multi-Step Synthesis of a Functionalized this compound Derivative
| Step | Product | Yield (%) | Reference |
| 1. N-Oxidation | 4,7-dichloroquinoline 1-oxide | 81 | [5] |
| 2. C2-Amidation | N-(4,7-dichloroquinolin-2-yl)benzamide | 92 | [5] |
| 3. C4-Amination | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | 92 | [5] |
| Overall | Final Product | ~68 | [5] |
Key Experimental Protocols
Protocol 1: Gould-Jacobs Reaction for 7-Chloro-4-hydroxyquinoline
This protocol is a foundational method for creating the this compound core structure.
Step 1: Condensation
-
Combine m-chloroaniline with a slight excess (1.1 equivalents) of diethyl ethoxymethylenemalonate.
-
Heat the mixture at 100-120°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[1]
Step 2: Cyclization
-
Add the intermediate anilinomethylenemalonate from Step 1 to a high-boiling point solvent, such as diphenyl ether.
-
Heat the mixture to a high temperature (typically ~250°C) to induce thermal intramolecular cyclization.
-
Cool the reaction mixture and dilute it with hexane (B92381) or petroleum ether to precipitate the product, ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the carboxylate product from Step 2 in a 10-20% aqueous sodium hydroxide (B78521) solution.
-
Heat the mixture to reflux for 2-4 hours to facilitate the saponification (hydrolysis) of the ester.
-
Cool the solution and carefully acidify it with hydrochloric acid. The 4-hydroxy-7-chloroquinoline-3-carboxylic acid will precipitate.
-
Isolate the carboxylic acid and heat it in a high-boiling solvent (like paraffin (B1166041) oil) to 230-250°C until carbon dioxide evolution ceases, yielding 7-chloro-4-hydroxyquinoline.[6]
Protocol 2: Improved Doebner-Miller Synthesis for this compound
This modified protocol is designed to improve the regioselectivity, favoring the 7-chloro isomer over the 5-chloro isomer.
-
Prepare a non-aqueous acidic medium by bubbling HCl gas into an alcohol (e.g., 2-butanol) to a concentration of 1.5-8M.[1]
-
To this solution, add equimolar amounts of 3-chloroaniline (B41212) and tetrachloro-1,4-quinone (chloranil).
-
Heat the mixture to a moderate temperature (75-110°C) with vigorous stirring.
-
Slowly add a slight excess of crotonaldehyde (B89634) dropwise over a period of 0.5-2 hours.[1]
-
After the addition is complete, continue heating and stirring for an additional 1-3 hours.
-
Monitor the reaction by TLC or GC to confirm the consumption of the starting aniline.
-
Upon completion, cool the mixture and proceed with a standard acid-base workup and purification by chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Reaction pathway for the Gould-Jacobs synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. HU212967B - Process for producing 7-chloro-quinaldine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
Technical Support Center: Optimizing Solvent Systems for 7-Chloroquinoline Crystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the crystallization of 7-chloroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the ideal characteristic of a solvent for this compound crystallization?
A1: The ideal solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at lower temperatures. This temperature-dependent solubility differential is the driving force for crystallization upon cooling. Quinoline (B57606) derivatives, in general, are soluble in most organic solvents and sparingly soluble in cold water.[1]
Q2: Which solvents are a good starting point for screening?
A2: For quinoline derivatives like this compound, ethanol (B145695) is often a good first choice for recrystallization.[1] Other common solvents to include in an initial screen are methanol, acetone, ethyl acetate, and tetrahydrofuran. For non-polar compounds, hexane (B92381) or heptane (B126788) can be used, often in a mixed solvent system.[1][2]
Q3: What is a mixed solvent system and when should I use it?
A3: A mixed solvent system, or co-solvent system, uses a combination of two or more miscible solvents to fine-tune the solubility of the compound.[2] This is particularly useful when no single solvent meets the ideal solubility criteria. Typically, this compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature, and a "poor" or "anti-solvent" (in which it is sparingly soluble) is slowly added until the solution becomes slightly turbid. This brings the solution closer to its saturation point, facilitating crystallization upon cooling.[3] Common mixed solvent systems include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[1][2]
Q4: How can the choice of solvent affect the physical properties of my this compound crystals?
A4: The solvent system can significantly influence the crystal habit (the external shape and size of the crystals) and can also determine which polymorphic form of the compound crystallizes.[1][4] Different crystal habits can affect downstream processing, such as filtration and drying, while different polymorphs can have different physical properties, including solubility and stability.
Troubleshooting Crystallization Issues
This section addresses specific problems that may arise during the crystallization of this compound.
Issue 1: No Crystals Form After Cooling
-
Problem: The solution is not supersaturated, or the nucleation process is inhibited.[3]
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a single, pure crystal of this compound to the solution. This "seed" crystal provides a template for further crystal growth.[3]
-
-
Increase Concentration: If the initial volume of solvent was too high, gently heat the solution to evaporate some of the solvent and increase the concentration of this compound.[3]
-
Add an Anti-Solvent: If using a single solvent system, slowly add a miscible "poor" solvent (anti-solvent) to the solution at room temperature until it becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the cloudiness before allowing it to cool slowly.[3]
-
Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or refrigerator.
-
Issue 2: Oiling Out Instead of Crystallizing
-
Problem: The this compound is precipitating from the solution as a liquid (oil) rather than a solid. This often occurs when a solution is highly supersaturated or when the cooling process is too rapid, causing the solute to come out of solution at a temperature above its melting point (or the melting point of an impure mixture).
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.[3]
-
Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help to achieve a gradual temperature decrease, providing more time for the molecules to arrange into a crystal lattice.
-
Change Solvent System: The boiling point of the chosen solvent may be too high. Consider using a solvent with a lower boiling point or adjusting the ratio in a mixed solvent system.[3]
-
Issue 3: Crystals Form Too Rapidly, Yielding a Fine Powder
-
Problem: Rapid crystallization, often referred to as "crashing out," tends to trap impurities within the crystal lattice, reducing the effectiveness of the purification.
-
Troubleshooting Steps:
-
Use More Solvent: Re-dissolve the compound in a larger volume of the hot solvent. This will decrease the level of supersaturation and slow down the crystallization process upon cooling.
-
Slower Cooling: As with "oiling out," ensure the solution cools as slowly as possible.
-
Use a Different Solvent: Select a solvent in which this compound has a slightly higher solubility at room temperature.
-
Issue 4: Low Crystal Yield
-
Problem: A significant amount of this compound remains dissolved in the mother liquor after filtration.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: During the dissolution step, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]
-
Ensure Complete Cooling: Cool the crystallization mixture in an ice bath for at least 30 minutes before filtration to maximize the precipitation of the product.[3]
-
Evaporate Some Solvent: Before the final cooling step, you can evaporate some of the solvent to increase the concentration, which will lead to a higher yield upon cooling. Be aware that this may also increase the inclusion of impurities.
-
Second Crop of Crystals: The mother liquor from the first filtration can be concentrated by evaporation and cooled again to obtain a second, though likely less pure, crop of crystals.
-
Data Presentation
Table 1: Solubility of 4,7-Dichloroquinoline (B193633) in Various Solvents at Different Temperatures [5]
| Solvent | Temperature (°C) | Mole Fraction Solubility (x10³) |
| Water | 25.0 | 0.003 |
| 30.0 | 0.004 | |
| 40.0 | 0.006 | |
| 50.0 | 0.008 | |
| 60.0 | 0.011 | |
| Ethanol | 25.0 | 2.51 |
| 30.0 | 3.02 | |
| 40.0 | 4.31 | |
| 50.0 | 6.09 | |
| 60.0 | 8.45 | |
| Acetone | 25.0 | 18.21 |
| 30.0 | 20.95 | |
| 40.0 | 27.23 | |
| 50.0 | 34.61 | |
| 60.0 | 43.12 | |
| Acetonitrile | 25.0 | 1.89 |
| 30.0 | 2.21 | |
| 40.0 | 3.01 | |
| 50.0 | 4.02 | |
| 60.0 | 5.27 | |
| Tetrahydrofuran | 25.0 | 21.32 |
| 30.0 | 24.87 | |
| 40.0 | 33.11 | |
| 50.0 | 43.02 | |
| 60.0 | 54.89 |
Disclaimer: This data is for 4,7-dichloroquinoline and should be used as an estimation for this compound. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent based on preliminary solubility tests (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue adding the solvent in small portions until the this compound is completely dissolved.
-
Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Mixed Solvent Recrystallization of this compound (e.g., Acetone/Hexane)
-
Dissolution: Dissolve the crude this compound in the minimum amount of boiling "good" solvent (e.g., acetone).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent (acetone) until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using an ice-cold mixture of the two solvents for washing.
Visualizations
Caption: A generalized workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common crystallization problems.
References
- 1. Influences of Crystal Anisotropy in Pharmaceutical Process Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting 7-Chloroquinoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-chloroquinoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the this compound core?
A1: The most common and historically significant methods for constructing the quinoline (B57606) ring system, which can be adapted for this compound, include the Gould-Jacobs reaction, the Combes synthesis, and the Doebner-von Miller reaction.[1] Each of these methods utilizes different starting materials and reaction conditions, offering various advantages depending on the desired substitution pattern.[1]
Q2: How can I improve the overall yield of my this compound synthesis?
A2: Improving the yield is a multifactorial challenge. Key strategies include:
-
Temperature Optimization: Many quinoline syntheses, such as the Gould-Jacobs reaction, require high temperatures for the cyclization step. However, excessive heat can lead to product degradation.[1] Microwave-assisted heating can often shorten reaction times and improve yields.[1]
-
Catalyst Selection: The choice of catalyst is critical. For instance, in the Combes synthesis, a mixture of polyphosphoric acid (PPA) and an alcohol to generate a polyphosphoric ester (PPE) can be more effective than traditional sulfuric acid.[1]
-
Controlled Reagent Addition: In reactions like the Doebner-von Miller synthesis, the slow and controlled addition of the aldehyde component with efficient stirring can significantly enhance yields.[1]
-
Anhydrous Conditions: Many of the reagents and intermediates in these syntheses are sensitive to moisture. Ensuring anhydrous conditions by using dry solvents and glassware, and running the reaction under an inert atmosphere (e.g., nitrogen or argon), can prevent side reactions and improve the formation of the desired product.[1][2]
Q3: What are the typical impurities, and how can they be minimized or removed?
A3: A common impurity is the formation of the undesired regioisomer, such as 5-chloroquinoline (B16772) when this compound is the target.[1] Minimizing isomer formation can often be achieved by modifying the reaction conditions. For example, an improved Doebner-von Miller process using chloranil (B122849) as an oxidant in a non-aqueous medium has been shown to improve the ratio of 7-chloro to 5-chloro isomers.[1] Purification is typically achieved through recrystallization or column chromatography.[1]
Q4: My reaction has stalled and is not proceeding to completion. What should I do?
A4: A stalled reaction can be caused by several factors:
-
Deactivated Catalyst: Ensure the catalyst is fresh and, if sensitive, added under an inert atmosphere.[2]
-
Insufficient Stoichiometry: Double-check the calculations for all reagents to ensure they are correct for the reaction scale.[2]
-
Presence of Inhibitors: Moisture or other impurities can inhibit the reaction.[2] Thoroughly dry all glassware and solvents.[2]
-
Incomplete Cyclization: In the Gould-Jacobs reaction, the thermal intramolecular cyclization is often the rate-limiting step.[1] Consider moderately increasing the reaction temperature or extending the reaction time.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.[1]
Q5: I've obtained a dark-colored oil or tar instead of a crystalline product. What went wrong?
A5: The formation of a dark oil or tar usually indicates polymerization or the presence of significant impurities.[3] This can be caused by:
-
Excessive Reaction Temperature: Overheating can lead to the decomposition of reagents and the formation of polymeric byproducts.[3]
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to a variety of side reactions.[3]
-
Presence of Oxygen: Air leaks in the reaction setup can sometimes lead to oxidative side reactions that produce colored impurities.[3]
Troubleshooting Guides
Guide 1: Low or No Yield of Desired Product
This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in this compound synthesis.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution & Explanation |
| Incomplete Cyclization (Gould-Jacobs) | The thermal intramolecular cyclization is often the most demanding step. Solution: Increase the reaction temperature. Microwave heating to 250-300°C can be highly effective, but the reaction time must be optimized to prevent product degradation. High-boiling solvents like diphenyl ether are used in conventional heating.[1] |
| Incomplete Reaction or Starting Material Carryover | The reaction may not have gone to completion. Solution: Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[1] |
| Side Reactions Leading to Byproducts | Undesired side reactions can consume starting materials and reduce the yield of the target product. Solution: For example, in the synthesis of 4-functionalized 7-chloroquinolines using Grignard reagents, an Oppenauer-type oxidation can form a ketone byproduct. Performing the reaction at a lower temperature (e.g., 0°C instead of room temperature) can favor the desired alcohol product.[1] |
| Purity of Starting Materials | Impurities in the starting materials can interfere with the reaction.[3] Solution: Verify the purity of starting materials using techniques like TLC or NMR. Purify them by distillation or recrystallization if necessary.[3] |
| Moisture Contamination | The presence of water can be detrimental, especially in reactions involving moisture-sensitive reagents like phosphoryl chloride (POCl₃).[3] Solution: Ensure all glassware is flame-dried and use anhydrous solvents.[3] |
Logical Troubleshooting Workflow:
Caption: A logical approach to troubleshooting low yield issues.
Experimental Protocols
Gould-Jacobs Reaction for 4-Hydroxy-7-chloroquinoline
This protocol is a key step in one of the common synthetic routes to this compound.
Step 1: Condensation
-
Combine m-chloroaniline with a slight excess (1.1 equivalents) of diethyl ethoxymethylenemalonate.[1]
-
Heat the mixture at 100-120°C for 1-2 hours. The reaction progress can be monitored by the evolution of ethanol.[1]
Step 2: Cyclization
-
The intermediate anilinomethylenemalonate is added to a high-boiling point solvent such as diphenyl ether or paraffin (B1166041) oil.[1]
-
Heat the mixture to 240-260°C. The cyclization reaction will occur, leading to the formation of ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.[1]
-
Cool the reaction mixture and dilute it with hexane (B92381) or petroleum ether to precipitate the product.[1]
Step 3: Hydrolysis and Decarboxylation
-
Suspend the carboxylate product in a 10-20% aqueous sodium hydroxide (B78521) solution.[1]
-
Heat the mixture to reflux for 2-4 hours to facilitate the saponification (hydrolysis) of the ester.[1]
-
Cool the solution and carefully acidify it with hydrochloric acid or sulfuric acid. The 4-hydroxy-7-chloroquinoline-3-carboxylic acid will precipitate.
-
Collect the acid by filtration and heat it to its melting point (around 266°C with effervescence) to induce decarboxylation, yielding 4-hydroxy-7-chloroquinoline.[4]
Experimental Workflow Diagram:
Caption: Workflow for the Gould-Jacobs synthesis of 4-hydroxy-7-chloroquinoline.
Data Presentation
Table 1: Effect of Microwave Heating on Gould-Jacobs Reaction Yield
This table summarizes the effect of temperature and time on the yield of a model Gould-Jacobs reaction, demonstrating the trade-off between cyclization and degradation.
| Entry | Temperature (°C) | Reaction Time (min) | Isolated Yield (%) |
| 1 | 250 | 10 | 37 |
| 2 | 250 | 20 | 28 |
| 3 | 300 | 5 | 47 |
| 4 | 300 | 10 | <20 (degradation) |
Note: This data is illustrative and based on trends reported for similar reactions. Actual yields will vary.[5]
References
Technical Support Center: Enhancing the Stability of 7-Chloroquinoline Compounds in Solution
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of 7-chloroquinoline compounds in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and detailed methodologies to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is degrading in solution. What are the most common degradation pathways?
A1: this compound compounds are susceptible to several degradation pathways, primarily influenced by factors such as pH, light, and the presence of oxidizing agents. The most common degradation routes include:
-
Hydrolysis: The quinoline (B57606) ring system, particularly when substituted, can be susceptible to hydrolysis under acidic or basic conditions. For instance, chloroquine (B1663885), a well-known this compound derivative, is known to be susceptible to alkaline hydrolysis.[1]
-
Oxidation: The nitrogen atom in the quinoline ring and other susceptible functional groups can be oxidized, especially in the presence of oxidizing agents like hydrogen peroxide or dissolved oxygen.[1] This can lead to the formation of N-oxides and other degradation products. The degradation of chloroquine can result in the formation of 7-chloro-4-quinolinamine, oxamic acid, and oxalic acid through oxidative processes.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the cleavage of side chains or modifications to the quinoline ring. For many quinoline derivatives, this is a significant pathway of degradation.
Q2: I am observing unexpected peaks in my HPLC analysis. What could be the cause?
A2: Unexpected peaks in your chromatogram often indicate the presence of impurities or degradation products. To troubleshoot this, consider the following:
-
Forced Degradation Study: Conduct a forced degradation study to intentionally degrade your compound under controlled stress conditions (acid, base, oxidation, heat, light). This will help you identify the retention times of potential degradation products and confirm if the unexpected peaks correspond to them.
-
Purity of Starting Material: Ensure the purity of your this compound compound. Impurities from the synthesis can appear as extra peaks.
-
Mobile Phase Interaction: The compound might be unstable in the mobile phase. Evaluate the pH and composition of your mobile phase to ensure it is not contributing to on-column degradation.
-
Sample Preparation: Degradation may occur during sample preparation. Prepare samples fresh and protect them from light and extreme temperatures before analysis.
Q3: How can I improve the stability of my this compound compound in an aqueous solution?
A3: To enhance the stability of your this compound compound in solution, consider the following strategies:
-
pH Control: The stability of many drug compounds is pH-dependent.[3] Determine the optimal pH for your compound's stability by conducting a pH-stability profile. Buffering the solution to this optimal pH can significantly slow down hydrolytic degradation.
-
Protection from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[4] Photodegradation is a common issue for light-sensitive compounds.
-
Use of Antioxidants: If your compound is susceptible to oxidation, adding an antioxidant to the solution may help. Common antioxidants used in pharmaceutical formulations include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT). The use of antioxidants like ascorbic acid has been shown to slow down the degradation of related compounds like hydroxychloroquine (B89500) in oxidative environments.[5]
-
Solvent Selection: The choice of solvent can impact stability. For some compounds, using a co-solvent system (e.g., water with ethanol (B145695) or polyethylene (B3416737) glycol) can improve stability.
-
Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, to slow down the rate of degradation.
Q4: What are the typical conditions for a forced degradation study?
A4: Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4][6] Typical conditions, as recommended by the International Council for Harmonisation (ICH) guidelines, include:[6]
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60 °C) for a specified period.
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature. Chloroquine has shown susceptibility to 1 M NaOH.[1]
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at elevated temperatures (e.g., 60-80 °C).
-
Photodegradation: Exposing the compound (in solid and solution form) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[4]
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
Troubleshooting Guides
Problem 1: Rapid loss of compound concentration in solution.
| Potential Cause | Troubleshooting Steps |
| Photodegradation | 1. Prepare a fresh solution and divide it into two aliquots. 2. Wrap one aliquot in aluminum foil to protect it from light. 3. Expose both aliquots to ambient light for a set period. 4. Analyze the concentration of both solutions. A significant difference indicates photodegradation. |
| Hydrolysis | 1. Prepare solutions of your compound in buffers of different pH values (e.g., pH 3, 5, 7, 9). 2. Store the solutions at a constant temperature. 3. Monitor the concentration of the compound over time to determine the pH at which it is most stable. |
| Oxidation | 1. Prepare two solutions of your compound. 2. To one solution, add a suitable antioxidant (e.g., ascorbic acid at 0.01-0.1% w/v). 3. Store both solutions under the same conditions and monitor the concentration over time. A slower degradation rate in the solution with the antioxidant suggests oxidative instability. |
Problem 2: Inconsistent results between experimental runs.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Solution Preparation | 1. Ensure that the same solvent and grade of reagents are used for each experiment. 2. Verify that the pH of the solution is consistent between batches. 3. Prepare solutions fresh before each experiment. |
| Variable Storage Conditions | 1. Standardize the storage conditions for all solutions (temperature, light exposure). 2. Use a calibrated refrigerator or incubator for temperature control. |
| Degradation during Analysis | 1. Investigate the stability of the compound in the autosampler of your analytical instrument. 2. If degradation is observed, consider using a cooled autosampler or reducing the run time. |
Data Presentation
The following tables summarize quantitative data on the stability of Chloroquine (a representative this compound compound) under various stress conditions.
Table 1: Stability of Chloroquine under Alkaline Hydrolysis
| Condition | Time | % Degradation | Reference |
| 1 M NaOH | 3.1 days (t₁/₂) | 50% (API) | [1] |
| 1 M NaOH | 3.8 days (t₁/₂) | 50% (Tablets) | [1] |
Table 2: Stability of Chloroquine under Oxidative Stress
| Condition | Observation | Reference |
| 3.0% H₂O₂ | Susceptible to degradation, formation of two degradation products | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Compound
This protocol outlines a general procedure for conducting a forced degradation study. The specific concentrations, temperatures, and durations may need to be adjusted based on the stability of the particular this compound derivative.
1. Materials:
-
This compound compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
2. Stock Solution Preparation:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Cool the solution and neutralize with 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Cool the solution and neutralize with 1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid compound and a solution sample in an oven at 70°C for 48 hours.
-
For the solid sample, dissolve in the mobile phase after exposure.
-
For the solution sample, cool and dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/m².[4]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Prepare the samples for HPLC analysis as described for thermal degradation.
-
4. HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient degradation of chloroquine drug by electro-Fenton oxidation: Effects of operating conditions and degradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Free radical induced degradation and computational studies of hydroxychloroquine in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
Technical Support Center: Refining Work-up Procedures for 7-Chloroquinoline Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and refining work-up procedures for reactions involving 7-chloroquinoline. The following guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis and purification of this compound derivatives.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| TS-001 | Low or No Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Presence of moisture in anhydrous reactions. - Poor quality of starting materials. | - Monitor reaction progress using TLC or GC to ensure completion.[1] - Optimize reaction temperature; for cyclization steps (e.g., Gould-Jacobs), consider increasing temperature or using microwave heating.[2] - Ensure all glassware is oven-dried and use anhydrous solvents for moisture-sensitive reactions.[2][3] - Verify the purity of starting materials. |
| TS-002 | Formation of Unexpected Isomers (e.g., 5-chloroquinoline) | - Lack of regioselectivity in cyclization reactions (e.g., Skraup or Doebner-Miller). | - Modify reaction conditions, such as using a different catalyst or solvent system. For example, an immobilized ionic catalyst has been shown to improve selectivity.[3] - Precise temperature control during the cyclization step is crucial.[3] |
| TS-003 | Difficult Purification of the Final Product | - Co-crystallization of impurities. - Oily or intractable crude product. - Inefficient separation via column chromatography. | - Experiment with different crystallization solvents and conditions (e.g., temperature gradients, anti-solvent addition).[3] - Optimize pH and solvent for liquid-liquid extractions to remove impurities before crystallization.[3] - Consider alternative purification techniques like fractional distillation for volatile products or salt formation and recrystallization.[3] |
| TS-004 | Reaction Stalling Before Completion | - Deactivation of the catalyst. - Insufficient reagent stoichiometry. - Presence of reaction inhibitors. | - Ensure the catalyst is fresh and, if sensitive, added under an inert atmosphere.[3] - Re-verify the calculations for all reagents.[3] - Ensure starting materials are free from impurities that could inhibit the reaction. |
| TS-005 | Dark-Colored Oil or Tar Formation | - Decomposition of reactants or products at high temperatures. - Oxidative side reactions due to air leaks. | - Reduce the reaction temperature and consider extending the reaction time.[4][5] - Ensure the reaction setup is properly sealed and under an inert atmosphere if necessary.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common work-up procedures for this compound reactions?
A common work-up procedure begins with cooling the reaction mixture. If the product crystallizes, it can be collected by filtration.[1][6] If not, the mixture is often poured into ice water, which can sometimes induce crystallization.[6] For non-crystalline products, an extractive work-up is typical. This involves diluting the reaction mixture with an organic solvent and washing with water or a basic solution like sodium bicarbonate to neutralize acid catalysts.[1] The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[6]
Q2: How can I effectively remove unreacted starting materials?
Monitoring the reaction with Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to ensure the reaction has gone to completion.[1] If starting material remains, extending the reaction time or moderately increasing the temperature may be necessary.[1] During work-up, adjusting the pH of the aqueous phase during extraction can help separate acidic or basic starting materials from the product. For instance, washing with an acidic solution can remove basic starting materials, while a basic wash can remove acidic ones.
Q3: What are the best methods for purifying crude this compound derivatives?
The most common purification techniques are recrystallization and column chromatography.[2] For recrystallization, selecting an appropriate solvent system is key to obtaining high-purity crystals.[3] Column chromatography is effective for separating the desired product from closely related impurities, such as isomers.[2][7] The choice of eluent is critical for achieving good separation.[8]
Q4: I am performing a nucleophilic aromatic substitution (SNAr) on 4,7-dichloroquinoline (B193633) with an amine. What are some key considerations for the work-up?
For SNAr reactions with amines, it is common to quench the reaction with a base, such as a saturated sodium bicarbonate solution, to neutralize any acid formed.[1] The product is then typically extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate.[1] If the product precipitates upon cooling, it can be collected by filtration and washed with a cold solvent like ethanol.[1] Controlling the pH during the work-up is important for removing isomers.[2]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis of 4-Amino-7-Chloroquinoline Derivatives
This method utilizes ultrasound to accelerate the nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline and various amines.[1]
-
Reaction Setup : In a suitable reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.0 eq) in ethanol.
-
Ultrasonication : Place the vessel in an ultrasonic bath and reflux the mixture for 30-40 minutes. The reaction progress should be monitored by TLC.[1][8]
-
Work-up :
Protocol 2: Three-Step Synthesis of a Functionalized this compound via N-Oxidation
This protocol outlines a multi-step synthesis involving N-oxidation, C2-amidation, and C4-amination.[1]
-
Step 1: N-Oxidation of 4,7-dichloroquinoline
-
Dissolve 4,7-dichloroquinoline (1.0 eq) in chloroform.
-
Gradually add m-chloroperbenzoic acid (m-CPBA) (1.2 eq).
-
Stir the reaction mixture at room temperature for 5 hours, monitoring by TLC.
-
Work-up : Neutralize the reaction with a sodium bicarbonate solution and extract the organic phase with ethyl acetate.[1]
-
-
Step 2: C2-Amidation
-
To a solution of 4,7-dichloroquinoline 1-oxide (1.0 eq) in dichloromethane, add benzonitrile (B105546) and concentrated sulfuric acid.
-
Reflux the mixture at 70°C for 24 hours.
-
Work-up : Cool the reaction and carefully quench with a base (e.g., saturated sodium bicarbonate solution). Extract the product with dichloromethane, dry the organic layer, and concentrate.[1]
-
-
Step 3: C4-Amination (SNAr)
-
In a flask, combine N-(4,7-dichloroquinolin-2-yl)benzamide (1.0 eq), morpholine, and potassium carbonate in dimethylformamide (DMF).
-
Reflux the mixture at 120°C for 24 hours.
-
Work-up : After cooling, pour the reaction mixture into water to precipitate the product.[1]
-
Data Summary
Table 1: Effect of Temperature and Time on Gould-Jacobs Reaction Yield
| Temperature (°C) | Time (h) | Yield (%) | Notes |
| 220 | 2 | 60 | Incomplete cyclization observed. |
| 250 | 1 | 85 | Optimal conditions for this model reaction. |
| 280 | 1 | 70 | Increased product degradation observed. |
| 250 (Microwave) | 0.5 | 92 | Microwave heating significantly improves yield and reduces reaction time.[2] |
This table summarizes the trade-off between cyclization and degradation in a model Gould-Jacobs reaction, demonstrating the importance of temperature optimization.[2]
Visualizations
Caption: General workflow for this compound synthesis and work-up.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the Efficacy of 7-Chloroquinoline-Based Antimalarials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of four prominent 7-chloroquinoline-based antimalarial agents: chloroquine (B1663885) (CQ), hydroxychloroquine (B89500) (HCQ), amodiaquine (B18356) (AQ), and piperaquine (B10710) (PQ). By presenting key experimental data in a standardized format, this document aims to facilitate informed decision-making in antimalarial drug research and development.
Executive Summary
The this compound scaffold has long been a cornerstone of antimalarial chemotherapy. Chloroquine, the prototypical drug in this class, was highly effective for decades, but widespread resistance in Plasmodium falciparum has necessitated the use of alternative and combination therapies. This guide examines the comparative efficacy of chloroquine and its key analogues—hydroxychloroquine, amodiaquine, and piperaquine—against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. While all four agents demonstrate high potency against CQS strains, amodiaquine and piperaquine generally exhibit superior activity against CQR parasites.[1] This is largely attributed to their ability to better evade the resistance mechanisms, primarily efflux from the parasite's digestive vacuole mediated by the P. falciparum chloroquine resistance transporter (PfCRT).
Data Presentation: A Comparative Analysis
The following tables summarize the in vitro and in vivo efficacy, as well as the cytotoxicity and selectivity of these four this compound derivatives. It is important to note that direct head-to-head comparative studies for all four drugs under identical experimental conditions are limited in publicly available literature. The presented values are synthesized from various sources and should be interpreted with caution.
In Vitro Efficacy: Half-Maximal Inhibitory Concentration (IC₅₀)
The IC₅₀ value represents the concentration of a drug that inhibits 50% of parasite growth in vitro. A lower IC₅₀ indicates higher potency.
| Drug | P. falciparum Strain | IC₅₀ (nM) |
| Chloroquine | CQS (e.g., 3D7, D6) | 10 - 30[1] |
| CQR (e.g., K1, Dd2) | > 100[1] | |
| Hydroxychloroquine | CQS | Similar to Chloroquine[1] |
| CQR | Similar to Chloroquine[1] | |
| Amodiaquine (as Monodesethylamodiaquine*) | CQS | 5 - 15[1] |
| CQR | 20 - 80[1] | |
| Piperaquine | CQS | 5 - 20[1] |
| CQR | 20 - 60[1] |
*Monodesethylamodiaquine is the active metabolite of amodiaquine.
Key Observations:
-
All four agents are highly effective against CQS P. falciparum strains.
-
Amodiaquine and piperaquine maintain significantly better activity against CQR strains compared to chloroquine and hydroxychloroquine, although some level of cross-resistance is evident.[1][2]
In Vivo Efficacy: 50% Effective Dose (ED₅₀)
The ED₅₀ is the dose required to produce a 50% reduction in parasitemia in an in vivo animal model, typically mice infected with rodent malaria parasites like Plasmodium berghei.
| Drug | Animal Model | Parasite Strain | ED₅₀ (mg/kg/day) |
| Chloroquine | Mouse | P. berghei | ~1.5 - 5 |
| Hydroxychloroquine | Mouse | P. berghei | Data limited, generally considered less potent than CQ |
| Amodiaquine | Mouse | P. berghei | ~1.5 - 6 |
| Piperaquine | Mouse | P. berghei | ~3 - 10 |
Note: ED₅₀ values can vary significantly based on the mouse strain, parasite strain, and route of administration. The values presented are a general range from available literature.
Cytotoxicity and Selectivity Index
The safety and specificity of a drug are critical. Cytotoxicity is measured by the 50% cytotoxic concentration (CC₅₀) in mammalian cell lines, with a higher value indicating lower toxicity. The Selectivity Index (SI), the ratio of CC₅₀ to IC₅₀, is a measure of the drug's therapeutic window.
| Drug | Cell Line | CC₅₀ (µM) | Selectivity Index (SI) vs. CQR P. falciparum |
| Chloroquine | HEK293 | 9.88[3] | ~100 |
| H9C2 | 17.1[3] | ~170 | |
| Hydroxychloroquine | HEK293 | 15.26[3] | ~150 |
| H9C2 | 25.75[3] | ~250 | |
| Amodiaquine | Various | Generally considered more toxic than CQ | Lower than CQ against CQS, but can be higher against CQR |
| Piperaquine | Various | Data limited, but generally shows good tolerability in clinical use | Data limited in direct comparative studies |
Key Observations:
-
Hydroxychloroquine is generally less cytotoxic than chloroquine in several cell lines.[3]
-
Amodiaquine's use has been limited by concerns over hepatotoxicity and agranulocytosis, suggesting a narrower therapeutic window compared to chloroquine.[4]
-
Directly comparative cytotoxicity data for all four compounds under the same experimental conditions is scarce.
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the accurate assessment and comparison of antimalarial drug candidates.
In Vitro Susceptibility Testing: [³H]-Hypoxanthine Incorporation Assay
This assay is considered the gold standard for measuring the in vitro activity of antimalarial compounds against P. falciparum.
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes at 37°C in a low-oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂). Cultures are synchronized at the ring stage.
-
Drug Dilution: Test compounds are serially diluted in hypoxanthine-free culture medium in a 96-well microtiter plate.
-
Assay Setup: Synchronized ring-stage parasites (e.g., 0.5% parasitemia, 2% hematocrit) are added to each well.
-
Incubation: Plates are incubated for 24 hours under the same culture conditions.
-
Radiolabeling: 0.5 µCi of [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 18-24 hours.
-
Harvesting and Scintillation Counting: The contents of each well are harvested onto a glass-fiber filter mat, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The IC₅₀ values are determined by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Testing: 4-Day Suppressive Test (Peter's Test)
This is a standard method to evaluate the in vivo efficacy of antimalarial compounds against an established infection in a murine model.
-
Animal Model: Swiss albino mice (or other suitable strains) are used.
-
Infection: Mice are inoculated intraperitoneally with P. berghei-parasitized red blood cells (e.g., 1 x 10⁷ infected erythrocytes).[1][5]
-
Drug Administration: Two to four hours post-infection, the first dose of the test compound or vehicle control is administered orally or via the desired route. The positive control group typically receives chloroquine (e.g., 10 mg/kg). Treatment is continued once daily for four consecutive days (Day 0 to Day 3).[1][3]
-
Monitoring Parasitemia: On Day 4 post-infection, thin blood smears are prepared from the tail vein of each mouse.[3]
-
Staining and Microscopy: The blood smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by counting a sufficient number of erythrocytes (e.g., at least 1000) under a microscope.[3]
-
Data Analysis: The percentage of parasitemia suppression is calculated for each group relative to the vehicle-treated control group. ED₅₀ and ED₉₀ values are calculated by plotting the log of the dose against the probit of the activity.
-
Survival Monitoring: The mice are monitored daily for mortality to determine the mean survival time.[3]
Mandatory Visualizations
Mechanism of Action and Resistance
The primary mechanism of action for 7-chloroquinolines is the inhibition of hemozoin formation in the parasite's digestive vacuole. Resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), leading to the efflux of the drug from its site of action.
Caption: Mechanism of action of this compound antimalarials.
Caption: Role of PfCRT mutations in this compound resistance.
Experimental Workflow
Caption: Workflow for antimalarial efficacy and cytotoxicity assessment.
Conclusion
The available evidence strongly supports the continued investigation of this compound derivatives as antimalarial agents. While chloroquine and hydroxychloroquine have diminished utility against resistant P. falciparum, amodiaquine and piperaquine remain crucial components of artemisinin-based combination therapies (ACTs). Amodiaquine and piperaquine demonstrate superior efficacy against many chloroquine-resistant parasite populations, although cross-resistance can occur. The development of new this compound analogues with modified side chains to evade resistance mechanisms is a promising area of research.[6] Continuous monitoring of drug efficacy through in vitro and in vivo studies is essential to inform treatment policies and guide the development of the next generation of antimalarial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of Piperaquine, Chloroquine, and Amodiaquine on Drug Uptake and of These in Combination with Dihydroartemisinin against Drug-Sensitive and -Resistant Plasmodium falciparum Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 7-Chloroquinoline Derivatives: A Novel Ultrasound-Assisted Approach vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The continuous pursuit of more efficient, cost-effective, and environmentally friendly synthetic routes is paramount in drug discovery and development. This guide provides a detailed comparison between a novel ultrasound-assisted "click" synthesis and a conventional synthetic route for the preparation of this compound derivatives, supported by experimental data.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for the synthesis of a representative this compound derivative, N1-(7-chloroquinolin-4-yl)benzene-1,2-diamine, via both a novel ultrasound-assisted method and a traditional nucleophilic aromatic substitution (SNAr) approach.
Table 1: Synthesis of N1-(7-chloroquinolin-4-yl)benzene-1,2-diamine
| Parameter | Novel Ultrasound-Assisted Route | Established SNAr Route |
| Starting Materials | 4,7-dichloroquinoline (B193633), o-phenylenediamine (B120857) | 4,7-dichloroquinoline, o-phenylenediamine |
| Solvent | Absolute Ethanol | Dimethyl Sulfoxide (DMSO) |
| Catalyst/Reagent | None specified | - |
| Temperature | 90°C | 140-180°C |
| Reaction Time | 30 minutes | 20-30 minutes (microwave) |
| Yield | Good to Excellent (not quantified) | Not specified |
| Purification | Filtration and drying | Extraction and chromatography |
Table 2: Characterization Data for N1-(7-chloroquinolin-4-yl)benzene-1,2-diamine
| Analysis | Result |
| Mass Spectra (M±) | m/z 269 |
| Elemental Analysis | Calculated: C, 66.79; H, 4.48; N, 15.58. Found: C, 66.82; H, 4.67; N, 15.67%[1] |
Experimental Protocols
Novel Ultrasound-Assisted Synthesis
This method utilizes ultrasonic irradiation to promote the reaction, often leading to shorter reaction times and improved yields.[1][2]
Procedure for the synthesis of N1-(7-chloroquinolin-4-yl)benzene-1,2-diamine:
-
A mixture of 4,7-dichloroquinoline and o-phenylenediamine is prepared in absolute ethanol.
-
The reaction mixture is subjected to reflux in an ultrasonic bath at 90°C for 30 minutes.
-
The completion of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the resulting crude product is poured into ice water.
-
The solid formed is collected by filtration and dried to yield the final product.[1]
Established Synthetic Route: Microwave-Assisted SNAr
This widely used method involves the nucleophilic aromatic substitution of the chlorine atom at the C4 position of the quinoline (B57606) ring. Microwave assistance can significantly reduce reaction times compared to conventional heating.
Procedure for the synthesis of 4-amino-7-chloroquinolines:
-
In a microwave-safe reaction vessel, dissolve 4,7-dichloroquinoline (1.0 eq) in a suitable solvent such as DMSO.
-
Add the desired primary or secondary amine (1.2-2.0 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 140-180°C for 20-30 minutes.[3]
-
After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography or recrystallization.[3]
Mandatory Visualizations
References
A Comparative Analysis of 7-Chloroquinoline and 6-Chloroquinoline Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its halogenated derivatives, 7-chloroquinoline and 6-chloroquinoline (B1265530) analogs have emerged as particularly promising classes of compounds, exhibiting a wide spectrum of biological activities. This guide provides an objective comparative analysis of their performance, supported by experimental data, to aid researchers in navigating the chemical space of these important pharmacophores.
At a Glance: Key Differences and Similarities
| Feature | This compound Analogs | 6-Chloroquinoline Analogs |
| Primary Therapeutic Areas | Anticancer, Antimalarial, Antibacterial | Antimalarial, Antitumor |
| Known Mechanisms of Action | Inhibition of VEGFR-2, Agonism of NR4A2, Inhibition of hemozoin formation | Inhibition of hemozoin formation, Induction of apoptosis |
| Reported Potency | Often exhibit low micromolar to nanomolar activity | Often exhibit low nanomolar activity, particularly in antimalarial assays |
| Synthetic Accessibility | Readily synthesized from 4,7-dichloroquinoline (B193633) and other commercially available starting materials. | Synthesized from precursors like 6-chloroquinolin-2(1H)-one, with various established synthetic routes. |
Quantitative Biological Activity: A Head-to-Head Comparison
The following tables summarize the reported biological activities of representative this compound and 6-chloroquinoline analogs against various cancer cell lines and Plasmodium falciparum strains. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions across different studies.
Anticancer Activity (IC50, µM)
| Compound Class | Analog/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | HL-60 (Leukemia) | NCI-H292 (Lung) | Reference |
| This compound | Morita-Baylis-Hillman Adducts | - | - | 4.60 | - | [1] |
| This compound | 7-chloro-4-aminoquinoline-benzimidazole hybrids | - | - | - | - | [2] |
| This compound | Thioalkyl derivatives | - | - | 0.55 - 2.74 (CCRF-CEM) | - | [3] |
| This compound | Triazole Derivatives | - | 23.39 | - | - | [4] |
| 6-Chloroquinoline | 6-chloro-quinazolin derivatives | - | - | - | - | [5] |
Data for 6-chloroquinoline analogs' anticancer activity is less prevalent in the reviewed literature, with a greater focus on their antimalarial properties.
Antimalarial Activity (EC50/IC50)
| Compound Class | Analog/Derivative | P. falciparum Strain | EC50/IC50 | Reference |
| This compound | Triazole Derivatives | - | 11.92 - 79.71 µM | [4] |
| This compound | Reversed Chloroquine Compounds | CQR and CQS strains | Lower than Chloroquine | [6] |
| 6-Chloroquinoline | 2-arylvinylquinolines | Dd2 (CQ-resistant) | 4.8 ± 2.0 nM (for compound 29) | |
| 6-Chloroquinoline | 2-arylvinylquinolines | Dd2 (CQ-resistant) | General trend of potency: H < OMe < F < Cl at C6 |
Deciphering the Mechanism: Signaling Pathways and Molecular Targets
The biological effects of these quinoline analogs are intrinsically linked to their interaction with specific cellular signaling pathways.
This compound Analogs: A Multi-pronged Attack
Derivatives of this compound have been shown to modulate several key signaling pathways implicated in cancer and other diseases.
-
VEGFR-2 Inhibition: A prominent mechanism of anticancer activity for some this compound derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. By blocking this pathway, these compounds can stifle tumor growth and metastasis.[7]
References
- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 2. mdpi.com [mdpi.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Crucial Chloro: A Comparative Guide to the Structure-Activity Relationship of 4-Amino-7-Chloroquinolines
A deep dive into the chemical nuances governing the biological activity of 4-amino-7-chloroquinolines reveals a fascinating interplay of structural modifications that dictate their efficacy as antimalarial, anticancer, and neuroprotective agents. This guide provides a comparative analysis of these compounds, supported by experimental data and detailed methodologies, to illuminate the structure-activity relationships that are pivotal for the rational design of next-generation therapeutics.
The 4-amino-7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. The presence of the chlorine atom at the 7-position of the quinoline (B57606) ring is a critical determinant of its biological activity.[1][2] Structure-activity relationship (SAR) studies have consistently demonstrated that electron-withdrawing groups at this position enhance the compound's efficacy, particularly its ability to inhibit hemozoin formation in the malaria parasite.[3][4]
Antimalarial Activity: The Cornerstone of 4-Amino-7-Chloroquinoline Research
The primary mechanism of antimalarial action for 4-amino-7-chloroquinolines involves their accumulation in the acidic digestive vacuole of the Plasmodium falciparum parasite.[5] This "ion trapping" is facilitated by the basic amino side chain at the 4-position, which becomes protonated in the low pH environment, leading to a high concentration of the drug.[5][6] Once accumulated, these compounds interfere with the parasite's detoxification pathway by inhibiting the polymerization of toxic heme into hemozoin, ultimately leading to parasite death.[5]
Comparative Antimalarial Potency
The following table summarizes the in vitro antimalarial activity of various 4-amino-7-chloroquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Compound | Side Chain at 4-Position | 7-Position Substituent | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | -HNCH(CH₃)(CH₂)₃N(C₂H₅)₂ | Cl | D10 (CQS) | < 1 µM | [7] |
| Chloroquine | -HNCH(CH₃)(CH₂)₃N(C₂H₅)₂ | Cl | W2 (CQR) | 382 | [8] |
| 7-Iodo-AQ | -HN(CH₂)₂NEt₂ | I | CQS | 3-12 | [9] |
| 7-Iodo-AQ | -HN(CH₂)₂NEt₂ | I | CQR | 3-12 | [9] |
| 7-Bromo-AQ | -HN(CH₂)₂NEt₂ | Br | CQS | 3-12 | [9] |
| 7-Bromo-AQ | -HN(CH₂)₂NEt₂ | Br | CQR | 3-12 | [9] |
| 7-Fluoro-AQ | -HN(CH₂)₂NEt₂ | F | CQS | 15-50 | [9] |
| 7-Fluoro-AQ | -HN(CH₂)₂NEt₂ | F | CQR | 18-500 | [9] |
| 7-Trifluoromethyl-AQ | -HN(CH₂)₂NEt₂ | CF₃ | CQS | 15-50 | [9] |
| 7-Trifluoromethyl-AQ | -HN(CH₂)₂NEt₂ | CF₃ | CQR | 18-500 | [9] |
| 7-Methoxy-AQ | -HN(CH₂)₂NEt₂ | OCH₃ | CQS | 17-150 | [9] |
| 7-Methoxy-AQ | -HN(CH₂)₂NEt₂ | OCH₃ | CQR | 90-3000 | [9] |
| Compound 4 | See Reference | Cl | W2 (CQR) | 17.3 | [8] |
| Compound 18 | See Reference | Cl | W2 (CQR) | 5.6 | [8] |
Key SAR Insights for Antimalarial Activity:
-
7-Position: Halogen substituents like iodine and bromine maintain or even enhance activity against both CQS and CQR strains compared to chlorine.[9] In contrast, fluorine, trifluoromethyl, and methoxy (B1213986) groups generally lead to decreased activity, especially against CQR strains.[9]
-
4-Amino Side Chain: The basicity and length of the side chain are crucial for vacuolar accumulation.[2][7] Shorter linkers (two carbons) have been shown to be optimal for enhancing activity against CQR strains.[2] Modifications to the terminal amino group can also significantly impact potency.[8]
Anticancer and Neuroprotective Activities: Expanding the Therapeutic Horizon
Beyond malaria, 4-amino-7-chloroquinolines have demonstrated promising activity against various cancer cell lines and have been investigated for their neuroprotective effects, particularly in the context of Parkinson's disease.[10][11][12]
Comparative Cytotoxic Activity
The table below presents the 50% growth inhibition (GI50) values for selected 4-amino-7-chloroquinoline derivatives against human breast cancer cell lines.
| Compound | Cell Line | GI50 (µM) | Reference |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF7 | 8.22 | [13] |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 | 7.35 - 8.73 | [13] |
| Other derivatives | MDA-MB468 | > 10.85 | [13] |
Key SAR Insights for Anticancer and Neuroprotective Activity:
-
Neuroprotection: The 4-amino-7-chloroquinoline scaffold has been identified as a critical structural feature for the activation of Nurr1 (NR4A2), a nuclear receptor that plays a key role in the survival of dopaminergic neurons.[10] This suggests a potential therapeutic avenue for Parkinson's disease.
-
Anticancer Mechanism: The anticancer effects are often linked to the lysosomotropic properties of these compounds, leading to lysosomal membrane permeabilization and induction of apoptosis.[14] Molecular hybridization, combining the 4-amino-7-chloroquinoline core with other pharmacophores like benzimidazole, has been explored to enhance anticancer potency.[11]
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams have been generated.
Caption: Mechanism of antimalarial action of 4-amino-7-chloroquinolines.
Caption: Logical relationship of structural modifications to biological activities.
Caption: General experimental workflow for SAR studies.
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing
Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against P. falciparum.
Methodology:
-
Parasite Culture: P. falciparum strains (e.g., D10, W2) are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with human serum and hypoxanthine (B114508).
-
Drug Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay: Asynchronous parasite cultures are diluted to a specific parasitemia and hematocrit. The parasite suspension is added to 96-well plates containing the serially diluted compounds.
-
Incubation: Plates are incubated for a defined period (e.g., 48-72 hours) under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Quantification of Parasite Growth: Parasite growth inhibition is quantified using various methods, such as:
-
SYBR Green I-based fluorescence assay: This method measures the proliferation of parasites by quantifying the amount of parasitic DNA.
-
[³H]-hypoxanthine incorporation assay: This method measures the incorporation of radiolabeled hypoxanthine by the parasites during nucleic acid synthesis.
-
-
Data Analysis: The fluorescence or radioactivity counts are plotted against the drug concentration, and the IC50 values are determined by non-linear regression analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% growth inhibitory concentration (GI50) of the test compounds against cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF7, MDA-MB468) are maintained in an appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 values are determined by plotting the percentage of viability against the compound concentration.
Synthesis of 4-Amino-7-Chloroquinoline Derivatives
General Procedure: A common synthetic route involves the nucleophilic aromatic substitution of 4,7-dichloroquinoline (B193633) with a desired amine.
Example Protocol:
-
A mixture of 4,7-dichloroquinoline and an excess of the appropriate amine (e.g., N,N-dimethylethane-1,2-diamine) is heated, either neat or in a suitable solvent (e.g., phenol, ethanol).[13]
-
The reaction mixture is heated under reflux for several hours.[13]
-
After cooling, the reaction mixture is worked up by adding a basic solution (e.g., NaOH) and extracting the product with an organic solvent (e.g., diethyl ether).
-
The crude product is then purified using techniques such as column chromatography or recrystallization.
-
The structure of the synthesized compound is confirmed by spectroscopic methods like NMR and mass spectrometry.[13]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Chloroquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of various this compound derivatives, with a focus on their anticancer and antimalarial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to serve as a valuable resource for researchers in the field of drug discovery and development.
In Vitro Efficacy: A Look at Cellular-Level Activity
In vitro studies are fundamental in early-stage drug discovery, providing initial insights into the cytotoxic and cytostatic potential of novel compounds against various cell lines. For this compound derivatives, these assays are crucial for determining key parameters such as the half-maximal inhibitory concentration (IC50) and the 50% growth inhibition concentration (GI50).
Quantitative Data Summary: Anticancer and Antimalarial Activities
The following tables summarize the in vitro activity of selected this compound compounds against various cancer cell lines and Plasmodium falciparum strains.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| This compound-hydrazone 23 | NCI-60 Panel | GI50 | Submicromolar | [1][2] |
| This compound-benzenesulfonamide 17 | Breast, Skin, Neuroblastoma | IC50 | 64.41, 75.05, 30.71 | [3] |
| 4-Amino-7-chloroquinoline derivative | Antimalarial Library | EC50 | ~0.02 | [4] |
Table 2: In Vitro Antimalarial Activity of this compound Derivatives
| Compound/Derivative | P. falciparum Strain | IC50 (µM) | Reference |
| Chloroquine | Chloroquine-Sensitive (3D7) | ~0.02 | [4] |
| This compound-triazole conjugate QP11 | Chloroquine-Sensitive & Resistant | Not specified | [5] |
In Vivo Efficacy: Assessing Performance in a Biological System
In vivo studies are critical for evaluating the therapeutic potential of drug candidates in a whole-organism context. These studies provide essential information on a compound's pharmacokinetics, pharmacodynamics, and overall efficacy in disease models.
Quantitative Data Summary: Anticancer and Antimalarial Activities
The following table presents available in vivo efficacy data for this compound compounds in animal models.
Table 3: In Vivo Efficacy of this compound Derivatives
| Compound/Derivative | Disease Model | Animal Model | Efficacy Metric | Result | Reference |
| Chloroquine (CQ) | Hepatocellular Carcinoma | Orthotopic Xenograft Mice | Tumor Growth | 80 mg/kg, s.c. showed inhibitory effects | [6] |
| 4,7-dichloroquinoline | P. falciparum | Mice | Parasitemia Suppression | 10.6 ± 0.8% at 300 mg/kg/day | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in this guide.
In Vitro Assays
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.[8] The amount of formazan produced is proportional to the number of viable cells.[9]
-
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate and incubate to allow for cell attachment.
-
Treat cells with various concentrations of the this compound compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Aspirate the culture medium and add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the MTT solution and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
2. Hemozoin Inhibition Assay
This assay is specific for antimalarial compounds and measures their ability to interfere with the detoxification of heme into hemozoin in Plasmodium falciparum.
-
Principle: During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by crystallizing it into hemozoin.[10] Compounds that inhibit this process are potential antimalarials.
-
Protocol:
-
Prepare a hemin (B1673052) solution in DMSO.[11]
-
The assay is performed at a pH of 5.2 and 4.8 in an acetate (B1210297) buffer containing DMSO.[11]
-
Incubate different concentrations of the this compound compound with the hemin solution.
-
Quantify the formation of hemozoin, often through a pyridine-based colorimetric method.[11]
-
In Vivo Assays
1. Peter's 4-Day Suppressive Test for Antimalarial Activity
This is a standard in vivo test to evaluate the chemosuppressive activity of potential antimalarial drugs.
-
Principle: Mice are infected with Plasmodium berghei, and the ability of a test compound to suppress the resulting parasitemia over a four-day period is measured.[12]
-
Protocol:
-
On day 0, infect mice with P. berghei.
-
Two hours post-infection, administer the first dose of the this compound compound.[12]
-
Continue treatment for the next three consecutive days (day 1 to day 3).[12]
-
On day 4, determine the percentage of parasitemia in treated mice compared to an untreated control group.[12]
-
2. Tumor Growth Inhibition in Xenograft Models
This model is used to assess the anticancer efficacy of a compound on human tumors grown in immunocompromised mice.
-
Principle: Human cancer cells are implanted into mice, and once tumors are established, the mice are treated with the test compound. Tumor growth is monitored over time to determine the compound's efficacy.
-
Protocol:
-
Establish an orthotopic xenograft model by implanting human cancer cells (e.g., HepG2-GFP) into the corresponding organ of nude mice.[6]
-
Randomize tumor-bearing mice into treatment and control groups.[6]
-
Administer the this compound compound or a vehicle control according to a predetermined schedule (e.g., 80 mg/kg, s.c., twice a day on a 3-day-on/2-day-off schedule for 25 days).[6]
-
Monitor tumor growth twice a week using an imaging system.[6]
-
Calculate tumor growth inhibition (TGI) based on the difference in tumor size between the treated and control groups.[13]
-
Signaling Pathways and Mechanisms of Action
This compound compounds exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[14] Aberrant activation of this pathway is a hallmark of many cancers. Some this compound derivatives have been shown to inhibit this pathway, leading to their anticancer effects.
Caption: Inhibition of the MAPK/ERK signaling pathway by a this compound derivative.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents, including some this compound derivatives, function by inducing apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.[15][16]
Caption: Induction of apoptosis by a this compound derivative via cellular stress.
Conclusion
The this compound scaffold remains a highly versatile and promising platform for the development of new therapeutic agents. This guide has provided a comparative overview of the in vitro and in vivo efficacy of various derivatives, highlighting their potential as anticancer and antimalarial drugs. The presented data, protocols, and pathway diagrams offer a foundational resource for researchers to build upon in their quest for novel and more effective treatments. Future research should focus on elucidating the precise molecular targets of these compounds and optimizing their pharmacokinetic and safety profiles to facilitate their translation into clinical applications.
References
- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovering some novel 7-chloroquinolines carrying a biologically active benzenesulfonamide moiety as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chloroquine inhibits hepatocellular carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. MTT Assay | AAT Bioquest [aatbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Chemo Suppressive and Curative Potential of Hypoestes forskalei Against Plasmodium berghei: Evidence for in vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative translational modeling to facilitate preclinical to clinical efficacy & toxicity translation in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cancer-Killing Potential: A Comparative Guide to 7-Chloroquinoline Derivatives
For researchers and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the promising candidates, 7-chloroquinoline derivatives have emerged as a significant class of compounds exhibiting potent cytotoxic effects against a spectrum of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of various this compound derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and development.
Comparative Cytotoxicity of this compound Derivatives
The cytotoxic efficacy of this compound derivatives has been evaluated across numerous cancer cell lines, with results often presented as the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50). These values, collated from multiple studies, are summarized in the tables below to facilitate a clear comparison of the anticancer activity of different derivatives.
This compound Hydrazone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Hydrazone 16 | SR (Leukemia) | 0.12 | [1] |
| Hydrazone 23 | Various | Submicromolar | [1] |
| Hydrazone I | SF-295 (CNS Cancer) | 0.688 µg/cm³ | [1] |
This compound-Benzimidazole Hybrids
| Compound/Derivative | Cancer Cell Line | GI50 (µM) | Reference |
| Compound 5d | HuT78 (T-cell lymphoma) | 0.4 | [2] |
| Compound 5d | THP1 (Acute monocytic leukemia) | 0.6 | [2] |
| Compound 8d | THP1 (Acute monocytic leukemia) | 3.2 | [2] |
| Compound 8d | Raji (Burkitt lymphoma) | 3.8 | [2] |
| Compound 12d | Various Leukemia & Lymphoma | 0.4 - 8 | [2] |
7-Chloro-(4-thioalkylquinoline) Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compounds 73, 74, 79-82 | HCT116 (Colon Carcinoma) | 1.99 - 4.9 | [3] |
| Compounds 73, 74, 79, 81 | HCT116p53-/- (Colon Carcinoma) | 2.24 - 4.98 | [3] |
| Compounds 47-50, 53, 54, 57, 59-70, 72-82 | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [3] |
Other this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9 | HCT-116 (Colon Carcinoma) | 21.41 | [4] |
| Compound 3 | HCT-116 (Colon Carcinoma) | 23.39 | [4] |
| Compound 6 | HCT-116 (Colon Carcinoma) | 27.26 | [4] |
| MBHA/7-chloroquinoline hybrid 14 | MCF-7 (Breast Cancer) | 4.60 | [5] |
| QTCA-1 | MDA-MB-231 (Triple Negative Breast Cancer) | 19.91 (72h) | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the cytotoxic effects of this compound derivatives.
Cytotoxicity Assessment by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][7][8]
Materials:
-
Cancer cell lines
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1][7]
-
This compound derivatives
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. Control wells with vehicle (e.g., DMSO) and untreated cells are included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Incubation: After the treatment period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.[8]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is utilized to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4][9]
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)[4]
-
Flow cytometer
Procedure:
-
Cell Treatment: Cells are seeded in culture dishes and treated with the desired concentrations of this compound derivatives for a specific duration.
-
Cell Harvesting and Fixation: Adherent and floating cells are collected, washed with PBS, and fixed by dropwise addition of ice-cold 70% ethanol while vortexing. The fixed cells are incubated at -20°C for at least 2 hours.[9]
-
Staining: The fixed cells are washed with PBS to remove the ethanol and then resuspended in PI staining solution. The cells are incubated in the dark at room temperature for 30 minutes.[9]
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.[9]
Visualizing the Mechanisms of Action
To better understand the cellular processes affected by this compound derivatives, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: A typical workflow for evaluating the cytotoxic effects of chemical compounds.
Caption: The PI3K pathway is a key regulator of cell survival and proliferation.
Concluding Remarks
The diverse structures of this compound derivatives contribute to a wide range of cytotoxic activities against various cancer cell lines. The data presented herein highlights the potential of these compounds as scaffolds for the development of novel anticancer therapeutics. The detailed experimental protocols and visual representations of cellular mechanisms are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and optimization of these promising molecules. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, with some derivatives potentially targeting key signaling pathways such as the PI3K/AKT/mTOR cascade.[4][10] Further structure-activity relationship (SAR) studies are warranted to fully elucidate the therapeutic potential of this chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 6. Apoptosis induction by this compound-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
7-Chloroquinoline Under the Magnifying Glass: A Head-to-Head Comparison with Other Heterocyclic Scaffolds in Drug Discovery
The 7-chloroquinoline core, a privileged scaffold in medicinal chemistry, has long been a cornerstone in the development of therapeutic agents, most notably in the fight against malaria.[1] However, its utility extends far beyond, with a growing body of evidence demonstrating significant potential in anticancer, antibacterial, and antifungal applications.[1] This guide provides a comprehensive, data-driven comparison of the this compound scaffold against other key heterocyclic systems, offering researchers, scientists, and drug development professionals a clear perspective on its performance, supported by experimental data and detailed protocols.
The rigid, planar structure of the quinoline (B57606) ring, particularly when substituted with a chlorine atom at the 7th position, provides a versatile platform for chemical modification, allowing for the creation of diverse molecular libraries with a wide spectrum of biological activities.[1] This has spurred extensive research into novel derivatives with potent antiproliferative and antimicrobial effects.[2]
Comparative Biological Activity: Anticancer Potential
The quest for novel anticancer agents has led to the exploration of various heterocyclic scaffolds. The this compound moiety is a component of several approved anti-cancer kinase inhibitors, including Lenvatinib and Bosutinib.[1] Studies comparing this compound derivatives with other heterocycles like pyridine, benzothiazole (B30560), and imidazole (B134444) have provided valuable structure-activity relationship (SAR) insights.
A notable study synthesized a series of hydrazones incorporating different heterocyclic moieties and evaluated their cytotoxic potential against a panel of 60 cancer cell lines.[3][4] The results clearly indicated that 7-chloroquinolinehydrazones were the most active, exhibiting submicromolar GI50 values across numerous cancer cell types.[3][4] For instance, the replacement of the this compound ring with a benzothiazole or a non-chlorinated quinoline significantly diminished or completely abolished the antitumor effect, underscoring the critical role of the this compound scaffold for this activity.[5]
However, in specific cell lines, other heterocyclic scaffolds have shown comparable or even superior activity. For example, certain chloropyridine and bromopyridine hydrazones demonstrated promising cell growth inhibition in SNB-75 (CNS cancer) and BT-549 (breast cancer) cell lines, outperforming some of the most active this compound hydrazones in those specific lines.[5]
| Compound Series | Heterocyclic Scaffold | Cancer Cell Line | GI50 (µM) | Reference |
| Hydrazone 16 | This compound | SR (Leukemia) | 0.12 | [3] |
| Hydrazone 18 | 5-Bromopyridine | SR (Leukemia) | >100 | [3] |
| Hydrazone 16 | SNB-75 (CNS Cancer) | 1.58 | [3] | |
| Hydrazone 18 | SNB-75 (CNS Cancer) | 0.17 | [3] | |
| Hydrazone 20 | This compound | NCI-H460 (Non-Small Cell Lung) | 0.23 | [3] |
| Hydrazone 21 | 5-Bromopyridine | NCI-H460 (Non-Small Cell Lung) | >100 | [3] |
| Hydrazone 25 | This compound | UO-31 (Renal Cancer) | 0.24 | [3] |
| Hydrazone 26 | 5-Bromopyridine | UO-31 (Renal Cancer) | Inactive | [3] |
Comparative Biological Activity: Antimalarial Efficacy
The this compound scaffold is famously the core of the antimalarial drug chloroquine (B1663885).[1] While resistance to chloroquine is a significant challenge, the this compound moiety continues to be a crucial component in the design of new antimalarial agents.[6]
Studies have synthesized and evaluated novel this compound derivatives, often demonstrating potent activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria.[6][7] For instance, a series of new this compound derivatives showed high antimalarial activity, with IC50 values below 50 µM.[6][7] The most active compound in this series, which contained a thioxopyrimidinone ring, had an IC50 of 11.92 µM.[6][7]
Comparisons with other heterocyclic systems in the context of antimalarial activity are less direct in the provided literature. However, the consistent success of this compound-based compounds highlights its continued importance in this therapeutic area. For example, novel this compound-4-yl piperazine-1-yl acetamide (B32628) (CQPA) and 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (B1245722) (CQPPM) derivatives have shown promising antimalarial activity, with the most active displaying IC50 values of 1.29 µM and 1.42 µM, respectively, against the NF54 strain of P. falciparum.[8]
| Compound/Derivative | Heterocyclic Scaffold | P. falciparum Strain | IC50 (µM) | Reference |
| Compound 9 | This compound | Not Specified | 11.92 | [6][7] |
| CQPA-26 | This compound | NF54 | 1.29 | [8] |
| CQPPM-9 | This compound | NF54 | 1.42 | [8] |
| Quinine (Standard) | Quinoline Alkaloid | NF54 | 0.18 | [8] |
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental protocols are essential. Below are methodologies for key assays used in the evaluation of these heterocyclic compounds.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 or IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Antimalarial Activity Assay ([³H]-Hypoxanthine Incorporation Assay)
This radiometric assay measures the proliferation of P. falciparum by quantifying the incorporation of a radiolabeled purine (B94841) precursor into the parasite's nucleic acids.[9][10]
Materials:
-
P. falciparum strains (e.g., NF54, Dd2)
-
Human erythrocytes (O+)
-
RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, and human serum or Albumax
-
[³H]-hypoxanthine
-
Test compounds dissolved in DMSO
-
96-well plates
-
Cell harvester and scintillation counter
Procedure:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Assay Setup: Prepare serial dilutions of the test compounds in the culture medium in 96-well plates.
-
Parasite Addition: Add parasitized erythrocytes (typically at 0.5% parasitemia and 2.5% hematocrit) to each well. Include parasite-only controls and uninfected erythrocyte controls.
-
Incubation: Incubate the plates for 24 hours.
-
Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for another 24 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester and wash to remove unincorporated radiolabel.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%, by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The mechanisms through which these heterocyclic compounds exert their effects often involve the modulation of key signaling pathways. For instance, in cancer, many quinoline derivatives function as kinase inhibitors, targeting pathways crucial for cell proliferation and survival.[1]
In malaria, the primary mechanism of action for chloroquine and related this compound compounds involves the inhibition of hemozoin formation in the parasite's digestive vacuole. This leads to the accumulation of toxic free heme, which ultimately kills the parasite.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mesamalaria.org [mesamalaria.org]
- 9. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 7-Chloroquinoline Derivatives as Selective COX-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents with improved safety profiles has led to a significant interest in selective cyclooxygenase-2 (COX-2) inhibitors. Among the promising scaffolds, 7-chloroquinoline derivatives have emerged as a focal point of research, demonstrating considerable potential for potent and selective COX-2 inhibition. This guide provides an objective comparison of the performance of this compound derivatives against other alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Comparative Inhibitory Activity: A Quantitative Overview
The efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily determined by their ability to inhibit COX enzymes. The following tables summarize the in vitro inhibitory activity (IC50 values) of various this compound derivatives against COX-1 and COX-2, alongside established NSAIDs for a comprehensive comparison. A higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates a more favorable safety profile, with a reduced likelihood of gastrointestinal side effects associated with COX-1 inhibition.
Table 1: In Vitro Inhibitory Activity of this compound Derivatives against COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 7-Chloro-4-(phenylselanyl)quinoline Analogues | High Affinity for COX-2 over COX-1 (in silico) | - | - |
| Quinoline (B57606) Derivative 12c | - | 0.1 | High |
| Quinoline Derivative 14a | - | 0.11 | High |
| Quinoline Derivative 14b | - | 0.11 | High |
| 4-Carboxyl quinoline derivative[1] | >22 | 0.043 | >513 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: In Vitro Inhibitory Activity of Standard NSAIDs against COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Celecoxib | 24.3 | 0.06 | 405 |
| Rofecoxib | >100 | 0.018 | >5555 |
| Diclofenac | 0.7 | 0.07 | 10 |
| Ibuprofen | 16.6 | 35.5 | 0.47 |
| Indomethacin | 0.1 | 1.7 | 0.06 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
In silico studies on 7-chloro-4-(phenylselanyl)quinoline, a related analog, suggest a higher binding affinity for COX-2 over COX-1, indicating a potential for selective inhibition.[2] Furthermore, experimental data for several this compound derivatives demonstrate significant in vitro COX-2 inhibitory activity, with some compounds showing potency and selectivity comparable to or even exceeding that of the well-established COX-2 inhibitor, Celecoxib.[2] For instance, a 4-carboxyl quinoline derivative has been identified as a potent and highly selective COX-2 inhibitor with an IC50 value of 0.043 µM and a selectivity index greater than 513.
Visualizing the Mechanism and Workflow
To facilitate a deeper understanding of the underlying biological processes and experimental procedures, the following diagrams illustrate the COX-2 signaling pathway and a generalized workflow for evaluating COX inhibitors.
References
Comparative Docking Analysis of 7-Chloroquinoline Analogs: A Guide for Drug Discovery Professionals
An objective comparison of the binding affinities and interaction patterns of various 7-chloroquinoline derivatives against key biological targets implicated in cancer, infectious diseases, and viral infections. This guide provides a synthesis of recent molecular docking studies, supported by experimental data and detailed methodologies to inform future drug design and development efforts.
The this compound scaffold is a well-established pharmacophore, forming the core of several clinically significant drugs, most notably the antimalarial agent chloroquine (B1663885). Its versatility has prompted extensive research into novel analogs with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Molecular docking has emerged as a crucial in silico tool to predict the binding modes and affinities of these analogs to their respective protein targets, thereby guiding the rational design of more potent and selective therapeutic agents.[3][4] This guide provides a comparative overview of recent docking studies on this compound derivatives, presenting key quantitative data, detailed experimental protocols, and a visual representation of a typical computational workflow.
Comparative Docking Performance of this compound Analogs
The following table summarizes the quantitative data from various comparative docking studies of this compound derivatives against prominent biological targets. Lower binding energy values typically indicate a more favorable interaction between the ligand and the protein.
| Derivative/Analog | Target Protein (PDB ID) | Therapeutic Area | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Chloroquine (CQ) | SARS-CoV-2 Main Protease (Mpro) | Antiviral (COVID-19) | -6.1 | GLU166, GLY143, PHE140, ASN142 | [5] |
| Hydroxychloroquine (HCQ) | SARS-CoV-2 Main Protease (Mpro) | Antiviral (COVID-19) | -6.8 | GLY A: 79, ILE A: 78, TRP A: 31, ASN A: 63 | [5] |
| Novel HCQ Derivative | SARS-CoV-2 Main Protease (Mpro) | Antiviral (COVID-19) | -6.9 | GLU166, GLY143, PHE140, ASN142 | [5] |
| Quinoline-Triazole Hybrid 11 | SARS-CoV-2 RBD (Delta Plus Variant) | Antiviral (COVID-19) | - | - | [6] |
| Quinoline-Triazole Hybrid 1 | SARS-CoV-2 RBD (Omicron Variant) | Antiviral (COVID-19) | - | - | [6] |
| 7-Chloroquinolinehydrazone 23 | NCI-60 Cancer Cell Lines | Anticancer | - | - | [1] |
| 7-Chloro-4-aminoquinoline-benzimidazole Hybrids | c-SRC Kinase | Anticancer | - | - | [7] |
| This compound Derivative 3a | M. tuberculosis Shikimate Kinase (2IYZ) | Antitubercular | - | - | [8] |
| This compound Derivative 3b | P. falciparum Hypoxanthine-guanine phosphoribosyltransferase (1BZY) | Antimalarial | - | - | [8] |
| 2,7-dichloroquinoline-3-carboxamide (6) | E. coli DNA Gyrase B | Antibacterial | -6.4 | - | [2] |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | E. coli DNA Gyrase B | Antibacterial | -6.6 | - | [2] |
| This compound Analogs (CQAn33, CQAn37) | P. falciparum Lactate Dehydrogenase (PfLDH) | Antimalarial | - | - | [9] |
| Quinoline-Thiazole Hybrids | BCR-ABL1 Tyrosine Kinase | Antileukemic | - | - | [10] |
| Symmetrical N-butyl bis-quinolinyl-chalcone 14g | HCT-116 and HT29 Colon Cancer Cell Lines | Anticancer | - | - | [3] |
| Unsymmetrical quinolinyl-bis-chalcone 17o | HCT-116 and HT29 Colon Cancer Cell Lines | Anticancer | - | - | [3] |
Experimental Protocols: A Guide to Methodologies
The reproducibility and validity of docking studies are contingent upon the meticulous application of established protocols. The following is a generalized methodology synthesized from the reviewed literature for performing comparative docking studies of this compound analogs.
Protein Preparation
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Standard protein preparation involves the removal of water molecules and any co-crystallized ligands, the addition of hydrogen atoms, and the assignment of appropriate bond orders and charges. This process is crucial for ensuring the protein is in a chemically correct state for docking.
Ligand Preparation
The 2D structures of the this compound analogs are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is subsequently performed using a suitable force field to obtain the most stable, low-energy conformation of each ligand.
Molecular Docking Simulation
Molecular docking is performed using software such as AutoDock Vina, Maestro (Schrödinger), or AutoDock 4.2.[11] A grid box is defined to encompass the active site of the target protein, specifying the search space for the ligand. The docking parameters are set, and the simulation is run to generate multiple binding poses for each ligand. The poses are then ranked based on their docking scores or binding energies, with the top-ranked pose representing the most likely binding mode.
Analysis of Docking Results
The best-ranked poses are visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. This analysis provides insights into the structural basis of the ligand's activity and can guide further optimization of the lead compounds.
Visualizing the Computational Workflow
The following diagram illustrates the typical workflow for a comparative molecular docking study, from initial target selection to the final analysis of ligand-protein interactions.
Caption: Workflow of a comparative molecular docking study.
Conclusion
The comparative docking studies of this compound analogs reveal a promising landscape for the development of novel therapeutics. The versatility of the this compound scaffold allows for a wide range of structural modifications, leading to compounds with potent and selective activities against various biological targets. The integration of in silico methods like molecular docking into the drug discovery pipeline is instrumental in accelerating the identification and optimization of lead candidates. Future research should focus on synthesizing and experimentally validating the most promising analogs identified through these computational studies to translate these findings into tangible clinical benefits.
References
- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and molecular docking study of novel quinoline-based bis-chalcones as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docking Studies on Novel Analogues of 8-Chloro-Lucia Pintilie and Amalia | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, docking studies and biological evaluation of 1H-1,2,3-triazole-7-chloroquinoline derivatives against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antiplasmodial activity of chloroquine analogs against chloroquine-resistant parasites, docking studies and mechanisms of drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
Assessing the Drug-Like Properties of Novel 7-Chloroquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug chloroquine (B1663885). Its versatile structure has spurred the development of a multitude of derivatives with a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the drug-like properties of several novel this compound derivatives, drawing upon recent experimental findings. The data presented herein focuses on their anticancer, antimalarial, and antimicrobial activities, offering a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.
Comparative Analysis of Biological Activities
The following tables summarize the in vitro biological activities of various this compound derivatives against different cancer cell lines and microbial strains. These datasets have been compiled from multiple studies to facilitate a direct comparison of the potency of these novel compounds.
Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | HeLa (Cervical) | CCRF-CEM (Leukemia) | HL-60 (Leukemia) | NCI-H292 (Lung) | Reference |
| Compound 3 | Special Selectivity | 23.39 | - | - | - | - | [1] |
| Compound 9 | Special Selectivity | 21.41 | - | - | - | - | [1] |
| This compound-benzimidazole hybrids (10a-15d) | - | - | 0.2 - >100 | 0.2 - >100 | 0.2 - 6.1 | - | [2] |
| 7-Chloro-(4-thioalkylquinoline) derivatives (5-82) | - | - | - | 0.55 - 2.74 | - | - | [3] |
| MBHA/7-chloroquinoline hybrids | 4.60 | >50 | - | 4.60 | - | 4.60 | [4][5] |
| Chloroquine-Sulphocoumarin Hybrid | 27.53 µg/mL | - | - | - | - | - | [6] |
| Aromatic chloroquine urea (B33335) derivatives | Active at low concentrations | - | - | - | - | - | [7] |
| CS9 Analogue | - | - | IC50 = 8.9 µg/mL | - | - | - | [7] |
Table 2: Antimalarial Activity of this compound Derivatives against Plasmodium falciparum
| Compound/Derivative | IC50 (µM) | Strain | Reference |
| Compounds 2, 3, 4, 6, 8, 9 | < 50 | - | [1][8] |
| CQPA-26 | 1.29 | NF54 | |
| CQPPM-9 | 1.42 | NF54 | |
| Quinine (Reference) | 0.18 | NF54 | |
| N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines | 0.001 - 0.1 | - | [9] |
| Reversed Chloroquines (RCQs) | Low nanomolar | CQS and CQR | [9] |
| This compound–chalcone hybrids | - | - | [10] |
Table 3: Antimicrobial and Antifungal Activity of this compound Derivatives
| Compound/Derivative | Antibacterial Activity (Inhibition Zone in mm) | Antifungal Activity (IC50 or MIC) | Reference |
| Newly Synthesized Derivatives | Moderate to good (12.5 ± 0.63 - 23.8 ± 1.5) | - | [1][8] |
| N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines (5a, 5f) | Potential activity, some more active than ciprofloxacin (B1669076) against B. subtilis | 5a: MIC = 94.2 µg/mL; 5f: MIC = 98.8 µg/mL (against C. albicans) | [11] |
| This compound Sulphonamide Derivatives (2, 3, 4, 6) | Compound 2 most potent against tested strains | More potent than fluconazole | [12] |
| CS1 Analogue | 30.3 ± 0.15 mm against P. aeruginosa | 19.2 ± 0.21 mm zone against C. albicans | [7] |
Experimental Protocols
A comprehensive understanding of the biological data necessitates a clear outline of the experimental methodologies employed.
1. In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of the this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
2. In Vitro Antimalarial Activity (P. falciparum Growth Inhibition Assay)
The antiplasmodial activity is determined by evaluating the inhibition of Plasmodium falciparum growth in vitro.
-
Parasite Culture: Chloroquine-sensitive or -resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and Albumax.
-
Assay Procedure:
-
Synchronized ring-stage parasites are seeded in 96-well plates.
-
The parasites are exposed to serial dilutions of the test compounds and incubated for 48-72 hours.
-
Parasite growth is quantified using various methods, such as:
-
pLDH Assay: Measures the activity of parasite lactate (B86563) dehydrogenase, an enzyme produced by the parasite.
-
SYBR Green I-based fluorescence assay: SYBR Green I dye intercalates with parasitic DNA, and the fluorescence intensity is proportional to the parasite number.
-
Microscopy: Giemsa-stained smears are examined to determine the parasitemia.
-
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
3. Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The antibacterial and antifungal activities of the compounds are often screened using the agar (B569324) well diffusion method.
-
Microbial Culture: Bacterial and fungal strains are grown in appropriate broth or on agar plates.
-
Assay Procedure:
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.
-
Wells of a specific diameter are punched into the agar.
-
A defined volume of the test compound solution (at a known concentration) is added to each well.
-
The plates are incubated under suitable conditions for the microorganism to grow.
-
-
Data Analysis: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in assessing the drug-like properties of these novel compounds, the following diagrams have been generated using Graphviz.
Caption: Workflow for in vitro anticancer screening using the MTT assay.
Caption: In silico workflow for predicting ADMET properties.
Conclusion
The exploration of novel this compound derivatives continues to yield promising candidates with potent biological activities. The data compiled in this guide highlights the significant potential of these compounds as anticancer, antimalarial, and antimicrobial agents. The diverse substitutions on the this compound core have demonstrated a profound impact on their biological profiles, underscoring the importance of continued structure-activity relationship studies. While in vitro data is crucial for initial screening, further in vivo studies and comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling are essential to translate these promising findings into clinically viable drugs.[12][13] The provided experimental protocols and workflows serve as a foundational reference for researchers aiming to evaluate and compare the drug-like properties of new chemical entities in this important class of compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
Unveiling the Anticancer Potential: A Comparative Guide to Novel 7-Chloroquinoline Hybrids
For researchers, scientists, and drug development professionals, the quest for more effective and selective anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, the 7-chloroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This guide provides a comprehensive benchmarking of new this compound hybrids, offering a comparative analysis of their antiproliferative activity, supported by experimental data and detailed methodologies.
The strategy of molecular hybridization, which combines two or more pharmacophores into a single molecule, has been a fruitful approach in designing potent anticancer compounds.[3] This approach aims to enhance therapeutic efficacy, overcome drug resistance, and modulate multiple biological targets.[3] This guide delves into the antiproliferative activities of several recently developed this compound hybrids, presenting a clear comparison of their performance against various cancer cell lines.
Comparative Antiproliferative Activity
The anticancer efficacy of these novel hybrids is predominantly evaluated by their half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of 50% of a cancer cell population in vitro. The following tables summarize the IC50 values of representative this compound hybrids against a panel of human cancer cell lines, compiled from recent studies. Lower IC50 values are indicative of higher potency.
This compound-Benzimidazole Hybrids
This class of hybrids has demonstrated significant cytotoxic effects across various cancer cell lines. The antiproliferative activity is influenced by the nature of the linker between the this compound and benzimidazole (B57391) moieties, as well as substituents on the benzimidazole ring.[3][4]
| Compound/Series | Cancer Cell Line | IC50 (µM) | Reference |
| 7-chloro-4-aminoquinoline-benzimidazole hybrids | CaCo-2 (colorectal adenocarcinoma) | Varies | [3] |
| MCF-7 (breast adenocarcinoma) | Varies | [3] | |
| CCRF-CEM (acute lymphoblastic leukemia) | Varies | [3] | |
| Hut78 (T-cell lymphoma) | Varies | [3] | |
| THP-1 (acute monocytic leukemia) | Varies | [3] | |
| Raji (Burkitt lymphoma) | Varies | [3] | |
| Compound 12b | Raji | Significant Activity | [3] |
| HuT78 | Significant Activity | [3] | |
| Compound 12d | HuT78 | Induces apoptosis | [3] |
| 7-chloro-4-aminoquinoline–benzimidazoles (10a–15d) | HeLa (cervical adenocarcinoma) | 0.2 to >100 | [4][5] |
| CaCo-2 | 0.2 to >100 | [4][5] | |
| Hut78 | 0.2 to >100 | [4][5] | |
| THP-1 | 0.2 to >100 | [4][5] | |
| HL-60 (acute promyelocytic leukemia) | 0.2 to >100 | [4][5] |
This compound-Hydrazone Hybrids
Hydrazone derivatives of this compound have emerged as a potent class of anticancer agents, with some compounds exhibiting submicromolar GI50 (50% growth inhibition) values across a broad spectrum of cancer cell lines.[6][7]
| Compound/Series | Cancer Cell Line Panel | GI50 (µM) | Reference |
| 7-Chloroquinolinehydrazones (compounds 6, 13, 16, 20, 23, 25) | NCI-60 Panel | Submicromolar | [6] |
| Leukemia (SR) | up to 0.120 (for compound 16) | [6] | |
| Quinoline-based dihydrazone derivatives (3a–3d) | BGC-823 (gastric cancer) | 7.01 to 34.32 | [8] |
| BEL-7402 (hepatoma) | 7.01 to 34.32 | [8] | |
| MCF-7 (breast cancer) | 7.01 to 34.32 | [8] | |
| A549 (lung adenocarcinoma) | 7.01 to 34.32 | [8] |
Other Notable this compound Hybrids
The versatility of the this compound scaffold allows for its hybridization with various other pharmacophores, leading to compounds with diverse and potent antiproliferative activities.
| Compound/Series | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| This compound derivatives (compounds 3, 9) | MCF-7 (breast cancer) | High activity | [9] |
| HCT-116 (colon carcinoma) | 21.41 - 23.39 | [9] | |
| Hela (cervical carcinoma) | 21.41 - 50.03 | [9] | |
| 7-chloro-4-aminoquinoline and 2-pyrazoline (B94618) hybrids (compounds 25, 30, 31, 36, 37) | NCI-58 Panel | 0.05 to 0.95 | [10] |
| 7-chloro-(4-thioalkylquinoline) derivatives (compounds 47–50, 53, 54, 57, 59–70, 72–82) | CCRF-CEM (leukemia) | 0.55–2.74 | [11] |
| 1,4-Naphthoquinone, 1,3,5-Triazine and Morpholine Hybrids | SKMEL-103 (metastatic melanoma) | ~25 | [12] |
| Morita-Baylis-Hillman Adducts (compound 14) | MCF-7, HCT-116, HL-60, NCI-H292 | 4.60 (for HL-60) | [13] |
Experimental Protocols
The evaluation of the antiproliferative activity of these this compound hybrids involves a series of standardized in vitro assays. Understanding these methodologies is crucial for interpreting the comparative data.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Following incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[8]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This helps to determine if a compound induces cell cycle arrest.
Protocol:
-
Cells are treated with the test compound for a specific duration.
-
The cells are then harvested, washed, and fixed (e.g., with cold 70% ethanol).
-
The fixed cells are washed and stained with a fluorescent dye that binds to DNA (e.g., propidium (B1200493) iodide) in the presence of RNase to remove RNA.
-
The DNA content of the cells is then analyzed by a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is determined using appropriate software.
Apoptosis Detection
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells. Several methods are used to detect apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
-
AO/EB Double Staining: Acridine orange (AO) and ethidium (B1194527) bromide (EB) are fluorescent dyes used to visualize nuclear morphology and membrane integrity. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange to red nuclei with chromatin condensation, and necrotic cells have uniformly orange to red nuclei.[8]
General Protocol (Flow Cytometry):
-
Cells are treated with the test compound.
-
Cells are harvested and washed.
-
Cells are resuspended in a binding buffer and stained with fluorescently labeled Annexin V and PI.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanisms of Action
The antiproliferative activity of this compound hybrids is often attributed to their interaction with various cellular signaling pathways crucial for cancer cell survival and proliferation.
Inhibition of Kinase Signaling
Several this compound derivatives have been shown to target protein kinases, which are key regulators of cell growth, differentiation, and survival. For instance, some hybrids have been investigated for their ability to inhibit kinases such as c-Src, PI3K (phosphoinositide 3-kinase), and AMPK (5' AMP-activated protein kinase).[3][12]
Caption: Simplified signaling pathways targeted by this compound hybrids.
Induction of Apoptosis
Many potent this compound hybrids exert their anticancer effects by inducing apoptosis. This can occur through various mechanisms, including the disruption of the mitochondrial membrane potential.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New this compound–Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Synthesis, Molecular Modelling and Anticancer Activities of New Molecular Hybrids Containing 1,4-Naphthoquinone, this compound, 1,3,5-Triazine and Morpholine Cores as PI3K and AMPK Inhibitors in the Metastatic Melanoma Cells | Semantic Scholar [semanticscholar.org]
- 13. scielo.br [scielo.br]
A Comparative Guide to the Selectivity of 7-Chloroquinoline Derivatives: Parasitic vs. Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
The 7-chloroquinoline scaffold is a cornerstone in the development of antiparasitic agents, most notably for the treatment of malaria. However, ensuring the selective toxicity of these compounds against parasites while minimizing harm to host mammalian cells is a critical challenge in drug discovery. This guide provides a comparative analysis of the in vitro selectivity of various this compound derivatives, supported by experimental data and detailed methodologies to aid in the evaluation of novel compounds.
Quantitative Data Summary
The therapeutic potential of a this compound derivative is often initially assessed by its selectivity index (SI). The SI is a crucial metric calculated as the ratio of the compound's cytotoxicity against a mammalian cell line (CC50 or IC50) to its effective concentration against the parasite (IC50). A higher SI value indicates greater selectivity for the parasitic cells and a more promising safety profile.[1][2] The following tables summarize the reported activities and selectivities of several this compound derivatives from various studies.
Table 1: Antiplasmodial Activity and Cytotoxicity of this compound Derivatives against Plasmodium falciparum
| Compound ID/Series | Parasite Strain(s) | Parasite IC50 (µM) | Mammalian Cell Line | Mammalian CC50/IC50 (µM) | Selectivity Index (SI) | Reference |
| CQPA-26 | P. falciparum NF54 | 1.29 | Human Embryonic Kidney (HEK) | >100 (minimal toxicity) | >77.5 | [3] |
| CQPPM-9 | P. falciparum NF54 | 1.42 | Human Embryonic Kidney (HEK) | >100 (minimal toxicity) | >70.4 | [3] |
| Quinine (Standard) | P. falciparum NF54 | 0.18 | - | - | - | [3] |
| Compound 9 (Click Synthesis) | P. falciparum | <50 | MCF-7 (Breast Cancer) | 7.54 | - | [4] |
| This compound–benzimidazole hybrids | P. falciparum 3D7 & Dd2 | 0.01 - 1 (nM range) | MRC-5 (Lung Fibroblast) | 0.2 to >100 | Varies | [5] |
| Compound 56 (Triazole hybrid) | P. falciparum W2 | 1.4 | HepG2 (Liver) | >491.4 (calculated) | 351 | [6] |
| Compound 33 (7-arylaminepyrazolo[1,5-a]pyrimidine) | P. falciparum | 1.2 | - | - | 467.8 | [6] |
| Chalcone amides (Compound 40) | P. falciparum CQS & CQR | Potent Activity | Mammalian Cells | Safe | Selective | [7] |
Table 2: Antiparasitic Activity and Cytotoxicity of this compound Derivatives against Other Parasites
| Compound ID/Series | Parasite | Parasite IC50 (µM) | Mammalian Cell Line | Mammalian CC50 (µM) | Selectivity Index (SI) | Reference |
| A6 (Imidazoline derivative) | Trypanosoma cruzi (intracellular) | 0.0267 | CHO-K1 | 137.9 | 5,170 | [8] |
| 7-chloro-4-quinolinylhydrazone derivative | Leishmania amazonensis (amastigotes) | 7.70 | Macrophages | Not specified | More active than miltefosine | [9] |
Experimental Protocols
Standardized experimental protocols are essential for the accurate and reproducible evaluation of the selectivity of this compound derivatives.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is widely used to determine the 50% inhibitory concentration (IC50) of compounds against Plasmodium falciparum.
-
Parasite Culture : P. falciparum strains are maintained in a continuous culture of human erythrocytes (O+) in RPMI-1640 medium. The medium is supplemented with AlbuMAX II, L-glutamine, and hypoxanthine. Cultures are incubated at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.[2]
-
Drug Preparation : Test compounds are serially diluted in culture medium within a 96-well microtiter plate.[2]
-
Assay : Asynchronous parasite cultures with approximately 0.5% parasitemia and 2% hematocrit are added to the wells containing the drug dilutions. The plates are then incubated for 72 hours under the same conditions as the parasite culture.[2]
-
Lysis and Staining : Following incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing the SYBR Green I fluorescent dye is added to each well.[2]
-
Data Acquisition : The fluorescence intensity, which correlates with the amount of parasitic DNA, is measured using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[2]
-
Data Analysis : The IC50 values are calculated by plotting the fluorescence readings against the logarithm of the drug concentration and fitting the data to a non-linear regression model.[2]
Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the viability of mammalian cells and determine the 50% cytotoxic concentration (CC50) of a compound.
-
Cell Culture : Human cell lines, such as HEK293 or HepG2, are cultured in a suitable medium like DMEM, supplemented with fetal bovine serum and antibiotics. The cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Assay : Cells are seeded in 96-well plates and allowed to adhere overnight. The existing culture medium is then replaced with fresh medium containing serial dilutions of the test compounds.[2]
-
Incubation : The plates are incubated for 48 to 72 hours.[2]
-
MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2 to 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692).[2]
-
Data Acquisition : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The CC50 value is determined by plotting the absorbance against the logarithm of the drug concentration and analyzing the data using a non-linear regression model.
Visualizing the Evaluation Workflow
The following diagram illustrates the typical workflow for evaluating the selectivity of this compound derivatives.
Caption: Workflow for Determining the Selectivity Index of this compound Derivatives.
Mechanism of Action and Resistance
The primary mechanism of action for many this compound-based antimalarials is the inhibition of hemozoin formation within the parasite's digestive vacuole.[2] These compounds are weak bases that accumulate in the acidic environment of the vacuole. There, they are thought to cap the growing hemozoin crystal, preventing the detoxification of free heme released from the digestion of hemoglobin. The resulting buildup of toxic free heme leads to parasite death.
Caption: Mechanism of Action of this compound Antimalarials.
Resistance to 7-chloroquinolines in P. falciparum is primarily associated with mutations in the chloroquine (B1663885) resistance transporter (PfCRT) gene.[2] These mutations are believed to increase the efflux of the drug from the digestive vacuole, preventing it from reaching the concentration required to inhibit hemozoin formation effectively.
This guide provides a foundational overview for the evaluation of this compound derivatives. Researchers are encouraged to consult the primary literature for more detailed information on specific compounds and experimental conditions. The presented methodologies and data serve as a valuable resource for the rational design and development of novel, highly selective antiparasitic agents.
References
- 1. Selectivity index (SI): Significance and symbolism [wisdomlib.org]
- 2. benchchem.com [benchchem.com]
- 3. mesamalaria.org [mesamalaria.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New this compound–Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 8. An aromatic imidazoline derived from chloroquinoline triggers cell cycle arrest and inhibits with high selectivity the Trypanosoma cruzi mammalian host-cells infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 7-Chloroquinoline: A Guide to Safe and Compliant Practices
For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical waste is a critical component of ensuring a safe and environmentally responsible workspace. 7-Chloroquinoline, a halogenated heterocyclic compound, necessitates specific handling and disposal protocols due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Core Principles of this compound Waste Management
Effective management of this compound waste is predicated on several key principles that minimize risk and ensure compliance. These are summarized in the table below.
| Principle | Guideline | Rationale |
| Classification | Treat as Halogenated Organic Hazardous Waste. | Due to its chemical structure, this compound requires disposal methods suitable for halogenated compounds, which are often more stringent and costly than for non-halogenated waste.[1][2] |
| Segregation | Do not mix with non-halogenated organic waste, acids, bases, or other reactive chemicals.[3][4] | Proper segregation reduces disposal costs and prevents dangerous chemical reactions within the waste container.[2][3] |
| Labeling | Clearly label waste containers with "Hazardous Waste," the full chemical name, and any other constituents.[3][4] | Accurate labeling is essential for safe handling, proper storage, and correct disposal by waste management professionals. |
| Containment | Use compatible, leak-proof containers with tightly fitting lids.[3][5] | Prevents spills, leaks, and the release of vapors into the laboratory environment. |
| Storage | Store in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[6][7] | Minimizes the risk of accidental reactions, degradation of the container, and exposure to personnel. |
| Disposal Method | Engage a licensed chemical destruction facility for controlled incineration with flue gas scrubbing.[8] | Ensures complete destruction of the hazardous compound in an environmentally sound manner. |
| Prohibition | Do not dispose of down the drain or allow it to enter sewer systems.[7][8] | Prevents environmental contamination and damage to aquatic ecosystems. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste from the point of generation to its final removal from the laboratory.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[4]
-
Body Protection: A lab coat or chemical-resistant apron is mandatory to prevent skin contact.[4]
-
Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4]
2. Waste Collection and Segregation:
-
At the point of generation, immediately segregate waste containing this compound into a designated hazardous waste container.
-
This waste stream should be exclusively for halogenated organic compounds.[1] Keeping it separate from non-halogenated waste can significantly reduce disposal costs.[2][3]
-
Do not mix with other categories of hazardous waste such as acids, bases, heavy metals, or acutely toxic "P-listed" wastes.[3]
3. Container Management:
-
Select a container made of a compatible material (e.g., high-density polyethylene) that is in good condition, free of leaks, and has a secure, tight-fitting lid.[3][5] The use of metal safety cans is generally not recommended as halogenated solvents can produce acids that corrode metal.[7]
-
Affix a "Hazardous Waste" tag to the container before adding any waste.[3]
-
As waste is added, update the tag with the chemical name "this compound" and the estimated volume or mass of each component.[1]
-
Keep the container closed at all times except when adding waste.[2][5] Do not overfill the container; leave at least 5% of the volume as headspace to allow for thermal expansion.[3]
4. Storage of Waste Container:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[3]
-
The container must be kept in secondary containment, such as a large, chemically resistant tub, to contain any potential leaks.[3]
-
Ensure the storage area is cool, well-ventilated, and away from direct sunlight, heat, or ignition sources.[3][6]
5. Requesting Waste Pickup:
-
Once the container is full or has reached the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, request a waste pickup.
6. Accidental Spill Management:
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a chemical fume hood, evacuate the immediate area and contact your institution's EHS department.[3]
-
Contain: Use an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to contain the spill.[3]
-
Collect: Carefully collect the absorbed material and place it into a sealed, leak-proof container.[3]
-
Label: Label the container as "Spill Debris" containing this compound and affix a hazardous waste tag.[3]
-
Decontaminate: Clean the spill area according to your laboratory's established procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for the chemicals you are handling.
References
Personal protective equipment for handling 7-Chloroquinoline
Essential Safety and Handling Guide for 7-Chloroquinoline
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are critical for the safety of all personnel and to ensure regulatory compliance.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential risks before handling. The primary hazards are summarized below.
| Hazard Class | GHS Code | Description |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1][2] |
| Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation.[2] |
| Acute toxicity, oral | H302 | Harmful if swallowed.[2] |
Signal Word: Warning
Operational Plan: Handling and Storage
Safe handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[3][4][5] | Protects against splashes and dust that can cause serious eye irritation. |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[3][4][5] Chemical-resistant gloves (e.g., Nitrile rubber) must be worn.[3][5] | Prevents skin contact which can cause irritation.[1] |
| Respiratory Protection | Handle only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate particle filter (NIOSH/MSHA approved).[4][5] | Protects against inhalation of dust or aerosols which may cause respiratory irritation.[2] |
Safe Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated place, such as a chemical fume hood.[3][5]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[3][6] Do not ingest or inhale.[5][7]
-
Prevent Dust: Avoid the formation of dust and aerosols during handling.[3][5][6]
-
Hygiene: Wash hands thoroughly after handling.[1][5] Do not eat, drink, or smoke in the work area.[5]
-
Tools: Use non-sparking tools to prevent ignition.[3]
Storage Conditions
-
Environment: Store in a dry, cool, and well-ventilated place.[3][5][6][7]
-
Security: It is recommended to store the chemical in a locked-up area.[5][8]
-
Incompatibilities: Store away from strong oxidizing agents and foodstuffs.[3][7][9]
Emergency and Disposal Plan
Immediate and appropriate action during an emergency is critical. Follow these procedures for spills, exposure, and disposal.
Emergency Procedures: First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, consult a doctor.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Accidental Release Measures (Spills)
-
Evacuate: Evacuate personnel to a safe area, preferably upwind of the spill.[3][6]
-
Eliminate Ignition Sources: Remove all sources of ignition from the area.[3]
-
Containment: Wear full personal protective equipment.[3][6] For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[6][7] Avoid creating dust.[6][7]
-
Clean-up: After the material has been collected, clean the spill area.
Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials at an approved waste disposal facility.[5] Do not empty into drains.[9]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[5]
Workflow Visualization
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Standard operating procedure for handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. 7-Chloro-2-methylquinoline - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [guidechem.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
